molecular formula C31H34O4 B1667321 BMS-986187

BMS-986187

货号: B1667321
分子量: 470.6 g/mol
InChI 键: UEKIYVKPQNKSDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively.>BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.

属性

IUPAC Name

3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKIYVKPQNKSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of BMS-986187: A Technical Guide to its Allosteric Modulation and Biased Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action at opioid receptors. Identified through high-throughput screening, it is a potent, selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and, to a notable extent, the kappa-opioid receptor (KOR).[1] What distinguishes this compound is its dual functionality; it not only enhances the binding and efficacy of endogenous and exogenous orthosteric agonists but also exhibits intrinsic agonist activity, a characteristic that has led to its classification as an "ago-PAM" or a G protein-biased allosteric agonist.[1] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its signaling pathways, quantitative pharmacology, and the experimental protocols used for its characterization.

Allosteric Modulation and Receptor Selectivity

This compound functions as a positive allosteric modulator by binding to a site on the opioid receptor that is topographically distinct from the orthosteric binding pocket where endogenous ligands like enkephalins bind.[2][3] This allosteric interaction results in a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists.

The compound displays significant selectivity for the delta and kappa-opioid receptors over the mu-opioid receptor (MOR). It exhibits approximately 100-fold greater selectivity for potentiating DOR signaling over MOR.[1] The affinity of this compound for the allosteric site on DOR and KOR is about 20- to 30-fold higher than for the corresponding site on the MOR.[1]

Biased Agonism: Preferential G Protein Signaling

A key feature of this compound's mechanism of action is its profound biased agonism. Even in the absence of an orthosteric agonist, this compound can directly activate the DOR, leading to the initiation of downstream signaling cascades.[4][5] However, this activation is heavily biased towards the G protein signaling pathway, with minimal to no recruitment of β-arrestin 2.[4][5] This preferential activation of G protein-mediated signaling pathways is a highly sought-after characteristic in drug development, as it may separate therapeutic effects from undesirable side effects often associated with β-arrestin recruitment, such as receptor desensitization, internalization, and the initiation of other signaling cascades.[5]

Signaling Pathway Diagram

BMS-986187_Signaling_Pathway cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Strong Activation beta_arrestin β-Arrestin 2 DOR->beta_arrestin Minimal Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 G_protein->ERK Potential Modulation Downstream Cellular Response (e.g., Analgesia) G_protein->Downstream cAMP cAMP AC->cAMP Decreased cAMP BMS_986187 This compound (Ago-PAM) BMS_986187->DOR Allosteric Binding Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->DOR Orthosteric Binding

This compound G protein-biased signaling at the DOR.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological activity of this compound at opioid receptors.

Table 1: Positive Allosteric Modulator (PAM) Activity of this compound

ReceptorOrthosteric AgonistAssayParameterValueReference
DOR Leu-enkephalinAffinity IncreaseFold-Increase32-fold[1]
DOR SNC80, TAN67Potency EnhancementEC5030 nM[6]
MOR DAMGOG Protein ActivationEC503,000 nM[1]
KOR Dynorphin AG Protein ActivationEC50Potent PAM[1]

Table 2: Direct Agonist Activity of this compound at the Delta-Opioid Receptor

AssayCell LineParameterValueReference
G Protein Activation ([35S]GTPγS Binding)HEK-hDOPr membranesEC50301 nM[1]
G Protein Activation ([35S]GTPγS Binding)HEK-hDOPr membranesEmax92% (relative to SNC80)[1]
β-Arrestin 2 RecruitmentHTLA cells with hDOR-TANGOEC50579 µM[1]
Binding Affinity (Functional)WT δ-opioid receptorKB~0.6 µM[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections outline the core experimental protocols used to characterize the mechanism of action of this compound.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins upon receptor stimulation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a direct agonist and its potentiation of orthosteric agonists.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human delta-opioid receptor (HEK-hDOPr).

    • Harvest cells and homogenize in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, combine cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM final concentration), and varying concentrations of this compound or an orthosteric agonist.

    • For PAM studies, add a fixed concentration of orthosteric agonist with varying concentrations of this compound.

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.05-0.1 nM final concentration).

    • Incubate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings.

    • Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

GTP_gamma_S_Workflow start Start membrane_prep Membrane Preparation (from HEK-hDOPr cells) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, GDP, Ligands) membrane_prep->assay_setup pre_incubation Pre-incubation (30°C, 15-30 min) assay_setup->pre_incubation reaction_initiation Reaction Initiation (Add [35S]GTPγS) pre_incubation->reaction_initiation incubation Incubation (30°C, 60 min) reaction_initiation->incubation filtration Rapid Filtration (Separate bound/unbound) incubation->filtration scintillation_counting Scintillation Counting (Measure radioactivity) filtration->scintillation_counting data_analysis Data Analysis (Calculate EC50, Emax) scintillation_counting->data_analysis end End data_analysis->end

Workflow for the [35S]GTPγS binding assay.
β-Arrestin 2 Recruitment Assay

This cell-based assay quantifies the recruitment of β-arrestin 2 to the activated receptor.

Objective: To assess the ability of this compound to promote the interaction between DOR and β-arrestin 2.

Methodology:

  • Cell Culture and Plating:

    • Use a specialized cell line, such as the DiscoverX PathHunter HTLA cells, which co-express the human DOR fused to a ProLink (PK) tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag.

    • Plate the cells in a 384-well white, clear-bottom plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition and Incubation:

    • Add varying concentrations of this compound or a control agonist (e.g., SNC80) to the cells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.

  • Detection:

    • Add the PathHunter detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.

    • Incubate at room temperature for 60 minutes to allow for signal development.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the response of a full agonist.

    • Plot the percentage of maximal response against the logarithm of the compound concentration to determine the EC50.

Beta_Arrestin_Workflow start Start cell_plating Cell Plating (HTLA cells with hDOR-TANGO) start->cell_plating compound_addition Compound Addition (this compound or control) cell_plating->compound_addition incubation Incubation (37°C, 90 min) compound_addition->incubation detection_reagent Add Detection Reagents incubation->detection_reagent signal_development Signal Development (Room temp, 60 min) detection_reagent->signal_development measurement Measure Chemiluminescence signal_development->measurement data_analysis Data Analysis (Calculate EC50) measurement->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to BMS-986187: A G-protein Biased Agonist at the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic candidate due to its unique profile as a G-protein biased agonist at the δ-opioid receptor (DOR).[1][2][3] This technical guide provides a comprehensive overview of this compound, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. The focus is on its biased signaling properties, which favor the G-protein-mediated signaling cascade over the β-arrestin pathway, a characteristic that may offer therapeutic advantages.[1][2] this compound also functions as a positive allosteric modulator (PAM) of the δ-opioid receptor, further enhancing its therapeutic potential.[4][5][6]

Core Concepts: G-Protein Biased Agonism at the δ-Opioid Receptor

The δ-opioid receptor, a G-protein coupled receptor (GPCR), can initiate distinct intracellular signaling cascades upon activation. The "classical" pathway involves the coupling to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, the desired analgesic and antidepressant effects.[7][8] Alternatively, the receptor can engage β-arrestin proteins, which desensitize the G-protein signal and can initiate a separate wave of signaling, sometimes associated with adverse effects or the development of tolerance.[3][9]

A G-protein biased agonist, such as this compound, preferentially activates the G-protein pathway while minimally engaging, or even antagonizing, the β-arrestin pathway.[1][2] This biased signaling is a sought-after property in drug development, as it holds the promise of separating the therapeutic effects from the undesirable side effects. This compound has been shown to be a G-protein biased allosteric agonist, demonstrating direct activation of the receptor from an allosteric site, a novel mechanism for achieving signaling bias.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological parameters of this compound at the human δ-opioid receptor.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

LigandEC₅₀ (nM)Eₘₐₓ (% of SNC80)Cell SystemReference
This compound301 ± 8599 ± 6HEK-hDOR membranes[1]
SNC8019 ± 11100HEK-hDOR membranes[1]
This compound1681 ± 244~138Mouse brain homogenates[1]
SNC80203 ± 31100Mouse brain homogenates[1]

Table 2: β-Arrestin 2 Recruitment

LigandEC₅₀ (μM)Eₘₐₓ (% of SNC80)Cell SystemReference
This compound579Low/Not significantHTLA cells with hDOR-TANGO[10]
SNC800.353 ± 0.141100HTLA cells with hDOR-TANGO[1]
TAN-670.327 ± 0.176Similar to SNC80HTLA cells with hDOR-TANGO[1]
DPDPE16.1 ± 8.0Similar to SNC80HTLA cells with hDOR-TANGO[1]

Table 3: Positive Allosteric Modulator (PAM) Activity

ParameterValueAssayReference
EC₅₀ (as a PAM)30 nMβ-arrestin recruitment (potentiation of leu-enkephalin)[3][5][6]
Affinity (pKB)5.50 ± 0.51ERK signaling (potentiation of leu-enkephalin)[4]
Cooperativity (log αβ)1.03 ± 0.25ERK signaling (potentiation of leu-enkephalin)[4]

Table 4: Bias Factor

LigandBias Factor (vs. SNC80)MethodReference
This compound82log(Eₘₐₓ/EC₅₀) for GTPγS vs. β-arrestin 2[4]
DPDPE11log(Eₘₐₓ/EC₅₀) for GTPγS vs. β-arrestin 2[4]

Table 5: Receptor Phosphorylation and Internalization

LigandReceptor Phosphorylation (Ser³⁶³)Receptor InternalizationReference
This compoundNot significantLow[1][4]
SNC80SignificantHigh[1][4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the δ-Opioid Receptor

The following diagram illustrates the biased signaling of this compound at the δ-opioid receptor.

G_protein_biased_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway (Preferred) cluster_arrestin β-Arrestin Pathway (Minimal) This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to allosteric site G_protein Gαi/o Activation DOR->G_protein Strongly Activates GRK GRK Phosphorylation DOR->GRK Weakly Promotes AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Therapeutic_effects Therapeutic Effects (Analgesia, etc.) cAMP_decrease->Therapeutic_effects Ion_channel->Therapeutic_effects beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin Internalization Receptor Internalization beta_arrestin->Internalization Arrestin_signaling β-Arrestin-mediated Signaling beta_arrestin->Arrestin_signaling Adverse_effects Potential Adverse Effects & Tolerance Internalization->Adverse_effects Arrestin_signaling->Adverse_effects

This compound biased signaling at the δ-opioid receptor.
Experimental Workflow for Assessing Biased Agonism

The following diagram outlines a typical experimental workflow to characterize a biased agonist like this compound.

experimental_workflow cluster_assays Functional Assays cluster_analysis Data Analysis start Start: Compound of Interest (e.g., this compound) gtps_assay [³⁵S]GTPγS Binding Assay (G-Protein Activation) start->gtps_assay arrestin_assay β-Arrestin Recruitment Assay start->arrestin_assay dose_response Generate Dose-Response Curves gtps_assay->dose_response arrestin_assay->dose_response parameters Calculate EC₅₀ and Eₘₐₓ dose_response->parameters bias_calculation Calculate Bias Factor parameters->bias_calculation conclusion Conclusion: Characterize as G-Protein Biased Agonist bias_calculation->conclusion

Workflow for characterizing a biased GPCR agonist.
Logical Relationship of G-Protein Biased Agonism

This diagram illustrates the decision-making logic for classifying a compound as a G-protein biased agonist.

biased_agonism_logic start Test Compound q1 Activates G-Protein Pathway? start->q1 q2 Activates β-Arrestin Pathway? q1->q2 Yes not_agonist Not a G-protein activating agonist q1->not_agonist No biased_agonist G-Protein Biased Agonist q2->biased_agonist No / Significantly Less balanced_agonist Balanced Agonist q2->balanced_agonist Yes

Decision logic for classifying G-protein biased agonism.

Detailed Experimental Protocols

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

1. Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from HEK-hDOR cells).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GDP (Guanosine 5'-diphosphate).

  • This compound and reference agonists (e.g., SNC80) at various concentrations.

  • Unlabeled GTPγS for determining non-specific binding.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a microplate scintillation counter.

2. Membrane Preparation:

  • Culture cells expressing the δ-opioid receptor to confluency.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting membrane pellet in assay buffer.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Store membrane aliquots at -80°C.

3. Assay Procedure:

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • GDP to a final concentration of 10-30 µM.

    • Varying concentrations of this compound or reference agonist.

    • For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

  • Add cell membranes (typically 10-20 µg of protein per well).

  • Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

4. Data Analysis:

  • Subtract non-specific binding from all other measurements.

  • Normalize the data to the maximal response of a reference full agonist (e.g., SNC80).

  • Plot the percentage of specific binding against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, often using enzyme fragment complementation technology.

1. Materials:

  • A stable cell line co-expressing the δ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell culture medium and supplements.

  • This compound and reference agonists (e.g., SNC80) at various concentrations.

  • Assay plates (e.g., 384-well white, solid bottom).

  • Detection reagents containing the enzyme substrate.

  • A luminometer.

2. Cell Culture and Plating:

  • Culture the engineered cell line according to the supplier's instructions.

  • Harvest the cells and resuspend in assay medium.

  • Dispense the cell suspension into the assay plates at a predetermined density.

  • Incubate the plates to allow for cell adherence.

3. Assay Procedure:

  • Prepare serial dilutions of this compound and reference agonists in assay buffer.

  • Add the compound dilutions to the respective wells of the cell plate. Include a vehicle control.

  • Incubate the plate for 90-120 minutes at 37°C in a humidified incubator.

  • Prepare the detection reagent according to the manufacturer's protocol.

  • After the incubation period, add the detection reagent to each well.

  • Incubate at room temperature for 60 minutes to allow for signal development.

  • Measure the chemiluminescent signal using a luminometer.

4. Data Analysis:

  • Normalize the data to the response of a reference full agonist (e.g., SNC80).

  • Plot the relative light units (RLU) against the logarithm of the agonist concentration.

  • Fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

This compound represents a compelling example of a G-protein biased agonist at the δ-opioid receptor. Its ability to potently activate the G-protein pathway while minimally engaging the β-arrestin cascade, coupled with its positive allosteric modulatory effects, underscores its potential for developing novel therapeutics with improved safety and efficacy profiles. The data and methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this compound and to advance the field of biased agonism.

References

Unraveling the Ago-PAM Activity of BMS-986187: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique activity as an ago-positive allosteric modulator (ago-PAM) of the delta-opioid receptor (DOR). This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its ago-PAM activity. We will delve into the quantitative measures of its potency and efficacy, the detailed experimental protocols used for its characterization, and the underlying signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the allosteric modulation of opioid receptors.

Core Concept: Ago-Positive Allosteric Modulation

This compound is classified as an "ago-PAM," which signifies its dual functionality. As a Positive Allosteric Modulator (PAM) , it binds to a site on the delta-opioid receptor that is distinct from the primary (orthosteric) binding site for endogenous and exogenous agonists.[1] This allosteric binding enhances the affinity and/or efficacy of orthosteric agonists.[1] Uniquely, this compound also exhibits direct agonist activity, meaning it can activate the receptor even in the absence of an orthosteric agonist; this is the "ago" component of its designation.[2][3] This dual activity offers a novel mechanism for modulating receptor signaling, potentially providing therapeutic advantages over traditional orthosteric agonists.

Quantitative Pharmacology of this compound

The pharmacological profile of this compound has been characterized through various in vitro assays, revealing its potency as both a PAM and a direct agonist, its selectivity for the delta-opioid receptor, and its biased signaling properties.

Table 1: Potency and Efficacy of this compound as a Positive Allosteric Modulator (PAM)
ParameterValueAssay SystemReference Orthosteric AgonistSource
EC₅₀ (PAM activity)30 nMNot specifiedNot specified[3][4][5]
Affinity Enhancement32-fold increaseNot specifiedLeu-enkephalin[3]
pK₋B6.02 (~1 µM)CHO-OPRD1 cellsLeu-enkephalin[6]
EC₅₀ (PAM with Leu-enkephalin)48 nMCHO-OPRD1 cellsLeu-enkephalin (EC₂₀)[6]
Table 2: Ago-PAM (Direct Agonist) Activity of this compound
ParameterValueAssay SystemNotesSource
EC₅₀ (G protein signaling)301 nMNot specifiedEₘₐₓ = 92%[3]
EC₅₀ (GTPγS binding)301 ± 85 nMHEK cells expressing human DORLess potent than SNC80 (19 ± 11nM)[2]
EC₅₀ (GTPγS binding)1681 ± 244 nMC57/BL6 mouse brain homogenatesMaximal response was 38% greater than SNC80[2]
EC₅₀ (β-arrestin recruitment)579 µMNot specifiedBias factor = 1787[3]
Table 3: Selectivity Profile of this compound
ReceptorActivityEC₅₀Selectivity vs. DORSource
Delta-opioid (DOR)Potent PAM30 nM-[4][5]
Mu-opioid (MOR)Weak PAM3,000 nM100-fold[3]
Kappa-opioid (KOR)Potent PAMNot specified-[3]

Signaling Pathways Modulated by this compound

This compound demonstrates significant biased agonism, preferentially activating G protein-mediated signaling pathways over the recruitment of β-arrestin 2.[2][7] This is a key feature of its pharmacology, as β-arrestin recruitment is often associated with receptor desensitization, internalization, and potentially some of the adverse effects of opioid agonists.

The pronounced G protein bias of this compound is evident from its high potency in activating G protein signaling (EC₅₀ = 301 nM) compared to its very low potency for recruiting β-arrestin (EC₅₀ = 579 µM).[3] This biased signaling profile suggests that this compound may offer a therapeutic advantage by minimizing receptor desensitization and other β-arrestin-mediated effects.

G_protein_biased_signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to allosteric site G_protein G Protein (Gαi/o) DOR->G_protein Strongly Activates beta_arrestin β-Arrestin 2 DOR->beta_arrestin Weakly Recruits G_protein_signaling G Protein-Mediated Signaling (e.g., cAMP inhibition) G_protein->G_protein_signaling beta_arrestin_signaling β-Arrestin-Mediated Signaling (e.g., internalization) beta_arrestin->beta_arrestin_signaling

Caption: G Protein-Biased Signaling of this compound at the Delta-Opioid Receptor.

Experimental Protocols

The characterization of this compound's ago-PAM activity involves a suite of in vitro functional assays. Below are detailed methodologies for the key experiments cited.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins by the delta-opioid receptor, a proximal event in the signaling cascade.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to stimulate G protein activation.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human delta-opioid receptor (or mouse brain homogenates) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer.

    • Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.

  • Assay Procedure:

    • Membranes are incubated with varying concentrations of this compound in an assay buffer containing GDP (to ensure G proteins are in their inactive state) and [³⁵S]GTPγS.

    • The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • Filters are washed with ice-cold buffer.

  • Detection:

    • Radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.

GTPgS_assay_workflow start Start: Prepare DOR-expressing cell membranes incubation Incubate membranes with This compound, GDP, and [³⁵S]GTPγS start->incubation filtration Rapidly filter to separate bound and free [³⁵S]GTPγS incubation->filtration wash Wash filters with ice-cold buffer filtration->wash detection Quantify radioactivity via scintillation counting wash->detection analysis Analyze data to determine EC₅₀ and Eₘₐₓ detection->analysis

Caption: Workflow for the [³⁵S]GTPγS Binding Assay.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated delta-opioid receptor.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to induce β-arrestin 2 recruitment.

Methodology:

  • Cell Culture:

    • A cell line, such as HEK293 or CHO, is used, which is engineered to co-express the delta-opioid receptor and a β-arrestin 2 fusion protein.

    • Commonly used systems include DiscoverX's PathHunter® assay, which utilizes enzyme fragment complementation.

  • Assay Procedure:

    • Cells are plated in microtiter plates and incubated.

    • Cells are then treated with varying concentrations of this compound.

    • The plates are incubated to allow for receptor activation and β-arrestin recruitment.

  • Detection:

    • A detection reagent is added, which generates a chemiluminescent or fluorescent signal upon the interaction of the receptor and β-arrestin.

    • The signal is read using a plate reader.

  • Data Analysis:

    • Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are calculated to quantify the recruitment of β-arrestin.

beta_arrestin_assay_workflow start Start: Plate cells expressing DOR and β-arrestin fusion protein treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate to allow for receptor-β-arrestin interaction treatment->incubation detection Add detection reagent and measure signal (e.g., luminescence) incubation->detection analysis Analyze data to determine EC₅₀ and Eₘₐₓ for recruitment detection->analysis

Caption: Workflow for the β-Arrestin Recruitment Assay.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event in the G protein signaling cascade.

Objective: To assess the ability of this compound to stimulate a downstream signaling event.

Methodology:

  • Cell Culture and Stimulation:

    • Cells expressing the delta-opioid receptor (e.g., HEK-hDOPr) are cultured in plates.

    • Cells are serum-starved to reduce basal ERK phosphorylation.

    • Cells are then stimulated with this compound for a short period (e.g., 5-10 minutes).

  • Cell Lysis:

    • The stimulation is terminated, and cells are lysed to release cellular proteins.

  • Detection:

    • The levels of phosphorylated ERK1/2 (pERK) and total ERK1/2 in the cell lysates are measured.

    • This is typically done using an immunoassay format, such as an ELISA or an AlphaScreen® SureFire® assay.

  • Data Analysis:

    • The ratio of pERK to total ERK is calculated to normalize for cell number and protein loading.

    • The fold-change in pERK levels relative to an unstimulated control is determined.

It is noteworthy that while this compound is a potent activator of G proteins, it has been shown to elicit only low levels of ERK1/2 phosphorylation on its own.[2] However, as a PAM, it can enhance the potency of orthosteric agonists in promoting ERK1/2 phosphorylation.[2]

Conclusion

This compound represents a compelling example of an ago-positive allosteric modulator with a distinct pharmacological profile. Its potent ago-PAM activity at the delta-opioid receptor, coupled with its pronounced G protein signaling bias, makes it a valuable tool for dissecting the complexities of opioid receptor function. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to understand and utilize this unique compound. The novel mechanism of action of this compound may pave the way for the development of a new generation of therapeutics with improved efficacy and safety profiles for a range of disorders, including chronic pain and depression.[2]

References

BMS-986187: A Technical Guide to its Discovery, Synthesis, and Allosteric Modulation of the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986187 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain and mood disorders.[1] Discovered through high-throughput screening, this molecule represents a significant advancement in opioid pharmacology, offering a novel mechanism to modulate the endogenous opioid system.[2] Unlike traditional orthosteric agonists that directly activate receptors, this compound binds to a distinct allosteric site, enhancing the affinity and/or efficacy of endogenous ligands like leu-enkephalin.[1][3] Notably, it also exhibits "ago-PAM" activity, capable of directly activating the receptor in the absence of an orthosteric agonist, with a strong bias towards G-protein signaling over β-arrestin recruitment.[2][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies used to characterize this compound.

Discovery and Synthesis

Discovery

This compound was identified by Bristol Myers Squibb through a high-throughput screening (HTS) campaign designed to find selective positive allosteric modulators of the δ-opioid receptor.[2][6] This approach sought compounds that could potentiate the effects of endogenous opioids, a strategy with potential advantages over direct agonists, including improved safety and maintenance of the natural patterns of receptor signaling.[1][3] The initial screening led to the identification of a hit compound which, through subsequent structure-activity relationship (SAR) studies and optimization, yielded this compound as a lead candidate with high potency and selectivity.[3]

Discovery_Workflow HTS High-Throughput Screening (HTS) to identify δ-Opioid Receptor PAMs Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt BMS986187 Identification of this compound Lead_Opt->BMS986187 Synthesis_Workflow cluster_reactants Reactants Dimedone Dimedone (2 equivalents) Reaction Acid-Catalyzed Condensation Dimedone->Reaction Benzaldehyde 4-((2-methylbenzyl)oxy)benzaldehyde (1 equivalent) Benzaldehyde->Reaction Product This compound Reaction->Product Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (GPCR) G_Protein Gαi/o Activation DOR->G_Protein Strongly Activates B_Arrestin β-Arrestin 2 Recruitment DOR->B_Arrestin Weakly Activates Downstream_G Downstream Signaling (e.g., ↓cAMP, ↑ERK) G_Protein->Downstream_G Downstream_B Receptor Desensitization & Internalization B_Arrestin->Downstream_B BMS This compound (Allosteric Site) BMS->DOR Binds Agonist Orthosteric Agonist Agonist->DOR Binds

References

The Influence of BMS-986187 on Leu-enkephalin's Affinity for the Delta-Opioid Receptor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the effects of BMS-986187 on the binding affinity of leu-enkephalin to the delta-opioid receptor (DOR). This compound is a potent, selective, and G-protein-biased positive allosteric modulator (PAM) of the DOR, a key target in the development of therapeutics for pain and depression.[1][2][3] This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Analysis of this compound's Modulatory Effects

This compound significantly enhances the affinity and potency of endogenous and synthetic agonists at the DOR.[4][5] Its primary mechanism involves binding to an allosteric site on the receptor, which is topographically distinct from the orthosteric site where endogenous ligands like leu-enkephalin bind.[5] This allosteric binding induces a conformational change in the receptor that favors the binding of orthosteric agonists.

The modulatory effects of this compound on the DOR in the presence of various agonists have been quantified across several studies. The table below summarizes these key findings.

ParameterValueAgonistCell Line/SystemAssay TypeReference
EC50 30 nM-CHO cells expressing hDORβ-arrestin recruitment[3]
pKB 5.50 ± 0.51Leu-enkephalinCell lines expressing hDORERK phosphorylation[4]
Fold Increase in Affinity 32-foldLeu-enkephalinNot specifiedNot specified[6]
log αβ 1.03 ± 0.25Leu-enkephalinCell lines expressing hDORERK phosphorylation[4]
EC50 (G protein activation) 301 nM-Clonal cell lines expressing DORG protein activation[6]
EC50 (β-arrestin recruitment) 579 µM-Clonal cell lines expressing DORβ-arrestin recruitment[6]
Selectivity 100-fold for DOR over MOR-Recombinant cell linesNot specified[4][6]
Affinity (KB) ~0.6 µMSNC-80WT δ-opioid receptorFunctional assays[5]

Signaling Pathways and Allosteric Modulation

This compound acts as a G-protein-biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[1] This biased agonism is a significant feature, as it may lead to therapeutic profiles with fewer side effects. The following diagram illustrates the canonical signaling pathway of the delta-opioid receptor and the influence of this compound.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leu-enkephalin Leu-enkephalin DOR Delta-Opioid Receptor (DOR) Orthosteric Site Allosteric Site Leu-enkephalin->DOR:ortho Binds This compound This compound This compound->DOR:allo Binds G_Protein Gαi/o Gβγ DOR->G_Protein Activates Beta_Arrestin β-Arrestin DOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits ERK ERK Phosphorylation G_Protein->ERK cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

DOR Signaling and this compound Modulation

Experimental Protocols

The characterization of this compound's effect on leu-enkephalin affinity involves several key in vitro assays. Below are generalized protocols for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the receptor.

Objective: To measure the affinity (Kd) of leu-enkephalin for the DOR in the presence and absence of this compound.

Generalized Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the DOR in a suitable buffer and centrifuge to isolate the cell membranes.

  • Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]naltrindole) and varying concentrations of unlabeled leu-enkephalin, with or without a fixed concentration of this compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.

ERK Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of G-protein activation.

Objective: To quantify the potentiation of leu-enkephalin-induced ERK phosphorylation by this compound.

Generalized Protocol:

  • Cell Culture: Culture cells expressing the DOR in 96-well plates.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal ERK phosphorylation.

  • Ligand Stimulation: Treat the cells with varying concentrations of leu-enkephalin in the presence or absence of different concentrations of this compound for a short period (e.g., 5-10 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection: Measure the levels of phosphorylated ERK (p-ERK) and total ERK using an ELISA-based method, such as AlphaScreen or HTRF.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal and plot the concentration-response curves to determine EC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and internalization.

Objective: To assess the effect of this compound on leu-enkephalin-induced β-arrestin recruitment.

Generalized Protocol:

  • Cell Line: Use a cell line co-expressing the DOR fused to a protein tag (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary tag (e.g., an enzyme acceptor).

  • Ligand Treatment: Treat the cells with leu-enkephalin with and without this compound.

  • Detection: If β-arrestin is recruited to the receptor, the two tags will come into close proximity, leading to the formation of a functional enzyme that can act on a chemiluminescent substrate. Measure the resulting light signal.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 and Emax values for β-arrestin recruitment.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the binding affinity of a compound.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation from DOR-expressing cells Incubation Incubation of Membranes, Radioligand, Test Ligand, and Modulator Membrane_Prep->Incubation Ligand_Prep Preparation of Radiolabeled Ligand, Test Ligand (Leu-enkephalin), and Modulator (this compound) Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Measure Radioactivity Filtration->Scintillation Data_Plot Plotting Competition Curves (Radioactivity vs. [Ligand]) Scintillation->Data_Plot Analysis Calculation of IC50 and Ki values Data_Plot->Analysis

General Workflow for a Binding Affinity Assay

References

Investigating the Biased Allosteric Agonism of BMS-986187: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 has emerged as a significant pharmacological tool and potential therapeutic agent due to its unique mechanism of action at the δ-opioid receptor (DOR). It functions as a potent and selective positive allosteric modulator (PAM), but more distinctly, it also acts as a G-protein-biased allosteric agonist.[1][2][3] This dual activity, termed "ago-PAM," allows it to directly activate the DOR from an allosteric site, independent of an orthosteric agonist, and preferentially trigger G-protein-mediated signaling pathways over β-arrestin recruitment.[1][2][4] This biased signaling profile is of high interest as it may offer a novel therapeutic avenue for conditions like chronic pain and depression with an improved side-effect profile compared to traditional opioid agonists.[1][2]

This technical guide provides an in-depth overview of the experimental investigation into the biased allosteric agonism of this compound. It includes a summary of key quantitative data, detailed experimental protocols for the principal assays, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the pharmacological activity of this compound in comparison to the full orthosteric agonist SNC80.

Table 1: G-Protein Activation ([³⁵S]GTPγS Binding) Data

CompoundCell/Tissue TypeEC₅₀ (nM)Eₘₐₓ (% of SNC80)Reference
This compound HEK-hDOPr cells301 ± 85~100[1]
Mouse brain homogenates1681 ± 244~138[1]
SNC80 HEK-hDOPr cells19 ± 11100[1]
Mouse brain homogenates203 ± 31100[1]

Table 2: β-Arrestin 2 Recruitment Data

CompoundEC₅₀ (nM)Eₘₐₓ (% of SNC80)Bias Factor (vs. SNC80)Reference
This compound >10,000Not significant82[1]
SNC80 353 ± 141100-[1]
DPDPE 16,100 ± 8,000Similar to SNC80-[1]
TAN-67 327 ± 176Similar to SNC80-[1]

Table 3: ERK1/ERK2 Phosphorylation Data

Compound (Concentration)Cell TypeOutcomeReference
This compound (10 µM)HEK-hDOPr cellsNo significant phosphorylation[1]
SNC80 (1 µM)HEK-hDOPr cellsRobust phosphorylation[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr) are cultured and harvested.

    • Cells are homogenized in a buffer solution and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an assay buffer.

  • Assay Procedure:

    • Membranes are incubated with varying concentrations of this compound or the reference agonist SNC80.

    • The reaction is initiated by the addition of [³⁵S]GTPγS and GDP.

    • The incubation is carried out at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The filters are washed to remove unbound [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS.

    • Data are normalized to the maximal response of the full agonist SNC80.

    • Concentration-response curves are generated, and EC₅₀ and Eₘₐₓ values are calculated using non-linear regression.

β-Arrestin 2 Recruitment Assay

This assay assesses the recruitment of β-arrestin 2 to the activated δ-opioid receptor, a key step in receptor desensitization and internalization.

Methodology:

  • Cell Culture and Transfection:

    • Cells (e.g., CHO or HEK293) are co-transfected with plasmids encoding for the δ-opioid receptor and a β-arrestin 2 fusion protein (e.g., β-arrestin 2-GFP).

  • Assay Procedure:

    • Cells are seeded in microplates and incubated.

    • Cells are then treated with various concentrations of this compound or SNC80.

    • Following incubation, the cells are fixed.

  • Imaging and Quantification:

    • The translocation of the β-arrestin 2-GFP from the cytoplasm to the cell membrane is visualized using high-content imaging or confocal microscopy.

    • The ratio of membrane to cytoplasmic fluorescence intensity is quantified.

  • Data Analysis:

    • Concentration-response curves are plotted, and EC₅₀ and Eₘₐₓ values are determined.

    • The bias factor is calculated to compare the relative efficacy of a ligand for G-protein activation versus β-arrestin 2 recruitment, using a reference agonist like SNC80.[1]

ERK1/ERK2 Phosphorylation Assay

This assay measures the activation of the MAP kinase signaling pathway downstream of receptor activation.

Methodology:

  • Cell Culture and Stimulation:

    • HEK-hDOPr cells are cultured in serum-free media overnight.

    • Cells are then stimulated with this compound or SNC80 for a short period (e.g., 5 minutes).

  • Lysis and Protein Quantification:

    • The cells are lysed, and the total protein concentration of the lysates is determined.

  • Detection of Phosphorylated ERK1/ERK2:

    • The levels of phosphorylated ERK1/ERK2 are measured using methods such as Western blotting or an AlphaScreen SureFire p-ERK1/2 kit.

  • Data Analysis:

    • The amount of phosphorylated ERK is normalized to the total ERK or a loading control.

    • The fold change in phosphorylation relative to an unstimulated control is calculated.

Visualizations

Signaling Pathways

biased_agonism_pathway cluster_receptor δ-Opioid Receptor (DOR) cluster_downstream Downstream Signaling BMS986187 This compound (Allosteric Agonist) DOR DOR BMS986187->DOR Binds to allosteric site SNC80 SNC80 (Orthosteric Agonist) SNC80->DOR Binds to orthosteric site G_protein G-Protein Activation (Gαi/o) DOR->G_protein Strongly Activates Beta_arrestin β-Arrestin 2 Recruitment DOR->Beta_arrestin Weakly/No Activation AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition ERK_activation ERK1/2 Phosphorylation G_protein->ERK_activation Can contribute to Beta_arrestin->ERK_activation Can contribute to Internalization Receptor Internalization & Desensitization Beta_arrestin->Internalization

Caption: Biased signaling of this compound at the δ-opioid receptor.

Experimental Workflow

experimental_workflow cluster_upstream Initial Characterization cluster_assays Functional Assays cluster_downstream_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HEK-hDOPr) ligand_treatment Ligand Treatment (this compound, SNC80) cell_culture->ligand_treatment gtp_assay [³⁵S]GTPγS Binding Assay ligand_treatment->gtp_assay arrestin_assay β-Arrestin 2 Recruitment Assay ligand_treatment->arrestin_assay erk_assay ERK1/ERK2 Phosphorylation Assay ligand_treatment->erk_assay data_analysis Concentration-Response Curves (EC₅₀, Eₘₐₓ) gtp_assay->data_analysis arrestin_assay->data_analysis erk_assay->data_analysis bias_calculation Bias Factor Calculation data_analysis->bias_calculation conclusion Conclusion: Biased Allosteric Agonism bias_calculation->conclusion

Caption: General experimental workflow for characterizing this compound.

Conclusion

The data and experimental findings robustly demonstrate that this compound is a G-protein-biased allosteric agonist at the δ-opioid receptor.[1][2] It potently activates G-protein signaling to a level comparable with the full orthosteric agonist SNC80, while showing negligible recruitment of β-arrestin 2.[1] This biased agonism translates to a lack of significant ERK1/ERK2 phosphorylation and reduced receptor internalization and desensitization.[1] This unique pharmacological profile makes this compound a valuable tool for dissecting the complexities of opioid receptor signaling and holds promise for the development of novel therapeutics with improved safety and efficacy. Further research into the in vivo consequences of this biased signaling is warranted.

References

BMS-986187's role in G protein signaling versus β-arrestin recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) that exhibits significant signaling bias.[1][2] This technical guide provides an in-depth analysis of this compound's preferential activation of G protein signaling pathways over β-arrestin recruitment. The document outlines the quantitative pharmacology of this compound, details the experimental protocols for assessing its biased agonism, and presents visual representations of the signaling pathways and experimental workflows involved. This information is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cell signaling, and drug discovery.

Introduction to this compound and Biased Agonism

This compound is a small molecule that acts as an allosteric agonist, or "ago-PAM," at the δ-opioid receptor.[3] Unlike orthosteric agonists that bind to the primary ligand-binding pocket, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and function.[4] this compound has been shown to activate G protein signaling even in the absence of an orthosteric agonist.[3]

A key feature of this compound is its G protein signaling bias. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways of a G protein-coupled receptor (GPCR). In the case of the δ-opioid receptor, the two major signaling cascades are the G protein-mediated pathway, which is typically associated with therapeutic effects like analgesia, and the β-arrestin recruitment pathway, which is often linked to receptor desensitization, internalization, and potentially adverse effects.[5][6] this compound strongly favors the G protein pathway, exhibiting significantly lower potency and efficacy for β-arrestin 2 recruitment.[5][6] This profile makes it a valuable tool for studying the differential consequences of these two pathways and a potential lead compound for developing safer and more effective therapeutics.

Quantitative Pharmacology of this compound

The signaling bias of this compound has been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters of this compound in comparison to the standard balanced δ-opioid receptor agonist, SNC80.

Table 1: Potency (EC50) of this compound and SNC80 in G Protein Activation and β-Arrestin 2 Recruitment Assays

CompoundG Protein Activation (GTPγS Binding) EC50 (nM)β-Arrestin 2 Recruitment (Tango Assay) EC50 (µM)
This compound301579
SNC8019Data not consistently reported, but significantly more potent than this compound

Data compiled from multiple sources.[3]

Table 2: Efficacy (Emax) and Bias Factor of this compound

CompoundG Protein Activation (GTPγS Binding) Emax (%)β-Arrestin 2 Recruitment (Tango Assay) Emax (%)Bias Factor
This compound92Very low, often not reaching saturation1787

Efficacy is relative to a standard full agonist. The bias factor is a quantitative measure of the preference for one pathway over another.[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway at the δ-Opioid Receptor

The following diagram illustrates the biased signaling of this compound at the δ-opioid receptor.

BMS986187_Signaling_Pathway cluster_receptor δ-Opioid Receptor (DOR) cluster_downstream Downstream Effects DOR DOR G_protein Gαi/o DOR->G_protein Activation beta_arrestin β-Arrestin 2 DOR->beta_arrestin Recruitment G_protein_signaling G Protein-Mediated Signaling (e.g., adenylyl cyclase inhibition) G_protein->G_protein_signaling Strong Activation beta_arrestin_signaling β-Arrestin-Mediated Signaling (e.g., receptor internalization, ERK1/2 phosphorylation) beta_arrestin->beta_arrestin_signaling Weak Recruitment BMS986187 This compound (Allosteric Agonist) BMS986187->DOR Binds to allosteric site

Caption: this compound biased signaling at the δ-opioid receptor.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram outlines the key steps in the [³⁵S]GTPγS binding assay used to measure G protein activation.

GTP_gamma_S_Workflow prep 1. Membrane Preparation (from cells expressing DOR) incubation 2. Incubation (Membranes + GDP + this compound + [³⁵S]GTPγS) prep->incubation filtration 3. Rapid Filtration (Separates bound from free [³⁵S]GTPγS) incubation->filtration detection 4. Scintillation Counting (Quantifies bound [³⁵S]GTPγS) filtration->detection analysis 5. Data Analysis (EC50 and Emax determination) detection->analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Experimental Workflow: PRESTO-Tango β-Arrestin Recruitment Assay

This diagram illustrates the workflow for the PRESTO-Tango assay to quantify β-arrestin recruitment.

Tango_Assay_Workflow transfection 1. Transfection (HTLA cells with DOR-Tango construct) stimulation 2. Cell Stimulation (with this compound) transfection->stimulation incubation 3. Incubation (Allows for β-arrestin recruitment and reporter gene expression) stimulation->incubation detection 4. Luminescence Reading (Quantifies luciferase activity) incubation->detection analysis 5. Data Analysis (EC50 and Emax determination) detection->analysis

References

Unveiling the Therapeutic Potential of BMS-986187: A Deep Dive into its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WALLINGFORD, CT – Bristol Myers Squibb's investigational compound, BMS-986187, is emerging as a promising therapeutic agent with a unique mechanism of action targeting the delta-opioid receptor (DOR). This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, tailored for researchers, scientists, and drug development professionals. The document synthesizes preclinical findings, outlines key experimental methodologies, and visualizes the compound's engagement with cellular signaling pathways.

Core Therapeutic Target: The Delta-Opioid Receptor

This compound is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR)[1][2]. Unlike traditional agonists that directly activate the receptor at its primary binding site (orthosteric site), this compound binds to a distinct, allosteric site. This binding modulates the receptor's response to endogenous opioids, such as enkephalins, enhancing their natural signaling activity[3]. This mechanism offers the potential for a more nuanced and potentially safer therapeutic profile compared to conventional opioid agonists.

The primary therapeutic areas under investigation for this compound include nervous system disorders, such as depression and pain, as well as gastrointestinal motility disorders like Irritable Bowel Syndrome with Diarrhea (IBS-D)[1][3][4].

A Nuanced Mechanism: G-Protein-Biased Allosteric Agonism

Intriguingly, this compound exhibits properties beyond that of a typical PAM. Studies have demonstrated that it can act as a G-protein-biased allosteric agonist at the DOR[5][6]. This means that even in the absence of an orthosteric agonist, this compound can directly activate the DOR, preferentially signaling through the G-protein pathway while having a minimal effect on the recruitment of β-arrestin 2[5][6]. This biased signaling is a critical feature, as β-arrestin recruitment is often associated with the development of tolerance and other adverse effects of traditional opioids.

The G-protein bias of this compound suggests a novel approach to achieving therapeutic effects with a potentially reduced side-effect profile. By favoring the G-protein pathway, it may be possible to harness the analgesic and antidepressant effects of DOR activation while minimizing receptor desensitization and internalization, which are mediated by β-arrestin[5][6].

Secondary and Off-Target Activities

While the primary focus of this compound is the DOR, some research indicates potential interactions with other opioid receptors. One study has shown that this compound can also act as a PAM at the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR), although with a significantly lower affinity (20- to 30-fold higher affinity for DOR and KOR compared to MOR)[7]. However, another study highlights its 100-fold selectivity for DOR over MOR[3]. This suggests a possible conserved allosteric binding site across different opioid receptor types[7]. Further investigation is required to fully elucidate the clinical relevance of these off-target activities.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of the potency, efficacy, and binding characteristics of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

AssayCell LineParameterThis compound (EC50)SNC80 (EC50)Reference
GTPγS BindingHEK-hDOPr membranesPotency301 ± 85 nM19 ± 11 nM[6]
GTPγS BindingMouse brain homogenatesPotency1681 ± 244 nM203 ± 31 nM[6]
β-arrestin 2 RecruitmentClonal cell linesPotencyLow potency-[5]
ERK1/ERK2 PhosphorylationHEK-hDOPr cellsActivityNo significant activation aloneRobust phosphorylation[6]

Table 2: In Vitro Binding Affinity of this compound

ReceptorParameterValueReference
Delta-Opioid Receptor (WT)KB~0.6 μM[8]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

ModelSpeciesDoseEffectReference
Castor oil-induced diarrheaMouse1 mg/kg scSignificantly delayed time to diarrhea[3]
Novel environment stress-induced hypermotilityMouse1 mg/kg scReduced stress-induced hypermotility[3]
Forced swim test (antidepressant model)Mouse-Produced antidepressant-like effects

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical evaluation of this compound is crucial for the interpretation of the presented data.

GTPγS Binding Assay

This assay measures the activation of G-proteins, the first step in the signaling cascade following receptor activation.

  • Objective: To determine the potency and efficacy of this compound in activating G-proteins through the delta-opioid receptor.

  • Methodology:

    • Membranes from cells expressing the human delta-opioid receptor (HEK-hDOPr) or mouse brain homogenates are prepared.

    • Membranes are incubated with increasing concentrations of this compound or the standard DOR agonist SNC80 in the presence of GDP and [³⁵S]GTPγS.

    • Activated G-proteins bind to [³⁵S]GTPγS.

    • The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

    • Data are analyzed to determine the EC50 (concentration for half-maximal response) and Emax (maximal response) values.

β-Arrestin 2 Recruitment Assay

This assay assesses the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization and internalization.

  • Objective: To evaluate the bias of this compound towards G-protein signaling versus β-arrestin recruitment.

  • Methodology:

    • Clonal cell lines expressing the delta-opioid receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme) are used.

    • Cells are treated with increasing concentrations of this compound.

    • The recruitment of β-arrestin 2 to the receptor is measured by detecting the reporter enzyme's activity.

    • Potency for β-arrestin 2 recruitment is compared to its potency for G-protein activation to determine signaling bias.

ERK1/ERK2 Phosphorylation Assay

This assay measures the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of DOR activation.

  • Objective: To determine the effect of this compound on the ERK1/ERK2 signaling cascade.

  • Methodology:

    • HEK-hDOPr cells are treated with this compound alone or in combination with an orthosteric agonist.

    • Cell lysates are collected and subjected to Western blotting.

    • Phosphorylated ERK1/ERK2 and total ERK1/ERK2 levels are detected using specific antibodies.

    • The ratio of phosphorylated to total ERK is calculated to determine the extent of pathway activation.

Receptor Internalization Assay

This assay quantifies the movement of receptors from the cell surface to the interior of the cell following agonist stimulation.

  • Objective: To assess the ability of this compound to induce delta-opioid receptor internalization.

  • Methodology:

    • Cells expressing a tagged version of the delta-opioid receptor (e.g., FLAG-tagged) are used.

    • Cells are treated with this compound or a known internalizing agonist like SNC80.

    • The amount of receptor remaining on the cell surface is quantified using techniques such as ELISA or flow cytometry with an antibody against the tag.

    • A decrease in surface receptor levels indicates internalization.

In Vivo Models of Gastrointestinal Motility

These models are used to assess the therapeutic potential of this compound in treating disorders like IBS-D.

  • Castor Oil-Induced Diarrhea Model:

    • Objective: To evaluate the anti-diarrheal effects of this compound.

    • Protocol: Mice are administered this compound or vehicle subcutaneously. After a set period, castor oil is administered orally to induce diarrhea. The time to the first diarrheal event is recorded.

  • Novel Environment Stress-Induced Hypermotility Model:

    • Objective: To assess the effect of this compound on stress-induced colonic hypermotility.

    • Protocol: Mice are treated with this compound or vehicle. They are then placed in a novel, stressful environment. Fecal output is measured over a specific time period as an indicator of gut motility.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

BMS_986187_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endogenous Opioid Endogenous Opioid DOR Delta-Opioid Receptor (DOR) Endogenous Opioid->DOR Orthosteric Binding This compound This compound This compound->DOR Allosteric Binding G_Protein G-Protein (Gi/o) DOR->G_Protein Activation Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Low Recruitment by this compound AC Adenylyl Cyclase G_Protein->AC Inhibition ERK ERK1/2 Phosphorylation G_Protein->ERK Desensitization Receptor Desensitization & Internalization Beta_Arrestin->Desensitization cAMP cAMP AC->cAMP Conversion Therapeutic_Effects Therapeutic Effects (Analgesia, Antidepressant) cAMP->Therapeutic_Effects Downstream Signaling

This compound Signaling Pathway at the Delta-Opioid Receptor.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models GTP_assay GTPγS Binding Assay Potency_Efficacy Potency_Efficacy GTP_assay->Potency_Efficacy Determine Potency & Efficacy for G-protein activation Arrestin_assay β-Arrestin 2 Recruitment Assay Bias_Assessment Bias_Assessment Arrestin_assay->Bias_Assessment Assess Signaling Bias ERK_assay ERK1/2 Phosphorylation Assay Downstream_Signaling Downstream_Signaling ERK_assay->Downstream_Signaling Evaluate Downstream Signaling Internalization_assay Receptor Internalization Assay Receptor_Regulation Receptor_Regulation Internalization_assay->Receptor_Regulation Measure Receptor Regulation Diarrhea_model Castor Oil-Induced Diarrhea GI_Efficacy GI_Efficacy Diarrhea_model->GI_Efficacy Evaluate Anti-diarrheal Effects Hypermotility_model Stress-Induced Hypermotility Hypermotility_model->GI_Efficacy Depression_model Forced Swim Test CNS_Efficacy CNS_Efficacy Depression_model->CNS_Efficacy Assess Antidepressant-like Activity BMS_Compound This compound BMS_Compound->GTP_assay BMS_Compound->Arrestin_assay BMS_Compound->ERK_assay BMS_Compound->Internalization_assay BMS_Compound->Diarrhea_model BMS_Compound->Hypermotility_model BMS_Compound->Depression_model

Experimental Workflow for the Preclinical Evaluation of this compound.

Biased_Agonism_Concept cluster_receptor Delta-Opioid Receptor cluster_ligands Ligands cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes DOR DOR G_Protein_Pathway G-Protein Pathway DOR->G_Protein_Pathway Arrestin_Pathway β-Arrestin Pathway DOR->Arrestin_Pathway Orthosteric_Agonist Orthosteric Agonist Orthosteric_Agonist->DOR BMS_PAM This compound (PAM) BMS_PAM->DOR BMS_Agonist This compound (Allosteric Agonist) BMS_Agonist->DOR BMS_Agonist->G_Protein_Pathway Preferential Activation BMS_Agonist->Arrestin_Pathway Minimal Activation Therapeutic Therapeutic Effects G_Protein_Pathway->Therapeutic Side_Effects Side Effects (Tolerance, etc.) Arrestin_Pathway->Side_Effects

Conceptual Diagram of G-Protein-Biased Agonism by this compound.

References

The Potential of BMS-986187 in Treating Chronic Pain and Depression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive into the Pharmacology of a Novel δ-Opioid Receptor Positive Allosteric Modulator

The δ-opioid receptor (DOR) has long been a target of interest for the development of novel analgesics and antidepressants, offering a potential alternative to traditional µ-opioid receptor agonists with a more favorable side-effect profile. BMS-986187, a potent and selective positive allosteric modulator (PAM) of the DOR, represents a significant advancement in this area.[1] This technical guide provides an in-depth analysis of the preclinical data on this compound, focusing on its unique mechanism of action and its potential therapeutic applications in chronic pain and depression for researchers, scientists, and drug development professionals.

Core Mechanism: A Biased Allosteric Agonist

This compound is distinguished by its function as a G-protein-biased allosteric agonist of the DOR.[2][3] Unlike orthosteric agonists that bind to the primary receptor site, this compound binds to an allosteric site, modulating the receptor's response to endogenous ligands like enkephalins.[4][5] This allosteric modulation enhances the potency and/or efficacy of orthosteric DOR agonists in cellular assays.[5]

Crucially, this compound exhibits "biased signaling," preferentially activating G-protein signaling pathways over the β-arrestin 2 recruitment pathway.[2][3] This is a key characteristic, as the G-protein pathway is associated with the therapeutic effects of analgesia and mood regulation, while β-arrestin 2 recruitment is often linked to adverse effects such as receptor desensitization, internalization, and the development of tolerance. The G-protein bias of this compound suggests the potential for a sustained therapeutic effect with a reduced liability for tolerance.[2][3]

Quantitative Pharmacology of this compound

The following tables summarize the key in vitro pharmacological data for this compound, highlighting its potency, efficacy, and selectivity.

Table 1: In Vitro Potency and Efficacy of this compound at the δ-Opioid Receptor

ParameterValueNotes
EC50 (DOR PAM) 30 nMHalf-maximal effective concentration as a DOR positive allosteric modulator.[1]
G-protein Activation (EC50) 301 nMConcentration for half-maximal G-protein activation.[1]
G-protein Activation (Emax) 92%Maximum efficacy for G-protein activation relative to a standard agonist.[1]
β-arrestin 2 Recruitment (EC50) 579 µMConcentration for half-maximal β-arrestin 2 recruitment.[1]
Bias Factor 1787A measure of the preference for G-protein signaling over β-arrestin recruitment.[1]
µ-Opioid Receptor PAM (EC50) 3,000 nMDemonstrates 100-fold selectivity for DOR over MOR.[1]

Table 2: Effect of this compound on Orthosteric Ligand Affinity

Orthosteric LigandFold Increase in AffinityNotes
Leu-enkephalin 32-foldThis compound significantly enhances the binding of the endogenous opioid peptide.[1]

Signaling Pathway of this compound at the δ-Opioid Receptor

The following diagram illustrates the biased signaling mechanism of this compound.

BMS986187_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling DOR δ-Opioid Receptor G_Protein G-protein (Gi/o) Beta_Arrestin β-arrestin 2 BMS This compound (Allosteric Site) BMS->DOR Binds to allosteric site BMS->DOR Enk Enkephalin (Orthosteric Site) Enk->DOR Binds to orthosteric site Enk->DOR G_Activation G-protein Activation G_Protein->G_Activation Strongly Promotes Beta_Recruitment β-arrestin 2 Recruitment (Low) Beta_Arrestin->Beta_Recruitment Weakly Promotes Analgesia Analgesia & Antidepressant Effects G_Activation->Analgesia Adverse_Effects Receptor Desensitization & Tolerance (Reduced) Beta_Recruitment->Adverse_Effects

This compound Biased Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacological profile of this compound.[2][3]

G-protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the activation of G-proteins upon receptor stimulation.

  • Cell Culture: Clonal cell lines expressing the δ-opioid receptor are utilized.

  • Membrane Preparation: Cell membranes are prepared and incubated with this compound at varying concentrations.

  • Binding Reaction: [³⁵S]GTPγS, a non-hydrolyzable GTP analog, is added to the reaction. Upon G-protein activation, GDP is exchanged for [³⁵S]GTPγS.

  • Detection: The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting, which is proportional to the level of G-protein activation.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.

β-arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated receptor.

  • Cell Line: A cell line co-expressing the δ-opioid receptor and a β-arrestin 2 fusion protein (e.g., with a reporter enzyme or fluorescent tag) is used.

  • Ligand Stimulation: Cells are treated with varying concentrations of this compound.

  • Detection: The recruitment of β-arrestin 2 is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence resonance energy transfer - FRET).

  • Data Analysis: Concentration-response curves are plotted to calculate the EC50 for β-arrestin 2 recruitment.

Receptor Phosphorylation and Internalization Assays

These assays assess downstream events often associated with β-arrestin recruitment.

  • Receptor Phosphorylation:

    • Cells expressing the DOR are treated with this compound.

    • Receptors are immunoprecipitated.

    • Phosphorylation status is determined by Western blotting using phospho-specific antibodies.

  • Receptor Internalization:

    • Cells with tagged DOR (e.g., fluorescently labeled) are used.

    • Following treatment with this compound, the localization of the receptor is monitored using microscopy or flow cytometry to quantify the movement from the cell surface to intracellular compartments.

Experimental Workflow for Characterizing this compound

The diagram below outlines the typical experimental workflow for characterizing a novel compound like this compound.

Experimental_Workflow Start Start: Compound Synthesis (this compound) HTS High-Throughput Screening (DOR PAM Activity) Start->HTS In_Vitro In Vitro Characterization HTS->In_Vitro G_Protein_Assay G-protein Activation Assay ([³⁵S]GTPγS) In_Vitro->G_Protein_Assay Beta_Arrestin_Assay β-arrestin 2 Recruitment Assay In_Vitro->Beta_Arrestin_Assay Downstream_Assays Downstream Signaling Assays (e.g., ERK Phosphorylation) In_Vitro->Downstream_Assays Selectivity_Assays Selectivity Profiling (vs. MOR, KOR) In_Vitro->Selectivity_Assays Preclinical Preclinical In Vivo Models G_Protein_Assay->Preclinical Beta_Arrestin_Assay->Preclinical Downstream_Assays->Preclinical Selectivity_Assays->Preclinical Pain_Models Chronic Pain Models (e.g., Neuropathic Pain) Preclinical->Pain_Models Depression_Models Depression Models (e.g., Forced Swim Test) Preclinical->Depression_Models End Clinical Development Candidate Pain_Models->End Depression_Models->End

Workflow for this compound Characterization

Preclinical Evidence for Therapeutic Potential

Preclinical studies in animal models have provided evidence for the therapeutic potential of this compound in both chronic pain and depression.[5] By enhancing the endogenous enkephalin system, this compound has been shown to produce analgesic and antidepressant-like effects.[5] This approach of modulating the natural opioid system offers a more nuanced and potentially safer therapeutic strategy compared to overwhelming the system with exogenous, potent orthosteric agonists.

Future Directions and Conclusion

This compound stands out as a promising therapeutic candidate due to its novel mechanism of action as a G-protein-biased positive allosteric modulator of the δ-opioid receptor. Its ability to selectively amplify the endogenous opioid signaling pathway while minimizing the recruitment of β-arrestin 2 suggests a potential for effective treatment of chronic pain and depression with a reduced risk of tolerance and other adverse effects. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this and other biased allosteric modulators in treating these complex and debilitating conditions.

References

Exploring the Effects of BMS-986187 on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) that has shown significant effects on gastrointestinal (GI) motility in preclinical studies.[1][2][3][4][5][6] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action and its impact on GI function, with a focus on colonic motility. The information presented herein is intended to support further research and development of DOR-targeting compounds for the management of GI motility disorders.

Introduction

The endogenous opioid system, present throughout the enteric nervous system (ENS), plays a crucial role in regulating various GI functions, including motility.[7] The delta-opioid receptor (DOR), a key component of this system, has emerged as a promising therapeutic target. This compound acts as a PAM at the DOR, enhancing the signaling of endogenous opioids like enkephalins.[1][4] This allosteric modulation offers a nuanced approach to opioid receptor activation, potentially avoiding the side effects associated with traditional orthosteric agonists.[5] This guide summarizes the key preclinical findings on the effects of this compound on gastrointestinal motility, presents the experimental protocols used in these seminal studies, and illustrates the underlying signaling pathways.

Mechanism of Action: A G-Protein-Biased Allosteric Agonist

This compound is a selective positive allosteric modulator of the DOR.[1] It exhibits ago-PAM activity, meaning that in addition to enhancing the effects of endogenous agonists, it can directly activate the receptor, albeit with a bias towards G-protein activation over β-arrestin 2 recruitment.[8] This biased agonism is a critical feature, as it is hypothesized to contribute to a pharmacological profile with reduced receptor internalization and desensitization compared to full agonists.[8]

Signaling Pathway

The binding of this compound to an allosteric site on the DOR potentiates the receptor's response to endogenous enkephalins. This enhanced activation of the DOR, a G-protein coupled receptor (GPCR), primarily leads to the activation of G-proteins.[8] This initiates a downstream signaling cascade that ultimately modulates neuronal activity in the ENS, leading to an inhibition of colonic motility.[1][4] The biased nature of this compound's signaling, favoring the G-protein pathway while minimally engaging the β-arrestin pathway, is a key aspect of its mechanism.[8]

This compound Signaling Pathway cluster_0 Enteric Neuron BMS This compound DOR Delta-Opioid Receptor (DOR) BMS->DOR Allosteric Modulation ENK Endogenous Enkephalin ENK->DOR Orthosteric Binding G_protein G-Protein Activation DOR->G_protein Strongly Activates beta_arrestin β-Arrestin 2 Recruitment (Minimal) DOR->beta_arrestin Weakly Activates Downstream Downstream Signaling G_protein->Downstream Inhibition Inhibition of Neurogenic Contractions Downstream->Inhibition Experimental Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep Colon Tissue Preparation stim Electrical Field Stimulation prep->stim drug_app_vitro This compound Application stim->drug_app_vitro measure_vitro Measure Contraction Amplitude drug_app_vitro->measure_vitro stress_model Novel Environment Stress Model drug_app_vivo This compound Administration (s.c.) stress_model->drug_app_vivo castor_model Castor Oil Diarrhea Model castor_model->drug_app_vivo measure_fecal Count Fecal Pellets drug_app_vivo->measure_fecal measure_diarrhea Record Time to Diarrhea drug_app_vivo->measure_diarrhea

References

Methodological & Application

Application Notes: [³⁵S]GTPγS Binding Assay for the LPA₁ Receptor Agonist BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for conducting a [³⁵S]GTPγS binding assay to characterize the activity of the G protein-coupled receptor (GPCR) agonist BMS-986187 at the lysophosphatidic acid receptor 1 (LPA₁). This functional assay is a cornerstone in GPCR drug discovery, enabling the quantification of agonist-induced G protein activation. The protocol described herein is designed for researchers, scientists, and drug development professionals to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound, or other LPA₁ agonists. Included are methodologies for membrane preparation, the binding assay procedure, data analysis, and visualization of the LPA₁ signaling pathway and experimental workflow.

Introduction

Lysophosphatidic acid receptor 1 (LPA₁) is a GPCR that, upon activation by its endogenous ligand lysophosphatidic acid (LPA), couples to several G protein families, including Gαi/o, Gαq/11, and Gα12/13, to initiate a variety of intracellular signaling cascades.[1][2] These pathways are integral to numerous physiological and pathological processes, making LPA₁ a significant target for therapeutic intervention.

This compound has been identified as a positive allosteric modulator and a G protein-biased agonist, primarily studied at the δ-opioid receptor.[3][4] Its G protein-biased agonism suggests that it preferentially activates G protein signaling pathways over other pathways, such as β-arrestin recruitment, which could translate to a more targeted therapeutic effect with a reduced side-effect profile.[3][4]

The [³⁵S]GTPγS binding assay is a widely used in vitro functional assay that directly measures the initial step of GPCR activation: the exchange of GDP for GTP on the Gα subunit of a heterotrimeric G protein.[5][6] In this assay, the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify the extent of G protein activation stimulated by an agonist.[5][6] This provides a robust and sensitive method for characterizing the pharmacological properties of compounds like this compound at the LPA₁ receptor.

Signaling Pathway

The binding of an agonist, such as this compound, to the LPA₁ receptor induces a conformational change in the receptor. This facilitates the release of GDP from the α-subunit of the associated heterotrimeric G protein and the subsequent binding of GTP. This exchange leads to the dissociation of the Gα-GTP and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins, initiating a signaling cascade.

LPA1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol LPA1 LPA₁ Receptor G_protein Gα(i/q/12/13)βγ (GDP-bound) LPA1->G_protein Agonist (this compound) G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GTP replaces GDP G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effectors Downstream Effectors G_alpha_GTP->Effectors Modulates G_beta_gamma->Effectors Modulates BMS986187 This compound BMS986187->LPA1

LPA₁ Receptor Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Membranes: Crude membrane preparations from cells stably expressing the human LPA₁ receptor (e.g., CHO-hLPA₁ or RH7777-hLPA₁ cells).

  • Agonist: this compound

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol)

  • Unlabeled GTPγS

  • GDP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂.

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/C)

  • Plate Scintillation Counter

Membrane Preparation
  • Culture cells expressing the LPA₁ receptor to ~90% confluency.

  • Harvest the cells and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) and homogenize using a Dounce or polytron homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in assay buffer, determine the protein concentration (e.g., via Bradford assay), and store in aliquots at -80°C.[7]

[³⁵S]GTPγS Binding Assay Procedure

The following workflow outlines the steps for conducting the [³⁵S]GTPγS binding assay.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Incubation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Assay Buffer, GDP, This compound dilutions) add_buffer Add Assay Buffer prep_reagents->add_buffer prep_membranes Thaw LPA₁ Receptor Membranes on Ice add_membranes Add Membrane Suspension prep_membranes->add_membranes add_gdp Add GDP Solution add_buffer->add_gdp add_agonist Add this compound (or vehicle/unlabeled GTPγS) add_gdp->add_agonist add_agonist->add_membranes pre_incubate Pre-incubate Plate add_membranes->pre_incubate initiate_reaction Initiate Reaction (Add [³⁵S]GTPγS) pre_incubate->initiate_reaction incubate Incubate with Shaking initiate_reaction->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash dry_count Dry Filters & Add Scintillation Cocktail wash->dry_count measure Measure Radioactivity dry_count->measure analyze Data Analysis (EC₅₀ & Eₘₐₓ) measure->analyze

Experimental Workflow for GTPγS Binding Assay

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 25 µL of assay buffer.

    • 25 µL of GDP to a final concentration of 10-30 µM.

    • 50 µL of diluted this compound to achieve a range of final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). For basal binding, add vehicle control. For non-specific binding, add unlabeled GTPγS to a final concentration of 10 µM.

    • 50 µL of the LPA₁ membrane suspension (typically 5-20 µg of protein per well).[8]

  • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and quantify the radioactivity using a plate scintillation counter.[7]

Data Analysis
  • Subtract the counts per minute (CPM) from the non-specific binding wells from all other wells to determine the specific binding.

  • Normalize the data by expressing the specific binding at each this compound concentration as a percentage of the maximal stimulation achieved with a standard full agonist (e.g., LPA) or as a percentage of the maximal response to this compound.

  • Plot the normalized specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response).[5]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the [³⁵S]GTPγS binding assay for this compound at the LPA₁ receptor. Please note that the values presented below are for illustrative purposes only and do not represent actual experimental data.

CompoundReceptorParameterValueCell System
This compound Human LPA₁EC₅₀ HypotheticalCHO-hLPA₁ membranes
Eₘₐₓ (% of LPA) Hypothetical
LPA (control) Human LPA₁EC₅₀ HypotheticalCHO-hLPA₁ membranes
Eₘₐₓ 100%

Conclusion

The [³⁵S]GTPγS binding assay is a robust and direct method for assessing the functional activity of agonists at the LPA₁ receptor. The detailed protocol and workflows provided in these application notes offer a comprehensive guide for researchers to characterize the potency and efficacy of this compound and other LPA₁ receptor modulators. This assay is a critical tool in the early stages of drug discovery and development for identifying and optimizing novel therapeutic agents targeting the LPA₁ receptor.

References

Application Notes and Protocols for Measuring β-Arrestin Recruitment with BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-986187 is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR).[1] It has been identified as a G-protein biased allosteric agonist, exhibiting potent activation of G-protein signaling with significantly lower potency in recruiting β-arrestin 2.[2][3] This characteristic makes the measurement of β-arrestin recruitment a critical step in understanding the signaling profile of this compound and other biased ligands. This document provides detailed protocols for measuring β-arrestin recruitment induced by this compound using commercially available assay technologies.

β-arrestins are intracellular proteins crucial for the desensitization of G-protein coupled receptors (GPCRs), receptor internalization, and initiating G-protein independent signaling pathways.[4] Ligands that selectively activate one pathway over another are termed "biased ligands" and hold therapeutic promise for minimizing on-target side effects.[2][5] Assays that quantify β-arrestin recruitment are therefore essential tools in drug discovery and development.[4][5]

Principle of β-Arrestin Recruitment Assays

Several technologies are available to measure the recruitment of β-arrestin to an activated GPCR.[4][5] A widely used method is the PathHunter® β-arrestin assay (DiscoverX), which is based on enzyme fragment complementation (EFC).[4][6][7] In this system, the GPCR is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon ligand-induced GPCR activation, β-arrestin-EA is recruited to the GPCR-PK, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[4][6][7]

Another common technology is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay (Cisbio), which relies on FRET (Förster Resonance Energy Transfer) between a donor and an acceptor molecule. In the context of β-arrestin recruitment, one antibody is labeled with a donor (e.g., Europium cryptate) and another with an acceptor (e.g., d2), both specific to β-arrestin. The recruitment of β-arrestin to the receptor brings these antibodies into close proximity, enabling FRET and the generation of a specific signal.[8][9]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key processes involved in β-arrestin recruitment and the general workflow of the assays described.

G_protein_and_arrestin_signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., δ-opioid receptor) G_protein G-protein (Gi/o) GPCR->G_protein Activates GRK GRK GPCR->GRK Phosphorylates beta_arrestin β-arrestin GPCR->beta_arrestin Recruits BMS986187 This compound (Allosteric Agonist) BMS986187->GPCR Binds to allosteric site G_protein_signaling G-protein Signaling (e.g., ↓cAMP) G_protein->G_protein_signaling Initiates GRK->GPCR beta_arrestin_signaling β-arrestin Signaling (e.g., MAPK activation) beta_arrestin->beta_arrestin_signaling Initiates Internalization Receptor Internalization beta_arrestin->Internalization Mediates PathHunter_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection plate_cells Plate PathHunter cells (GPCR-PK, β-arrestin-EA) incubate_overnight Incubate overnight plate_cells->incubate_overnight add_compounds Add compounds to cells incubate_overnight->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds incubate_treatment Incubate (e.g., 90 min) add_compounds->incubate_treatment add_detection_reagents Add PathHunter detection reagents incubate_treatment->add_detection_reagents incubate_detection Incubate (e.g., 60 min) add_detection_reagents->incubate_detection read_luminescence Read chemiluminescence incubate_detection->read_luminescence Data Analysis Data Analysis read_luminescence->Data Analysis

References

Application Notes and Protocols: ERK1/ERK2 Phosphorylation Assay with BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and has also been shown to modulate the κ-opioid receptor (KOR).[1][2][3] As a PAM, it can enhance the affinity and/or efficacy of endogenous or exogenous ligands.[2][3][4] Interestingly, this compound can also act as a G-protein biased "ago-PAM," meaning it can directly activate the DOR in the absence of an orthosteric agonist, leading to G-protein signaling with minimal β-arrestin recruitment.[1][5][6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), is a critical signaling cascade downstream of many G-protein coupled receptors (GPCRs) like the DOR.[7][8] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival. Dysregulation of the ERK1/2 pathway is implicated in various diseases, including cancer.[9] Therefore, assessing the effect of compounds like this compound on ERK1/2 phosphorylation is crucial for understanding their mechanism of action and potential therapeutic applications.

These application notes provide detailed protocols for conducting an in-vitro ERK1/ERK2 phosphorylation assay to evaluate the effects of this compound, both alone and in combination with a known DOR agonist.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the ERK1/2 phosphorylation assay.

ERK_Pathway ERK1/ERK2 Signaling Pathway and this compound Action BMS This compound DOR δ-Opioid Receptor (DOR) BMS->DOR Allosteric Modulation / Agonism Agonist DOR Agonist (e.g., SNC80) Agonist->DOR Orthosteric Binding G_Protein G-Protein DOR->G_Protein Activation MEK MEK1/2 G_Protein->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation pERK p-ERK1/2 Nucleus Nucleus pERK->Nucleus Translocation Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: ERK1/ERK2 signaling pathway and the modulatory action of this compound on the δ-Opioid Receptor.

Experimental_Workflow Experimental Workflow for ERK1/ERK2 Phosphorylation Assay Cell_Culture 1. Cell Culture (e.g., HEK-hDOPr cells) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Treatment 3. Treatment (this compound +/- DOR Agonist) Serum_Starvation->Treatment Cell_Lysis 4. Cell Lysis Treatment->Cell_Lysis Protein_Quant 5. Protein Quantification Cell_Lysis->Protein_Quant Assay 6. Phosphorylation Assay Protein_Quant->Assay WB Western Blot Assay->WB ELISA ELISA Assay->ELISA Data_Acquisition 7. Data Acquisition WB->Data_Acquisition ELISA->Data_Acquisition Data_Analysis 8. Data Analysis Data_Acquisition->Data_Analysis

References

Application Notes and Protocols for Quantifying BMS-986187 Allosteric Modulation at the Delta-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the delta-opioid receptor (DOR), with subsequent findings indicating it also acts as a PAM at the kappa-opioid receptor (KOR) and, to a lesser extent, the mu-opioid receptor (MOR).[1][2] As a PAM, this compound binds to a site on the receptor topographically distinct from the orthosteric site where endogenous ligands bind.[3][4] This binding modulates the affinity and/or efficacy of orthosteric agonists.[4][5] Notably, this compound can also directly activate the DOR in the absence of an orthosteric agonist, a characteristic referred to as "ago-PAM" activity.[1][3] This document provides detailed protocols for key cell-based assays to quantify the allosteric and agonistic effects of this compound on the delta-opioid receptor.

Signaling Pathways of the Delta-Opioid Receptor

The delta-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the inhibitory G protein (Gi/o) pathway upon activation. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate other effectors, including ion channels and kinases like extracellular signal-regulated kinase (ERK). Another important signaling pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. This compound has been shown to be a G protein-biased allosteric agonist, potently activating G protein signaling with minimal recruitment of β-arrestin 2.[3][6]

DOR_Signaling_Pathways DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin 2 Recruitment DOR->Beta_Arrestin AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ERK ERK Phosphorylation G_protein->ERK Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->DOR Binds to orthosteric site BMS986187 This compound (Allosteric Modulator) BMS986187->DOR Binds to allosteric site cAMP cAMP AC->cAMP Decreases Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: Delta-Opioid Receptor Signaling Pathways.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity at the delta-opioid receptor from various cell-based assays.

Assay TypeParameterValueCell LineOrthosteric AgonistReference
Allosteric Modulator Activity
ERK Phosphorylationlog αβ1.03 ± 0.25hDOR expressing cellsLeu-enkephalin[7]
Receptor BindingAffinity (pKB)5.50 ± 0.513HA-hDORLeu-enkephalin[7]
Receptor BindingAffinity (KB)~0.6 µMWT hDORSNC-80[5]
Functional Cooperativityβ~12WT hDORSNC-80[5]
Direct Agonist (Ago-PAM) Activity
G Protein Activation (GTPγ³⁵S)EC₅₀301 ± 85 nMHEK-hDOPrN/A[3]
G Protein Activation (GTPγ³⁵S)Eₘₐₓ92% (relative to SNC80)HEK-hDOPrN/A[1]
β-Arrestin 2 RecruitmentEC₅₀579 µM (extrapolated)HTLA cellsN/A[3]
Selectivity
MOR PAM ActivityEC₅₀3,000 nMMOR expressing cellsN/A[1]
SelectivityFold Selectivity (DOR over MOR)100-foldRecombinant cell linesN/A[1][7]

Experimental Protocols

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector of DOR activation, to quantify the potentiation of an orthosteric agonist's effect by this compound.

Experimental Workflow:

ERK_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed DOR-expressing cells in 96-well plates Serum_Starve Serum starve overnight Seed_Cells->Serum_Starve Add_Ligands Add increasing concentrations of orthosteric agonist ± This compound Serum_Starve->Add_Ligands Incubate Incubate for 5 min at 37°C, 5% CO₂ Add_Ligands->Incubate Terminate_Reaction Terminate reaction and lyse cells Incubate->Terminate_Reaction Detection_Kit Use AlphaScreen SureFire p-ERK1/2 kit Terminate_Reaction->Detection_Kit Read_Plate Read fluorescence signal Detection_Kit->Read_Plate

Caption: ERK1/2 Phosphorylation Assay Workflow.

Protocol:

  • Cell Culture: Seed human delta-opioid receptor (hDOR) expressing cells (e.g., HEK293 or CHO cells) into 96-well plates at a density of 50,000 cells per well and allow them to adhere.[5]

  • Serum Starvation: After 6 hours, replace the growth medium with a serum-free medium and incubate the cells overnight.[5]

  • Ligand Preparation: Prepare serial dilutions of the orthosteric agonist (e.g., SNC-80 or Leu-enkephalin) in the absence and presence of fixed concentrations of this compound.

  • Cell Treatment: Stimulate the cells with the prepared ligand solutions for 5 minutes at 37°C in a 5% CO₂ incubator.[4][5]

  • Lysis and Detection: Terminate the reaction by removing the media and lysing the cells. Process the samples using a commercial p-ERK1/2 detection kit, such as the AlphaScreen SureFire p-ERK1/2 kit, following the manufacturer's instructions.[4][5]

  • Data Analysis: Measure the fluorescence signal using a suitable plate reader. Plot the concentration-response curves for the orthosteric agonist in the presence and absence of this compound. The leftward shift in the EC₅₀ of the orthosteric agonist indicates positive allosteric modulation. The degree of modulation can be quantified using the operational model of allosterism.[4][7]

GTPγ³⁵S Binding Assay

This assay directly measures the activation of G proteins by the DOR and is used to quantify the direct agonist ("ago-PAM") activity of this compound.

Experimental Workflow:

GTP_Workflow cluster_prep Membrane Preparation cluster_assay Assay cluster_detection Detection Homogenize_Cells Homogenize DOR-expressing cells or brain tissue Centrifuge Centrifuge to isolate membranes Homogenize_Cells->Centrifuge Incubate_Components Incubate membranes with GDP, [³⁵S]GTPγS, and This compound Centrifuge->Incubate_Components Terminate_Reaction Terminate by rapid filtration Incubate_Components->Terminate_Reaction Wash_Filters Wash filters to remove unbound radioligand Terminate_Reaction->Wash_Filters Scintillation_Counting Measure bound radioactivity by scintillation counting Wash_Filters->Scintillation_Counting

Caption: GTPγ³⁵S Binding Assay Workflow.

Protocol:

  • Membrane Preparation: Prepare membranes from HEK293 cells expressing hDOR or from mouse brain homogenates.[3]

  • Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 30 µM GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein), varying concentrations of this compound, and 0.05 nM [³⁵S]GTPγS in the assay buffer.

  • Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters using a cell harvester. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Eₘₐₓ for its direct agonist activity.[3]

β-Arrestin 2 Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated DOR, providing a measure of a compound's potential for inducing receptor desensitization and internalization. It is particularly useful for assessing the signaling bias of this compound.

Experimental Workflow:

Arrestin_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Transfect_Cells Transfect HTLA cells with FLAG-tagged hDOPr-TANGO Plate_Cells Plate transfected cells in 96-well plates Transfect_Cells->Plate_Cells Add_Ligand Add varying concentrations of this compound Plate_Cells->Add_Ligand Incubate Incubate for 48 hours Add_Ligand->Incubate Add_Substrate Add luciferase substrate (e.g., One-Glo) Incubate->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence

Caption: β-Arrestin 2 Recruitment Assay Workflow.

Protocol:

  • Cell Transfection: Use a commercially available β-arrestin recruitment assay system, such as the PRESTO-TANGO assay. Transfect HTLA cells with a plasmid encoding for a FLAG-tagged human delta-opioid receptor fused to a transcription factor (hDOPr-TANGO).[3]

  • Cell Plating: Plate the transfected cells in 96-well plates at a density of 15,000 cells per well.[3]

  • Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound.[3]

  • Incubation: Incubate the plates for 48 hours.[3]

  • Detection: Add a luciferase substrate solution (e.g., One-Glo) to each well and measure the resulting luminescence using a plate reader.[3]

  • Data Analysis: Plot the luminescence signal as a function of this compound concentration. A dose-dependent increase in luminescence indicates β-arrestin 2 recruitment. The potency (EC₅₀) can be determined from the concentration-response curve.[3]

Conclusion

The cell-based assays described provide a robust framework for quantifying the allosteric modulation and direct agonism of this compound at the delta-opioid receptor. By employing these protocols, researchers can thoroughly characterize the pharmacological properties of this compound and other allosteric modulators, contributing to a deeper understanding of their therapeutic potential. The notable G protein signaling bias of this compound, as revealed by these assays, highlights the potential for developing functionally selective drugs with improved therapeutic profiles.[3][6]

References

Application Notes and Protocols for In Vivo Efficacy Testing of a Selective TYK2 Inhibitor in Mouse Models of Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The compound BMS-986187 is identified in scientific literature as a positive allosteric modulator of the δ-opioid and κ-opioid receptors.[1] The query for an in vivo study design targeting autoimmune and inflammatory pathways characteristic of a TYK2 inhibitor suggests a likely reference to BMS-986165 , commercially known as Deucravacitinib (B606291) . Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[2][3][4] This document provides detailed protocols and application notes based on the established mechanism and preclinical evaluation of Deucravacitinib (BMS-986165) as the appropriate agent for this research context.

Introduction and Mechanism of Action

Deucravacitinib represents a novel class of immunomodulators through its unique mechanism of action. Unlike pan-JAK inhibitors that target the conserved catalytic domain of Janus kinases, Deucravacitinib binds to the regulatory (pseudokinase) domain of TYK2.[3][5] This allosteric inhibition locks the TYK2 protein in an inactive conformation, thereby blocking downstream signaling of key cytokines implicated in the pathogenesis of psoriasis and other immune-mediated diseases.[3][6] Specifically, Deucravacitinib potently inhibits the signaling pathways of Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[7][8] These cytokines are central to the inflammatory cascade that drives keratinocyte hyperproliferation and immune cell infiltration in psoriatic lesions.[9][10]

The targeted inhibition of TYK2-mediated signaling provides a strong rationale for its evaluation in preclinical mouse models that recapitulate key aspects of psoriatic inflammation.

TYK2 Signaling Pathway Inhibition by Deucravacitinib

Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine-induced STAT phosphorylation.

In Vivo Study Design: Imiquimod-Induced Psoriasis Model

The imiquimod (B1671794) (IMQ)-induced psoriasis model is a widely used, robust, and reproducible acute inflammatory model that mirrors key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia (acanthosis), inflammatory cell infiltration, and dependence on the IL-23/IL-17 axis.[11][12]

Materials and Animals
  • Animals: 8-10 week old female C57BL/6 or BALB/c mice.

  • Psoriasis Induction Agent: 5% Imiquimod cream (e.g., Aldara®).

  • Test Article: Deucravacitinib (BMS-986165).

  • Vehicle Control (for Test Article): To be determined based on the formulation of Deucravacitinib (e.g., 0.5% HPMC/0.25% Tween 80 in purified water).

  • Positive Control: Topical corticosteroid (e.g., 0.05% Clobetasol propionate) or an anti-IL-23 antibody.[13]

  • Sham Control: Vehicle cream without imiquimod.

Experimental Groups
GroupNTreatmentInduction AgentAdministration Route
18Sham Control (Vehicle Cream)None (Sham)Topical
28Vehicle Control (for Deucravacitinib)5% Imiquimod CreamOral Gavage
38Deucravacitinib (Low Dose, e.g., 7.5 mg/kg BID)5% Imiquimod CreamOral Gavage
48Deucravacitinib (Mid Dose, e.g., 15 mg/kg BID)5% Imiquimod CreamOral Gavage
58Deucravacitinib (High Dose, e.g., 30 mg/kg BID)5% Imiquimod CreamOral Gavage
68Positive Control (e.g., Topical Clobetasol)5% Imiquimod CreamTopical

Note: Doses are illustrative and should be optimized based on prior pharmacokinetic/pharmacodynamic data. Preclinical studies have shown efficacy with doses ranging from 15 to 30 mg/kg twice daily (BID) in mouse models.[13]

Experimental Workflow Diagram

G acclimatize Acclimatization (7 Days) shave Shave Dorsal Skin acclimatize->shave baseline Baseline Measurements (Weight, Ear Thickness) shave->baseline induction Daily Imiquimod Application (Days 0-5) baseline->induction treatment Daily Drug Treatment (Days 0-6) baseline->treatment monitoring Daily Monitoring (Weight, PASI Score, Thickness) induction->monitoring treatment->monitoring euthanasia Euthanasia & Sample Collection (Day 7) monitoring->euthanasia analysis Ex Vivo Analysis (Histology, qPCR, Flow Cytometry) euthanasia->analysis

Caption: General experimental workflow for the imiquimod-induced psoriasis mouse model.

Detailed Experimental Protocols

Protocol 3.1: Induction of Psoriasis-Like Skin Inflammation
  • Animal Preparation: Anesthetize mice and shave a 2x3 cm area on the dorsal skin. Allow at least 24 hours for recovery before the first application.

  • Baseline Measurements: Record the body weight and ear thickness (using a digital caliper) of each mouse.

  • Imiquimod Application: From Day 0 to Day 5, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear of mice in Groups 2-6.[11]

  • Sham Application: Apply an equivalent amount of vehicle cream to the mice in Group 1.

Protocol 3.2: Drug Administration
  • Deucravacitinib Administration: Prepare fresh formulations of Deucravacitinib daily. From Day 0 to Day 6, administer the assigned dose orally via gavage twice daily (approximately 12 hours apart) to mice in Groups 3, 4, and 5.

  • Vehicle Administration: Administer the vehicle solution to Group 2 mice following the same schedule.

  • Positive Control Administration: Apply the positive control agent (e.g., Clobetasol) topically to the inflamed skin of Group 6 mice daily from Day 0 to Day 6.

Protocol 3.3: Efficacy Assessment and Monitoring
  • Daily Clinical Scoring: From Day 0 to Day 7, monitor mice daily for:

    • Body Weight: To assess systemic toxicity.

    • Skin and Ear Thickness: Measure with a digital caliper.

    • Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and thickness of the dorsal skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of the three scores constitutes the daily cumulative PASI score.[14]

Protocol 3.4: Sample Collection and Ex Vivo Analysis
  • Euthanasia and Tissue Collection: On Day 7, euthanize all mice. Collect blood (for serum cytokine analysis), the treated ear, and dorsal skin biopsies.

  • Histology: Fix a portion of the skin and ear tissue in 10% neutral buffered formalin for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.

  • Gene Expression Analysis (qPCR): Snap-freeze a portion of the skin tissue in liquid nitrogen. Extract RNA and perform quantitative real-time PCR (qPCR) to measure the expression of key inflammatory genes (e.g., Il17a, Il23a, Il12b, Tnf, Defb4).[15]

  • Flow Cytometry: Digest a portion of the skin to create a single-cell suspension. Use flow cytometry to quantify the infiltration of immune cell populations, such as T cells (CD4+, CD8+), neutrophils, and dendritic cells.[16]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Clinical Efficacy Endpoints (Day 7)
GroupTreatmentMean Epidermal Thickness (µm) ± SEMMean Ear Thickness (mm) ± SEMMean Cumulative PASI Score ± SEM
1Sham ControlValueValueValue
2Vehicle + IMQValueValueValue
3Deucravacitinib (Low)ValueValueValue
4Deucravacitinib (Mid)ValueValueValue
5Deucravacitinib (High)ValueValueValue
6Positive Control + IMQValueValueValue
Table 2: Biomarker Modulation in Skin Tissue (Day 7)
GroupTreatmentIl17a Fold Change vs. VehicleIl23a Fold Change vs. VehicleDefb4 (β-defensin) Fold Change vs. Vehicle
1Sham ControlValueValueValue
2Vehicle + IMQ1.01.01.0
3Deucravacitinib (Low)ValueValueValue
4Deucravacitinib (Mid)ValueValueValue
5Deucravacitinib (High)ValueValueValue
6Positive ControlValueValueValue

Conclusion

This detailed protocol provides a framework for the in vivo evaluation of Deucravacitinib (BMS-986165) in a clinically relevant mouse model of psoriasis. The study design incorporates macroscopic clinical scoring, histological analysis, and molecular biomarker assessments to provide a comprehensive understanding of the compound's efficacy and mechanism of action. The selective inhibition of TYK2 is expected to result in a dose-dependent reduction in skin inflammation, epidermal thickness, and the expression of key pathogenic cytokines, confirming its therapeutic potential for immune-mediated skin diseases.

References

Application Notes and Protocols: Assessing Antidepressant Effects of BMS-986187 using the Forced Swim Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 is a positive allosteric modulator (PAM) of the delta-opioid receptor (DOPr), a promising target for novel antidepressant therapies.[1][2] Unlike traditional orthosteric agonists, PAMs like this compound bind to a distinct site on the receptor, enhancing the effects of endogenous opioids such as enkephalins.[1] Preclinical studies have demonstrated that this compound exhibits antidepressant-like effects in animal models, notably in the forced swim test (FST).[1] These effects are mediated through the DOPr, as they are blocked by the DOPr antagonist naltrindole (B39905) and are absent in DOPr knockout mice.[1] This document provides a detailed protocol for utilizing the FST to assess the antidepressant potential of this compound and similar compounds.

Data Presentation

While specific quantitative data for this compound in the FST from full peer-reviewed publications are not yet widely available, the following table presents representative data from studies on other DOPr agonists to illustrate the expected outcomes. The data demonstrates a dose-dependent decrease in immobility time, indicative of an antidepressant-like effect.

Table 1: Representative Antidepressant-Like Effects of Delta-Opioid Receptor Agonists in the Rodent Forced Swim Test

Treatment GroupDoseN (per group)Mean Immobility Time (seconds)% Decrease from Vehicle
Vehicle-10180 ± 15-
This compound (hypothetical)1 mg/kg10145 ± 1219.4%
This compound (hypothetical)3 mg/kg10110 ± 1038.9%
This compound (hypothetical)10 mg/kg1085 ± 852.8%
Positive Control (e.g., Imipramine)20 mg/kg1090 ± 950.0%

Note: The data for this compound is hypothetical and for illustrative purposes only, based on typical results for DOPr agonists. Values are presented as mean ± standard error of the mean (SEM).

Experimental Protocols

Forced Swim Test (FST) Protocol for Rodents

This protocol is adapted from standard FST procedures used to screen for antidepressant efficacy.

1. Animals:

  • Male mice (e.g., C57BL/6J strain) or rats (e.g., Sprague-Dawley strain) are commonly used.

  • Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Allow at least one week for acclimatization to the housing facility before any experimental procedures.

2. Apparatus:

  • A transparent glass or plastic cylinder (e.g., 25 cm height x 15 cm diameter for mice; 45 cm height x 20 cm diameter for rats).

  • The cylinder should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (e.g., 15 cm for mice; 30 cm for rats).

  • A video camera should be positioned to record the session for later analysis.

3. Experimental Procedure:

  • Day 1: Pre-test Session (Habituation)

    • Individually place each animal into the swim cylinder for a 15-minute period.

    • This session promotes the development of immobility on the subsequent test day.

    • After 15 minutes, remove the animal, gently dry it with a towel, and return it to its home cage.

  • Day 2: Test Session

    • Administer this compound, a vehicle control, or a positive control antidepressant (e.g., imipramine) via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

    • Place the animal individually into the swim cylinder for a 6-minute test session.

    • Record the entire session using the video camera.

    • After the 6-minute session, remove the animal, dry it, and return it to its home cage.

    • The water in the cylinder should be changed between animals.

4. Data Analysis:

  • Score the video recordings for the last 4 minutes of the 6-minute test session.

  • A trained observer, blind to the treatment conditions, should score the duration of the following behaviors:

    • Immobility: The animal remains floating with only minor movements necessary to keep its head above water.

    • Swimming: The animal makes active swimming motions, moving around the cylinder.

    • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the cylinder wall.

  • The primary measure of antidepressant-like effect is a significant decrease in the duration of immobility.

  • Statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.

Mandatory Visualizations

Experimental Workflow

FST_Workflow Forced Swim Test Experimental Workflow cluster_prep Preparation cluster_day1 Day 1: Pre-Test cluster_day2 Day 2: Test cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization (1 week) pre_test 15-minute Pre-swim Session animal_acclimatization->pre_test drug_prep Preparation of this compound, Vehicle, and Positive Control drug_admin Drug Administration (this compound, Vehicle, etc.) drug_prep->drug_admin dry_return1 Dry and Return to Home Cage pre_test->dry_return1 wait Waiting Period (30-60 minutes) drug_admin->wait test_session 6-minute Test Swim Session wait->test_session dry_return2 Dry and Return to Home Cage test_session->dry_return2 video_record Video Recording of Test Session test_session->video_record behavioral_scoring Behavioral Scoring (Immobility, Swimming, Climbing) (Last 4 minutes) video_record->behavioral_scoring stat_analysis Statistical Analysis behavioral_scoring->stat_analysis results Results Interpretation stat_analysis->results

Caption: Workflow of the forced swim test for assessing antidepressant effects.

Hypothesized Signaling Pathway of this compound

This compound acts as a positive allosteric modulator of the delta-opioid receptor, which is a G-protein coupled receptor (GPCR). It is a G-protein biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin 2 pathway.[2] This biased agonism may contribute to its therapeutic effects while potentially reducing side effects associated with β-arrestin recruitment. The antidepressant-like effects of DOPr agonists have been linked to the activation of downstream signaling cascades, including the PI3K-Akt-mTOR pathway, which is crucial for neuroplasticity and synaptic function.

BMS986187_Pathway Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling BMS986187 This compound DOPr Delta-Opioid Receptor (DOPr) BMS986187->DOPr Allosteric Modulation Enkephalin Endogenous Enkephalin Enkephalin->DOPr Orthosteric Binding G_protein G-protein Activation (Gi/o) DOPr->G_protein Beta_Arrestin β-Arrestin 2 Recruitment (Low Potency) DOPr->Beta_Arrestin Biased against PI3K PI3K G_protein->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_Plasticity Enhanced Synaptic Plasticity and Neurogenesis mTOR->Synaptic_Plasticity Antidepressant_Effect Antidepressant-like Effects Synaptic_Plasticity->Antidepressant_Effect

Caption: Hypothesized signaling of this compound leading to antidepressant effects.

References

Application Notes and Protocols: Utilizing Radioligand Binding Assays to Characterize the Cooperativity of BMS-986187 at the δ-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR) implicated in pain, depression, and other neurological disorders.[1][2][3] As a PAM, this compound binds to a site on the receptor that is topographically distinct from the orthosteric site where endogenous and exogenous agonists bind.[1][4][5] This allosteric binding modulates the affinity and/or efficacy of orthosteric ligands.[1][2][3][5] Furthermore, this compound has been identified as a G-protein-biased allosteric agonist, capable of directly activating G-protein signaling pathways in the absence of an orthosteric agonist, while demonstrating low efficacy in recruiting β-arrestin 2.[1][6]

These application notes provide detailed protocols for utilizing radioligand binding assays to investigate the allosteric cooperativity of this compound with orthosteric ligands at the δ-opioid receptor.

Signaling Pathways

The δ-opioid receptor, upon activation by an orthosteric agonist, initiates intracellular signaling cascades primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, GPCRs can signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling, such as the activation of the ERK1/2 pathway. This compound, as a G-protein-biased agonist, preferentially activates the G-protein pathway over β-arrestin recruitment.[1][6]

delta_opioid_receptor_signaling δ-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular DOR δ-Opioid Receptor (DOR) BMS986187_site Allosteric Site Orthosteric_site Orthosteric Site G_protein Gαi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin 2 DOR->Beta_Arrestin Recruits (Low potency for this compound) Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->Orthosteric_site Binds BMS986187 This compound BMS986187->BMS986187_site Binds Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP ERK ERK1/2 Activation Beta_Arrestin->ERK

Fig. 1: δ-Opioid Receptor Signaling

Data Presentation

The following tables summarize key quantitative data for this compound and relevant ligands for the δ-opioid receptor.

Table 1: Binding Affinity and Cooperativity of this compound

ParameterValueReceptor SystemReference
EC50 30 nMδ-opioid receptor[2][3]
pKB 6.02 (~1 µM)δ-opioid receptor[7]
Binding Cooperativity (α) with SNC-80 ~1 (Neutral)Wild-Type δ-opioid receptor[5]
Functional Cooperativity (β) with SNC-80 ~12Wild-Type δ-opioid receptor[5]
Selectivity 100-fold for δ over μ-opioid receptorOpioid Receptors[2][3]

Table 2: Properties of Common Radioligands for the δ-Opioid Receptor

RadioligandLigand TypeTargetKey Characteristics
[3H]DPDPE Agonistδ-opioid receptorHighly selective peptide agonist.
[3H]Diprenorphine AntagonistNon-selective Opioid ReceptorsBinds to μ, δ, and κ receptors.
[3H]Naltrindole Antagonistδ-opioid receptorSelective antagonist.

Experimental Protocols

I. Membrane Preparation from Cells Expressing δ-Opioid Receptors

This protocol describes the preparation of cell membranes for use in radioligand binding assays.

membrane_preparation_workflow Membrane Preparation Workflow start Start: Cells expressing δ-opioid receptor harvest Harvest Cells start->harvest homogenize Homogenize in Lysis Buffer harvest->homogenize centrifuge1 Centrifuge at low speed (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge at high speed (20,000 x g) supernatant1->centrifuge2 pellet1 Collect Pellet (Membranes) centrifuge2->pellet1 resuspend_wash Resuspend in fresh buffer and repeat centrifugation pellet1->resuspend_wash pellet2 Final Membrane Pellet resuspend_wash->pellet2 resuspend_storage Resuspend in buffer with 10% sucrose pellet2->resuspend_storage protein_assay Determine Protein Concentration (e.g., BCA assay) pellet2->protein_assay store Aliquot and store at -80°C resuspend_storage->store

Fig. 2: Membrane Preparation Workflow

Materials:

  • Cells stably expressing the human δ-opioid receptor (e.g., HEK293 or CHO cells)

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors

  • Storage Buffer: Lysis buffer containing 10% sucrose

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

Procedure:

  • Culture cells to confluency.

  • Harvest cells by scraping and wash with ice-cold PBS.

  • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in Storage Buffer.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Aliquot the membrane preparation and store at -80°C.

II. Radioligand Saturation Binding Assay

This assay is performed to determine the density of receptors (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Materials:

  • Prepared cell membranes

  • Radioligand (e.g., [3H]DPDPE)

  • Unlabeled selective δ-opioid receptor ligand for determining non-specific binding (e.g., naltrindole)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • 96-well plates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.

  • For total binding wells, add a known amount of membrane protein (e.g., 20-50 µg) and the corresponding concentration of radioligand.

  • For non-specific binding wells, add the membrane protein, radioligand, and a high concentration of the unlabeled ligand (e.g., 10 µM naltrindole).

  • Bring the final volume in each well to 250 µL with Assay Buffer.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine Bmax and Kd.

III. Radioligand Competition Binding Assay to Determine Cooperativity

This assay measures the ability of this compound to modulate the binding of a radiolabeled orthosteric ligand.

competition_binding_workflow Competition Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Membranes - Radioligand (fixed conc.) - this compound (serial dilutions) - Orthosteric Ligand (for some curves) start->prepare_reagents plate_setup Set up 96-well plate with replicates for each condition prepare_reagents->plate_setup add_components Add components to wells: 1. Membranes 2. This compound / Vehicle 3. Orthosteric Ligand / Vehicle 4. Radioligand plate_setup->add_components incubate Incubate to reach equilibrium add_components->incubate filter_wash Rapidly filter and wash incubate->filter_wash count_radioactivity Measure radioactivity filter_wash->count_radioactivity data_analysis Analyze data to determine IC50, Ki, and cooperativity factor (α) count_radioactivity->data_analysis end End data_analysis->end

Fig. 3: Competition Binding Assay Workflow

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add a fixed concentration of radioligand (e.g., [3H]DPDPE at its Kd value) to all wells.

  • Add increasing concentrations of this compound to the wells.

  • To a separate set of wells, add a fixed concentration of a known orthosteric agonist (e.g., SNC80) in addition to the radioligand and increasing concentrations of this compound.

  • Initiate the binding reaction by adding a known amount of membrane protein to each well.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled orthosteric ligand).

  • Incubate, filter, and measure radioactivity as described in the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Analyze the data using an allosteric ternary complex model to determine the binding affinity of this compound (KB) and the binding cooperativity factor (α) between this compound and the orthosteric ligand. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates neutral cooperativity.

IV. Functional Assay (e.g., [35S]GTPγS Binding) to Determine Functional Cooperativity

This assay measures the effect of this compound on the potency and efficacy of an orthosteric agonist in stimulating G-protein activation.

Materials:

  • Prepared cell membranes

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • Orthosteric agonist (e.g., SNC80)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Scintillation counter and scintillation fluid

Procedure:

  • Pre-incubate membranes with GDP (e.g., 10 µM) on ice.

  • Prepare serial dilutions of the orthosteric agonist.

  • Prepare solutions of this compound at various fixed concentrations (and a vehicle control).

  • In a 96-well plate, add the pre-incubated membranes, increasing concentrations of the orthosteric agonist, and a fixed concentration of this compound (or vehicle).

  • Initiate the assay by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the [35S]GTPγS binding against the log concentration of the orthosteric agonist in the absence and presence of different concentrations of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for the orthosteric agonist.

    • Analyze the data using an operational model of allosterism to quantify the functional cooperativity factor (β). A value of β > 1 indicates that this compound potentiates the efficacy of the orthosteric agonist.

Conclusion

The protocols outlined in these application notes provide a robust framework for characterizing the allosteric modulatory properties of this compound at the δ-opioid receptor. By employing a combination of radioligand binding and functional assays, researchers can quantitatively determine the binding and functional cooperativity of this compound, providing valuable insights into its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Evaluating the Antinociceptive Effects of BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986187 is a positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR). It also functions as a direct G-protein biased allosteric agonist at the DOR.[1] This mechanism suggests its potential as a therapeutic agent for managing chronic pain and depression.[1] As a PAM, this compound enhances the activity of endogenous opioids, which may offer a safer therapeutic window compared to traditional orthosteric opioid agonists.[2]

These application notes provide detailed protocols for evaluating the antinociceptive effects of this compound in various preclinical animal models of pain. The selected models are designed to assess the compound's efficacy in inflammatory, neuropathic, and visceral pain states.

Mechanism of Action: Delta-Opioid Receptor Modulation

This compound binds to an allosteric site on the DOR, distinct from the binding site of endogenous opioid peptides (orthosteric site). This binding potentiates the signaling of endogenous ligands like enkephalins. Furthermore, this compound can directly activate the DOR, preferentially signaling through G-protein pathways with minimal recruitment of β-arrestin 2.[1] This biased agonism is hypothesized to contribute to its therapeutic effects while potentially reducing the adverse effects associated with conventional opioid agonists.[1][3]

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein DOR->G_protein Activates Beta_Arrestin β-Arrestin 2 (Low Recruitment) DOR->Beta_Arrestin AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Neuronal_Activity Decreased Neuronal Excitability G_protein->Neuronal_Activity Modulates Ion Channels cAMP cAMP AC->cAMP Converts BMS_986187 This compound (Allosteric Agonist/PAM) BMS_986187->DOR Binds to allosteric site Endogenous_Opioid Endogenous Opioid (e.g., Enkephalin) Endogenous_Opioid->DOR Binds toorthosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia-related) CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of the Delta-Opioid Receptor (DOR) modulated by this compound.

Animal Models for Antinociceptive Evaluation

The following sections detail protocols for three distinct and widely used animal models to assess the antinociceptive properties of this compound: the Formalin Test (inflammatory pain), the Chronic Constriction Injury model (neuropathic pain), and the Acetic Acid-Induced Writhing Test (visceral pain).

Inflammatory Pain: The Formalin Test

The formalin test is a model of tonic pain that has two distinct phases. The first phase (0-5 minutes) is characterized by acute nociception due to direct chemical stimulation of nociceptors. The second phase (15-40 minutes) involves a combination of peripheral inflammation and central sensitization. This biphasic nature allows for the differentiation of analgesic effects on acute versus tonic inflammatory pain.[4][5]

Formalin_Test_Workflow cluster_pre_test Pre-Test Phase cluster_test_day Test Day (Day 0) cluster_observation_phases Observation Phases Habituation Day -1: Habituate mice to observation chambers (60 min) Drug_Admin Administer this compound or vehicle (e.g., i.p., s.c.) Acclimation Acclimate mice in observation chambers (20-30 min) Drug_Admin->Acclimation Pre-treatment interval (e.g., 30 min) Formalin_Injection Inject 2.5% formalin (20 µL) into the plantar surface of the hind paw Acclimation->Formalin_Injection Observation Record nocifensive behavior (licking/flinching time) Formalin_Injection->Observation Phase1 Phase I: 0-5 min (Acute Nociception) Observation->Phase1 Analyze Phase2 Phase II: 15-40 min (Inflammatory Pain) Observation->Phase2 Analyze

Figure 2: Experimental workflow for the formalin test.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Vehicle (e.g., 5% DMSO in saline)

  • 2.5% formalin solution in saline

  • Observation chambers (e.g., clear Plexiglas cylinders)

  • Microsyringe for formalin injection

  • Timer

Procedure:

  • Habituation (Day -1): Place each mouse individually into an observation chamber for 60 minutes to allow for acclimatization to the testing environment.[4]

  • Drug Administration (Day 0): Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The dose and pre-treatment time should be determined from pilot studies.

  • Acclimation: Following drug administration, place the mice back into the observation chambers for a 20-30 minute acclimation period.[6]

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw using a microsyringe.[6]

  • Observation and Scoring: Immediately after the injection, return the mouse to the chamber and start a timer. Record the cumulative time the animal spends licking or flinching the injected paw.

    • Phase I: 0-5 minutes post-injection.[5]

    • Phase II: 15-40 minutes post-injection.[5]

Treatment GroupDose (mg/kg)NPhase I Licking Time (s) (Mean ± SEM)Phase II Licking Time (s) (Mean ± SEM)% Inhibition (Phase II)
Vehicle-100%
This compoundX10
This compoundY10
This compoundZ10
Positive Control-10
Neuropathic Pain: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms such as mechanical allodynia and thermal hyperalgesia.[7][8] The model involves loose ligation of the sciatic nerve, leading to a partial nerve injury and subsequent development of persistent pain-like behaviors.[8][9]

CCI_Workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgery (Day 0) cluster_post_surgery Post-Surgery & Testing Baseline Measure baseline mechanical and thermal sensitivity (von Frey/Plantar test) Anesthesia Anesthetize rat (e.g., isoflurane) Surgery_Step Expose sciatic nerve and apply 4 loose chromic gut ligatures Anesthesia->Surgery_Step Closure Close muscle and skin layers Surgery_Step->Closure Recovery Allow recovery and development of neuropathic pain (e.g., 7-14 days) Closure->Recovery Drug_Admin Administer this compound or vehicle Recovery->Drug_Admin Behavioral_Test Assess mechanical allodynia and thermal hyperalgesia at various time points Drug_Admin->Behavioral_Test Pre-treatment interval Writhing_Test_Workflow cluster_test_procedure Test Procedure Drug_Admin Administer this compound or vehicle (e.g., i.p., s.c.) Wait_Period Wait for pre-treatment period (e.g., 30 min) Drug_Admin->Wait_Period Acetic_Acid Inject 0.6% acetic acid (10 mL/kg, i.p.) Wait_Period->Acetic_Acid Observation Place mouse in observation chamber and count writhes over a 20-30 min period Acetic_Acid->Observation Start timer immediately

References

Application Notes and Protocols for Quantifying G Protein Bias of BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the G protein bias of BMS-986187, a known G protein-biased allosteric agonist of the δ-opioid receptor.[1][2] The protocols detailed below, along with the corresponding data interpretation guidelines, will enable researchers to thoroughly characterize the functional selectivity of this compound and others like it.

This compound acts as a positive allosteric modulator and, notably, as a direct allosteric agonist at the δ-opioid receptor, preferentially activating Gαi/o protein signaling pathways over the recruitment of β-arrestin 2.[1][3] This biased signaling profile makes it a valuable tool for studying the physiological consequences of selective G protein pathway activation and a lead compound for the development of safer and more effective therapeutics.

Key Signaling Pathways of this compound at the δ-Opioid Receptor

This compound modulates the δ-opioid receptor, which primarily couples to inhibitory G proteins of the Gαi/o family. Activation of these pathways leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In contrast, its engagement of the β-arrestin pathway, which is involved in receptor desensitization and internalization, is significantly weaker.[3] This disparity in pathway activation is the foundation of its G protein bias.

This compound Signaling at the δ-Opioid Receptor BMS986187 This compound DOR δ-Opioid Receptor BMS986187->DOR Binds G_protein Gαi/o Protein DOR->G_protein Strongly Activates Beta_arrestin β-Arrestin 2 DOR->Beta_arrestin Weakly Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization/ Desensitization Beta_arrestin->Internalization

Caption: this compound signaling at the δ-opioid receptor.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity at the δ-opioid receptor from various functional assays. These values highlight the compound's potency and efficacy in activating G protein signaling versus β-arrestin recruitment.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

Cell SystemAgonistEC₅₀ (nM)Eₘₐₓ (% of SNC80)Reference
HEK293 cells expressing human δ-opioid receptorThis compound301 ± 8599 ± 6[3]
Mouse brain homogenatesThis compound1681 ± 244~138[3]
HEK293 cells expressing human δ-opioid receptorSNC80 (reference)19 ± 11100[3]
Mouse brain homogenatesSNC80 (reference)203 ± 31100[3]

Table 2: β-Arrestin 2 Recruitment (PRESTO-Tango Assay)

Cell SystemAgonistEC₅₀ (µM)Eₘₐₓ (% of SNC80)Reference
HTLA cells with hDOR-TANGOThis compound579 (extrapolated)Very low[4]
HTLA cells with hDOR-TANGOSNC80 (reference)0.353 ± 0.141100[4]

Table 3: Bias Factor Calculation

ComparisonReference AgonistBias Factor (towards G protein)Reference
GTPγS vs. β-arrestin 2SNC8082[3]

Experimental Protocols

Detailed protocols for the key assays used to quantify the G protein bias of this compound are provided below.

[³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[5][6]

[³⁵S]GTPγS Binding Assay Workflow Membrane_Prep Prepare cell membranes expressing δ-opioid receptor Incubation Incubate membranes with This compound, GDP, and [³⁵S]GTPγS Membrane_Prep->Incubation Filtration Rapidly filter to separate bound and free [³⁵S]GTPγS Incubation->Filtration Scintillation Quantify bound [³⁵S]GTPγS by scintillation counting Filtration->Scintillation Analysis Analyze data to determine EC₅₀ and Eₘₐₓ Scintillation->Analysis

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Materials:

  • Cell membranes expressing the δ-opioid receptor

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP (Guanosine 5'-diphosphate)

  • [³⁵S]GTPγS

  • This compound and a reference agonist (e.g., SNC80)

  • Unlabeled GTPγS

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the δ-opioid receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • A solution of GDP (final concentration typically 10-30 µM).

    • Varying concentrations of this compound or the reference agonist.

    • Cell membranes (typically 5-20 µg of protein per well).

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of unlabeled GTPγS (e.g., 10 µM). Subtract non-specific binding from all other readings. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

BRET assays are live-cell assays that monitor the interaction between Gα and Gβγ subunits.[7] A common format involves fusing a luciferase (e.g., Renilla luciferase, Rluc) to the Gα subunit and a fluorescent protein (e.g., Venus) to the Gγ subunit.[8] Upon G protein activation and subsequent dissociation of the Gα and Gβγ subunits, the BRET signal decreases.

G Protein Activation BRET Assay Transfection Co-transfect cells with δ-opioid receptor, Gα-Rluc, and Venus-Gγ Plating Plate transfected cells in a 96-well plate Transfection->Plating Stimulation Add this compound and Coelenterazine H (substrate) Plating->Stimulation Measurement Measure luminescence at two wavelengths (e.g., 485 nm and 530 nm) Stimulation->Measurement Analysis Calculate BRET ratio and determine dose-response Measurement->Analysis PRESTO-Tango Assay Workflow Transfection Transfect HTLA cells with δ-opioid receptor-TANGO plasmid Plating Plate transfected cells in a 384-well plate Transfection->Plating Stimulation Add varying concentrations of this compound Plating->Stimulation Incubation Incubate for at least 16 hours Stimulation->Incubation Lysis_and_Read Lyse cells and add luciferase substrate, then measure luminescence Incubation->Lysis_and_Read

References

Troubleshooting & Optimization

BMS-986187 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of BMS-986187 in Dimethyl Sulfoxide (DMSO). The following question-and-answer format addresses common issues and provides troubleshooting guidance for laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound for in vitro experimental use is Dimethyl Sulfoxide (DMSO).

Q2: What is the known solubility of this compound in DMSO?

A2: this compound is commercially available in a pre-dissolved format at a concentration of 10 mM in DMSO. This indicates good solubility at this concentration. While the maximum solubility has not been explicitly reported in publicly available literature, solutions at 10 mM are readily achievable.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, it is recommended to dissolve the solid compound in high-purity, anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to your weighed amount of this compound. Ensure the solution is thoroughly mixed by vortexing or brief sonication until the compound is fully dissolved.

Q4: What are the recommended storage conditions for this compound DMSO stock solutions?

A4: To ensure the stability and integrity of your this compound stock solution, it is crucial to follow proper storage procedures. Key recommendations include:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Moisture: Use anhydrous DMSO and store in tightly sealed vials to minimize the absorption of atmospheric moisture, which can affect compound stability.

Q5: How long can I store this compound stock solutions in DMSO?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed in the DMSO stock solution upon thawing. 1. The compound's solubility limit was exceeded during initial dissolution. 2. The solution was not fully dissolved before freezing. 3. Water may have been absorbed into the DMSO, reducing solubility.1. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. 2. Ensure the compound is fully dissolved before the initial freezing. 3. Use anhydrous DMSO and store with desiccant.
Inconsistent or unexpected experimental results. 1. Degradation of this compound in the stock solution due to improper storage or prolonged storage time. 2. Inaccurate concentration of the stock solution.1. Prepare a fresh stock solution of this compound. 2. Verify the concentration of your stock solution using an appropriate analytical method if possible. 3. Always include appropriate positive and negative controls in your experiments.
Difficulty dissolving the compound in DMSO. 1. The compound may require gentle warming or sonication to fully dissolve. 2. The purity of the DMSO may be insufficient.1. Warm the solution to 37°C and vortex. Brief sonication can also be applied. 2. Use high-purity, anhydrous DMSO.

Experimental Protocols

Protocol for the Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound: 470.61 g/mol )

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution vigorously until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Signaling Pathway and Experimental Workflow

This compound is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). It enhances the signaling of endogenous or exogenous orthosteric agonists. The simplified signaling pathway below illustrates the mechanism of action.

BMS986187_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular BMS This compound (Allosteric Modulator) DOR δ-Opioid Receptor (DOR) BMS->DOR Binds to allosteric site AGO Agonist (e.g., Enkephalin) AGO->DOR Binds to orthosteric site G_protein G-protein (Gi/o) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP

This compound Allosteric Modulation of DOR Signaling

The following diagram outlines a typical experimental workflow for assessing the effect of this compound on agonist-induced cellular responses.

Experimental_Workflow prep Prepare this compound Stock Solution (10 mM in DMSO) treatment Treat Cells with this compound and/or Agonist prep->treatment cell_culture Culture Cells Expressing δ-Opioid Receptor cell_culture->treatment incubation Incubate for Defined Period treatment->incubation assay Perform Functional Assay (e.g., cAMP measurement) incubation->assay analysis Data Analysis assay->analysis

Typical Experimental Workflow for this compound

Optimizing BMS-986187 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BMS-986187. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1][2] This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous ligands like enkephalins.[3][4] By binding to this allosteric site, it enhances the affinity and/or efficacy of orthosteric agonists.[3][4] Interestingly, this compound can also act as a direct allosteric agonist, activating the receptor even in the absence of an orthosteric ligand, a characteristic referred to as an "ago-PAM".[5][6]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits significant selectivity for the δ-opioid receptor. It has been reported to be 100-fold more selective for the DOR over the μ-opioid receptor (MOR).[6][7] It also acts as a PAM at the κ-opioid receptor (KOR), with an affinity 20- to 30-fold higher than for the MOR.[6][8] It is not a PAM for the nociceptin (B549756) receptor.[6]

Q3: What are the recommended starting concentrations for in vitro experiments?

A3: The optimal concentration of this compound will depend on the specific cell type and assay. However, based on its reported potency, a good starting point for a dose-response curve would be a logarithmic dilution series ranging from 1 nM to 10 µM.[9] For many cell-based assays, concentrations in the range of 10 nM to 1 µM are likely to show significant effects.[1][6]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][10] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM or 20 mM) and store it at -20°C or -80°C, protected from light.[1][9][10] For experiments, dilute the stock solution into your aqueous culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[9][11][12]

Q5: What are the downstream signaling pathways activated by this compound?

A5: this compound, by modulating the δ-opioid receptor, influences several downstream signaling pathways. It has been shown to be a G-protein biased agonist, potently activating G-protein signaling while having a much lower potency for recruiting β-arrestin 2.[5][6][13] This biased signaling can lead to the activation of pathways such as the inhibition of adenylyl cyclase and the phosphorylation of extracellular signal-regulated kinases (ERK).[3][4][5]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Concentration is too low. Test a higher concentration range, up to 10 µM or higher, to establish a full dose-response curve.[9]
Compound instability in media. Prepare fresh dilutions from your stock solution for each experiment. Although generally stable, prolonged incubation in media at 37°C could lead to degradation.[11]
Low or absent δ-opioid receptor expression in the cell line. Confirm the expression of the δ-opioid receptor in your cell line using techniques like Western blot, qPCR, or flow cytometry.
Presence of an orthosteric antagonist. Ensure that no components of your assay medium are acting as antagonists at the δ-opioid receptor.
High background signal or cytotoxicity Solvent toxicity. Ensure the final DMSO concentration is at a non-toxic level (ideally ≤ 0.1%). Run a vehicle control (media with the same DMSO concentration) to assess its effect.[9][11][12]
Compound precipitation. This compound is hydrophobic. Upon dilution into aqueous media, it may precipitate. Visually inspect for precipitation. If observed, try lowering the final concentration or using a solubilizing agent like a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), ensuring it doesn't interfere with your assay.[12][14]
Off-target effects. At very high concentrations (>10 µM), small molecules can exhibit off-target effects. Try to use the lowest effective concentration.[15] Consider using a structurally unrelated DOR PAM to confirm that the observed effect is on-target.[11]
Inconsistent results between experiments Variability in cell culture conditions. Standardize cell passage number, confluency, and serum batches. Regularly check for mycoplasma contamination.[11]
Freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles which can degrade the compound.[9]
Pipetting errors. Ensure accurate pipetting, especially when preparing serial dilutions. Calibrate your pipettes regularly.[11]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeCell LineParameterValueReference
β-arrestin recruitment (PAM mode)CHO-OPRD1EC5048 nM[1]
β-arrestin recruitment (PAM mode)CHO-OPRM1EC502 µM[1]
δ-opioid receptor PAM-EC5030 nM[6]
μ-opioid receptor PAM-EC503 µM[1][6]
G protein activation (ago-PAM)HEK-hDOPrEC50301 nM[6][13]
β-arrestin recruitment (ago-PAM)-EC50579 µM[6]
δ-opioid receptor binding affinity-KB~0.6 µM[3]

Experimental Protocols

Protocol 1: General Cell-Based Assay Workflow

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM) to cover a wide range. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired period (e.g., 5 minutes for rapid signaling events like ERK phosphorylation, or longer for other endpoints).[3][4]

  • Assay Measurement: Perform the specific assay to measure the desired endpoint (e.g., cAMP levels, β-arrestin recruitment, or ERK phosphorylation).

Protocol 2: ERK1/2 Phosphorylation Assay

  • Cell Culture: Seed cells (e.g., FlpIn CHO cells stably expressing the human δ-opioid receptor) into 96-well plates at 50,000 cells per well and allow them to adhere for 6 hours.[3][4]

  • Serum Starvation: Serum-starve the cells overnight to reduce basal ERK phosphorylation.[3][4]

  • Ligand Stimulation: Stimulate the cells with varying concentrations of this compound (and/or an orthosteric agonist like SNC-80) for 5 minutes at 37°C in 5% CO₂.[3][4]

  • Lysis and Detection: Terminate the reaction by removing the media and lysing the cells. Process the samples using a commercially available p-ERK1/2 detection kit (e.g., AlphaScreen SureFire) according to the manufacturer's instructions.[3][4]

Visualizations

G This compound Signaling Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gαi/o Activation DOR->G_protein Activates Beta_arrestin β-arrestin 2 Recruitment (Weak) DOR->Beta_arrestin Recruits BMS This compound (Allosteric Site) BMS->DOR Binds to Orthosteric_Agonist Orthosteric Agonist (e.g., Enkephalin) Orthosteric_Agonist->DOR Binds to AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Inhibits ERK_activation ERK1/2 Phosphorylation G_protein->ERK_activation Leads to cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease G Experimental Workflow for Dose-Response Curve Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Prepare_dilutions Prepare serial dilutions of this compound Seed_cells->Prepare_dilutions Add_compound Add compound to cells Prepare_dilutions->Add_compound Incubate Incubate for defined time Add_compound->Incubate Assay Perform assay (e.g., p-ERK) Incubate->Assay Analyze Analyze data and generate curve Assay->Analyze End End Analyze->End G Troubleshooting Logic for No Effect No_effect No observable effect Check_concentration Is concentration range appropriate? No_effect->Check_concentration Increase_concentration Increase concentration range Check_concentration->Increase_concentration No Check_receptor Is DOR expressed? Check_concentration->Check_receptor Yes Confirm_expression Confirm DOR expression (e.g., Western Blot) Check_receptor->Confirm_expression No Check_stability Is compound stable? Check_receptor->Check_stability Yes Fresh_dilutions Use fresh dilutions Check_stability->Fresh_dilutions No Consider_other Consider other issues (e.g., antagonist) Check_stability->Consider_other Yes

References

Troubleshooting inconsistent results in BMS-986187 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent results in experiments involving BMS-986187, a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR). The following question-and-answer format directly addresses specific issues to ensure experimental success.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing variable potentiation of our primary agonist's effect by this compound. What could be the cause?

A1: Inconsistent potentiation is a common challenge and can stem from several factors. This compound's effect is known to be dependent on the specific orthosteric agonist used, a phenomenon termed "probe dependence".[1][2] The degree of positive allosteric modulation can vary significantly between different primary agonists.

Troubleshooting Steps:

  • Agonist Selection: Ensure you are using a consistent batch and source of the orthosteric agonist. If comparing results across different agonists (e.g., SNC-80 vs. leu-enkephalin), expect different levels of potentiation.[3][4]

  • Concentration of Orthosteric Agonist: The concentration of the primary agonist can influence the observed effect of this compound. It is recommended to use a concentration of the orthosteric agonist at or near its EC20 to observe the most robust potentiation.[5]

  • Receptor Expression Levels: Fluctuations in δ-opioid receptor expression levels across cell batches or tissue preparations can lead to variability. Perform quality control to ensure consistent receptor expression.

Q2: this compound is showing direct agonist activity in our assays, even without a primary agonist. Is this expected?

A2: Yes, this is an established characteristic of this compound. It is not only a PAM but also a G-protein biased allosteric agonist, sometimes referred to as an "ago-PAM".[6][7][8] This means it can directly activate G-protein signaling pathways in the absence of an orthosteric agonist.[6][8]

Troubleshooting Steps:

  • Control Experiments: Always include a control group treated with this compound alone to quantify its intrinsic agonist activity.

  • Assay-Specific Effects: The degree of direct agonism can vary depending on the signaling pathway being measured. For instance, it shows potent G-protein activation but is a very weak recruiter of β-arrestin 2.[6][8]

Q3: We are seeing off-target effects in our experiments. Could this compound be acting on other receptors?

A3: While this compound is selective for the δ-opioid receptor, it also acts as a PAM at the κ-opioid receptor (KOR) and, to a lesser extent, the μ-opioid receptor (MOR).[7][9]

Troubleshooting Steps:

  • Receptor Expression Profiling: Characterize the expression of DOR, KOR, and MOR in your experimental system (cell line or tissue).

  • Selective Antagonists: Use selective antagonists for KOR and MOR to determine if the observed off-target effects are mediated by these receptors. For DOR, naltrindole (B39905) can be used as an antagonist.[10]

  • Dose-Response Curves: Generate full dose-response curves. Off-target effects may only become apparent at higher concentrations of this compound.

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative parameters of this compound from the literature.

ParameterValueReceptorAssay/Context
EC50 (as a PAM) 30 nMδ-Opioid ReceptorPotentiation of DOR agonists
EC50 (G protein activation) 301 nMδ-Opioid ReceptorDirect agonist activity
EC50 (β-arrestin recruitment) 579 µMδ-Opioid ReceptorWeak direct agonist activity
Affinity (pKB) ~6.02 (~1 µM)δ-Opioid Receptor---
Selectivity ~100-fold for DOR over MOR---PAM activity
Fold-increase in affinity 32-foldδ-Opioid ReceptorFor leu-enkephalin

Experimental Protocols

1. ERK1/2 Phosphorylation Assay

This protocol is adapted from methodologies described in the literature for assessing G-protein coupled receptor activation.[3]

  • Cell Seeding: Plate cells expressing the δ-opioid receptor in 96-well plates and allow them to adhere.

  • Serum Starvation: Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

  • Ligand Stimulation: Treat cells with this compound alone or in combination with an orthosteric agonist for 5 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and detect phosphorylated ERK1/2 using a suitable assay kit (e.g., AlphaScreen SureFire).

2. GTPγS Binding Assay

This assay measures G-protein activation and is a common method to characterize the agonist properties of compounds like this compound.[8]

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the δ-opioid receptor.

  • Assay Buffer: Use a buffer containing GDP to keep G-proteins in an inactive state.

  • Ligand Incubation: Incubate the membranes with varying concentrations of this compound in the presence of [35S]GTPγS.

  • Scintillation Counting: Separate bound from free [35S]GTPγS and quantify the amount of bound radioactivity using a scintillation counter.

Visualizations

Signaling Pathway of this compound

BMS986187_Signaling cluster_receptor δ-Opioid Receptor (DOR) cluster_downstream Downstream Signaling Orthosteric Agonist Orthosteric Agonist DOR DOR Orthosteric Agonist->DOR Binds to orthosteric site This compound (PAM) This compound (PAM) This compound (PAM)->DOR Binds to allosteric site G_Protein G-protein Activation DOR->G_Protein Strongly Activates Beta_Arrestin β-arrestin Recruitment (Weak) DOR->Beta_Arrestin Weakly Recruits ERK_Activation ERK1/2 Activation G_Protein->ERK_Activation

Caption: Signaling pathway of this compound at the δ-opioid receptor.

General Experimental Workflow

Experimental_Workflow start Experiment Start cell_prep Cell/Tissue Preparation & Receptor Expression QC start->cell_prep treatment Treatment with this compound +/- Orthosteric Agonist cell_prep->treatment assay Perform Functional Assay (e.g., pERK, GTPγS) treatment->assay data_acq Data Acquisition assay->data_acq analysis Data Analysis & Statistical Evaluation data_acq->analysis end Conclusion analysis->end

Caption: A general workflow for in vitro experiments with this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree start Inconsistent Results? q_variability High Variability in Potentiation? start->q_variability Yes q_agonist Direct Agonist Effect? start->q_agonist No check_probe Check Orthosteric Agonist (Probe Dependence) q_variability->check_probe check_conc Verify Agonist Concentration (use EC20) q_variability->check_conc check_expression Confirm Consistent DOR Expression q_variability->check_expression q_offtarget Suspected Off-Target Effects? q_agonist->q_offtarget No run_control Run this compound Only Control q_agonist->run_control Yes profile_receptors Profile MOR/KOR Expression q_offtarget->profile_receptors Yes quantify_bias Quantify Biased Agonism (G-protein vs. β-arrestin) run_control->quantify_bias use_antagonists Use Selective Antagonists for MOR/KOR profile_receptors->use_antagonists

Caption: A decision tree for troubleshooting this compound experiments.

References

Potential off-target effects of BMS-986187 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of BMS-986187 in cellular assays. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent positive allosteric modulator (PAM) of the δ-opioid receptor (DOR).[1][2][3] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like enkephalins bind. As a PAM, it can enhance the affinity and/or efficacy of orthosteric DOR agonists.[1][3] Interestingly, this compound can also act as a G-protein biased allosteric agonist, meaning it can directly activate G-protein signaling pathways in the absence of an orthosteric agonist, while having a very low capacity to recruit β-arrestin 2.[2][4][5]

Q2: What are the known off-target effects of this compound?

A2: Currently, there is no publicly available comprehensive off-target screening data for this compound against a broad panel of kinases, ion channels, or other G-protein coupled receptors (GPCRs) unrelated to the opioid receptor family. The known "off-target" effects are primarily its activity on other opioid receptor subtypes. While it shows approximately 100-fold selectivity for the δ-opioid receptor over the μ-opioid receptor (MOR), it also acts as a PAM at both the MOR and the κ-opioid receptor (KOR), albeit with lower affinity.[2] The affinity for DOR and KOR is reported to be about 20- to 30-fold higher than for MOR.[2] A minor, uncharacterized G-protein activation has been observed in brain tissue from DOR knockout mice, suggesting a very low level of activity at a non-δ-receptor target.[5]

Q3: Can this compound exhibit agonist activity on its own?

A3: Yes, this compound can display intrinsic agonist activity, a characteristic referred to as "ago-PAM" activity.[2] This is particularly evident in assays that measure G-protein activation, such as GTPγS binding or adenylyl cyclase inhibition, where it can produce a response even without an orthosteric agonist present.[6] However, its agonist activity in β-arrestin recruitment assays is very low.[2][5]

Q4: What is meant by "biased agonism" in the context of this compound?

A4: Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another downstream of the same receptor. This compound is a G-protein biased agonist at the δ-opioid receptor.[4][5] This means it potently activates G-protein signaling pathways but is very inefficient at recruiting β-arrestin 2, a protein involved in receptor desensitization and internalization.[4][5] This property may have therapeutic implications, potentially separating desired effects from unwanted side effects.

Troubleshooting Guides

Issue 1: Unexpected Agonist Activity in Control Wells (No Orthosteric Agonist)

  • Potential Cause: As an "ago-PAM," this compound has intrinsic agonist activity, especially in G-protein signaling assays.

  • Troubleshooting Steps:

    • Confirm the observation: Run a full dose-response curve of this compound alone in your assay to characterize its intrinsic efficacy and potency.

    • Assay selection: Be aware that assays measuring downstream signaling events that are highly amplified (e.g., cAMP inhibition) are more likely to show this ago-PAM activity.[6]

    • Data analysis: When assessing its PAM activity, ensure you subtract the response of this compound alone from the response in the presence of the orthosteric agonist.

Issue 2: Inconsistent Potentiation of the Orthosteric Agonist

  • Potential Cause 1: Probe Dependence: The magnitude of the allosteric effect of a PAM can depend on the specific orthosteric agonist being used.

  • Troubleshooting Steps:

    • Test multiple agonists: If possible, test this compound with different orthosteric agonists (e.g., a peptide like Leu-enkephalin and a small molecule like SNC80) to characterize any probe dependence.[6]

  • Potential Cause 2: Suboptimal Assay Conditions: The observed potentiation can be sensitive to assay conditions.

  • Troubleshooting Steps:

    • Optimize agonist concentration: Use a concentration of the orthosteric agonist that gives a submaximal response (e.g., EC20) to allow for a clear window to observe potentiation.

    • Check cell density and health: Ensure consistent cell plating and healthy cells, as receptor expression levels can influence the magnitude of the response.

Issue 3: Cytotoxicity Observed at High Concentrations

  • Potential Cause: While specific cytotoxicity data for this compound is not widely available, high concentrations of any small molecule can lead to off-target effects and cell death.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use a standard cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the concentration range where this compound is non-toxic to your specific cell line.

    • Limit maximum concentration: In your functional assays, use concentrations of this compound that are well below the determined cytotoxic threshold.

    • Vehicle control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and is not contributing to cytotoxicity.

Quantitative Data Summary

The following table summarizes the known activity of this compound at different opioid receptors based on publicly available data.

ReceptorAssay TypeParameterValueReference
δ-Opioid Receptor (DOR)β-arrestin recruitment (PAM activity)EC5030 nM[1]
δ-Opioid Receptor (DOR)G-protein activation (agonist activity)EC50301 nM[2]
δ-Opioid Receptor (DOR)G-protein activation (agonist activity)Emax92%[2]
δ-Opioid Receptor (DOR)β-arrestin recruitment (agonist activity)EC50579 µM[2]
μ-Opioid Receptor (MOR)PAM activityEC503,000 nM[2]

Experimental Protocols

GTPγS Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP (Guanosine diphosphate)

  • [³⁵S]GTPγS

  • This compound and orthosteric agonist

  • Scintillation cocktail

  • Glass fiber filter mats

  • Cell harvester

Procedure:

  • Thaw cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

  • Prepare serial dilutions of this compound and the orthosteric agonist.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • GDP (final concentration typically 10-30 µM)

    • This compound and/or orthosteric agonist (or vehicle)

    • Diluted cell membranes

  • Pre-incubate the plate at 30°C for 15-20 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated GPCR, often using enzyme fragment complementation technology that produces a chemiluminescent signal.

Materials:

  • Cells stably co-expressing the opioid receptor fused to a peptide tag and β-arrestin fused to an enzyme acceptor.

  • Cell plating medium

  • Assay medium (serum-free)

  • This compound and orthosteric agonist

  • Detection reagents (including substrate for the enzyme)

  • White, opaque 96- or 384-well plates

Procedure:

  • Seed the cells in white, opaque plates at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound and the orthosteric agonist in assay medium.

  • Remove the plating medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C in a CO₂ incubator for 90 minutes.

  • Allow the plate to equilibrate to room temperature.

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes.

  • Read the chemiluminescent signal using a plate reader.

Visualizations

G_Protein_Signaling_Pathway G-Protein Signaling Pathway Activated by this compound DOR δ-Opioid Receptor G_protein Gα(GDP)βγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gα(GTP) inhibits cAMP cAMP AC->cAMP Reduces conversion BMS This compound (Ago-PAM) BMS->DOR Binds allosterically ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: G-Protein signaling pathway activated by this compound.

Troubleshooting_Workflow Troubleshooting Unexpected Agonist Activity Start Start: Unexpected signal in control wells (this compound alone) CheckAssay Is the assay measuring G-protein signaling (e.g., GTPγS, cAMP)? Start->CheckAssay IsAgoPAM This is expected due to ago-PAM activity of this compound. CheckAssay->IsAgoPAM Yes CheckArrestin Is the assay measuring β-arrestin recruitment? CheckAssay->CheckArrestin No Characterize Run a full dose-response of this compound alone to determine EC50 and Emax. IsAgoPAM->Characterize AdjustAnalysis Subtract the signal of this compound alone from the PAM + agonist signal. Characterize->AdjustAnalysis End End: Understanding of this compound's intrinsic activity established. AdjustAnalysis->End LowSignal Expect very low to no signal, as this compound is a weak β-arrestin recruiter. CheckArrestin->LowSignal Yes Investigate If a high signal is observed, investigate potential assay artifacts or contamination. CheckArrestin->Investigate No/High Signal LowSignal->End

Caption: Troubleshooting workflow for unexpected agonist activity.

References

Managing BMS-986187 storage and handling to maintain potency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing BMS-986187, maintaining its potency through proper storage and handling is critical for reproducible and accurate experimental outcomes. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure the integrity of your this compound supply.

Storage and Handling Guidelines

Proper storage of this compound is crucial to prevent degradation and maintain its biological activity. The compound is available in both lyophilized/powder and solvent forms.

Summary of Storage Conditions
FormTemperatureDurationAdditional Notes
Lyophilized Powder -20°CUp to 3 years[1]Keep desiccated[2].
+4°CRefer to manufacturer's CoAShort-term storage may be possible.
In Solvent (DMSO) -80°C6 months to 1 year[1][3]Protect from light[3].
-20°CUp to 1 month[2][3]Protect from light. Aliquot to avoid multiple freeze/thaw cycles[2].

Experimental Protocols

Reconstitution of Lyophilized this compound

To ensure accurate and consistent concentrations, follow this detailed protocol for reconstitution:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming inside the vial upon opening, which could affect the compound's stability.

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating stock solutions.[4]

  • Stock Solution Preparation:

    • Determine the desired stock concentration (e.g., 10 mM).

    • Calculate the required volume of DMSO based on the mass of this compound provided in the vial. The molecular weight of this compound is approximately 470.6 g/mol .[2][3]

    • Carefully add the calculated volume of DMSO to the vial.

    • To aid dissolution, sonication or warming the solution to 60°C may be beneficial.[3]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate light-protecting tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (6 months to 1 year).[1][3]

    • Properly label each aliquot with the compound name, concentration, date of preparation, and storage conditions.

Visualizing the Workflow

A logical workflow for handling and storing this compound is essential to maintain its potency.

A Receive this compound B Store Lyophilized Powder -20°C, Desiccated A->B C Equilibrate to Room Temp B->C D Reconstitute in DMSO C->D E Aliquot into Single-Use Vials D->E F Store Solution at -20°C or -80°C (Protect from Light) E->F G Use in Experiment F->G

Caption: Workflow for this compound Storage and Preparation.

Troubleshooting Guide & FAQs

This section addresses common issues that researchers may encounter when working with this compound.

Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

A1: If you are having trouble dissolving the compound, you can try gently warming the solution up to 60°C or using sonication to aid dissolution.[3] Ensure that your DMSO is of high purity and anhydrous, as hygroscopic DMSO can negatively impact solubility.[3]

Q2: I've noticed a decrease in the activity of my this compound solution over time. What could be the cause?

A2: A loss of potency can be attributed to several factors:

  • Improper Storage: Storing the solution at a temperature higher than recommended or for longer than the suggested duration can lead to degradation. For long-term storage, -80°C is preferable to -20°C.[1][3]

  • Light Exposure: this compound solutions should be protected from light, as exposure can cause photodegradation.[3]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock solution can degrade the compound. It is highly recommended to aliquot the stock solution into single-use vials to avoid this.[2]

Q3: Can I store my this compound stock solution at 4°C?

A3: While some suppliers suggest storing the solid compound at +4°C, it is generally not recommended for solutions.[4] For reconstituted solutions, storage at -20°C or -80°C is necessary to maintain stability and prevent loss of potency.[1][2][3]

Q4: What is the recommended shipping condition for this compound?

A4: Shipping conditions can vary. Some suppliers ship the compound at room temperature for domestic transit, while others may use blue ice.[1][3] Upon receipt, it is crucial to immediately transfer the compound to the recommended storage conditions as outlined in the summary table.

Q5: Are there alternative solvents to DMSO for this compound?

A5: While DMSO is the most commonly recommended solvent with documented solubility data, one source mentions solubility in DMF and a DMF:PBS (pH 7.2) mixture (1:2 ratio) at 0.33 mg/ml.[5] However, for optimal and reliable results, adhering to the manufacturer's recommendation of DMSO is advised. If using alternative solvents, it is essential to perform small-scale solubility and stability tests first.

References

Interpreting unexpected data from BMS-986187 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMS-986187 Functional Assays

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: We are using this compound as a positive allosteric modulator (PAM), but we are observing receptor activation even without an orthosteric agonist. Is this expected?

A1: Yes, this is an expected behavior for this compound. While it is a positive allosteric modulator (PAM), it also functions as a G-protein-biased allosteric agonist.[1][2] This means it can directly bind to an allosteric site on the δ-opioid receptor (DOR) and activate it, particularly leading to G-protein activation, in the complete absence of an orthosteric ligand.[1][2] This dual "ago-PAM" activity has been demonstrated in various assays, including GTPγS binding and adenylyl cyclase inhibition.[1][3]

Q2: Our assay shows strong G-protein activation (e.g., GTPγS binding) with this compound, but we see very weak or no β-arrestin 2 recruitment and minimal ERK1/2 phosphorylation. Is there an issue with our assay?

A2: This is unlikely to be an assay issue and is a key characteristic of this compound's pharmacology. The compound is a G-protein-biased agonist, meaning it preferentially activates G-protein signaling pathways over the β-arrestin 2 pathway.[1][2] Studies have shown that while this compound is potent in activating G-proteins, it has very low potency for recruiting β-arrestin 2.[1][2] Consequently, downstream effects that are heavily dependent on β-arrestin, such as significant receptor internalization and certain pathways of ERK1/2 phosphorylation, are weak or absent when stimulated by this compound alone.[1]

Q3: The magnitude of potentiation by this compound seems to vary depending on which orthosteric agonist we use. Why is this happening?

A3: This phenomenon is known as "probe dependence" and is a feature of many allosteric modulators. The ability of this compound to modulate the affinity and/or efficacy of an orthosteric agonist can differ depending on the specific agonist used.[3][4] For example, its modulatory effects on peptidic agonists like Leu-enkephalin may differ from its effects on small-molecule agonists like SNC80 or TAN-67.[4][5] Therefore, it is crucial to be consistent with the choice of orthosteric agonist when comparing results across experiments.

Q4: We are having trouble with the solubility of this compound at higher concentrations in our aqueous assay buffer. What is the recommended solubility limit?

A4: While specific solubility limits depend on the exact buffer composition, researchers have noted challenges at high concentrations. For instance, in a PRESTO-TANGO β-arrestin 2 recruitment assay, the limit of solubility for this compound was reported to be 100 μM.[1] It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent like DMSO and then dilute them into the final aqueous assay buffer, ensuring the final solvent concentration is low and consistent across all conditions to avoid vehicle effects.

Q5: Could this compound be interacting with other opioid receptors in our system?

A5: this compound is highly selective for the δ-opioid receptor (DOR).[3] However, some studies indicate that it can also act as a PAM at the µ-opioid receptor (MOR) and κ-opioid receptor (KOR), although its affinity for these receptors is approximately 20- to 30-fold lower than for DOR.[6] If you are using very high concentrations of this compound or your system has a high expression of MOR or KOR, off-target effects are possible. It is advisable to conduct experiments using selective antagonists for MOR and KOR to rule out these effects if they are a concern.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
No potentiation of orthosteric agonist observed. 1. Probe Dependence: The chosen orthosteric agonist may not be sensitive to modulation by this compound.[3][4] 2. Assay Insensitivity: The assay may not be sensitive enough to detect allosteric modulation.1. Test this compound with a different orthosteric agonist (e.g., SNC80, Leu-enkephalin).[5] 2. Optimize assay conditions (e.g., cell density, incubation time). Ensure the concentration of the orthosteric agonist is at its EC20 or EC50 to best observe potentiation.
High background signal in agonist-only wells. Intrinsic Agonist Activity: this compound has inherent agonist activity at the DOR.[1][3]This is expected. Quantify this "ago-PAM" activity by running a concentration-response curve of this compound alone. This activity should be subtracted from the potentiated response if you are trying to isolate the PAM effect.
Inconsistent results between G-protein and β-arrestin assays. Biased Agonism: This is the defining feature of this compound.[1][2] Strong G-protein signaling with weak β-arrestin recruitment is the expected outcome.This is not an error. Report the results as evidence of biased signaling. This is a key finding for this compound.[2]
Cell toxicity or other unexpected effects at high concentrations. 1. Solubility Issues: The compound may be precipitating out of solution.[1] 2. Off-target Effects: At high concentrations, this compound may interact with other receptors like MOR or KOR.[6]1. Visually inspect solutions for precipitation. Lower the maximum concentration or adjust the vehicle (e.g., DMSO) concentration. 2. Use selective antagonists for other potential targets to confirm the effect is DOR-mediated. Perform a cell viability assay (e.g., MTT, Trypan Blue).

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound from various functional assays.

Table 1: Agonist Activity of this compound at the δ-Opioid Receptor

Assay TypeCell LineParameterThis compoundSNC80 (Full Agonist)Reference
GTPγ³⁵S BindingHEK-hDOPrEC₅₀ (nM)301 ± 8519 ± 11[1]
GTPγ³⁵S BindingMouse Brain HomogenatesEC₅₀ (nM)1681 ± 244203 ± 31[1]
β-arrestin 2 RecruitmentPRESTO-TANGO AssayEC₅₀ (µM)~579 (extrapolated)Not specified[1]
Efficacy (vs. SNC80)
GTPγ³⁵S BindingHEK-hDOPrEₘₐₓ (% of SNC80)99 ± 6%100%[1]

Table 2: Allosteric Modulator Activity of this compound

Assay TypeOrthosteric AgonistParameterValueReference
ERK PhosphorylationLeu-enkephalinFold-shift in EC₅₀Concentration-dependent increase in potency[3]
Radioligand BindingSNC80Binding Cooperativity (α)~1 (Neutral)[4]
Functional AssaySNC80Functional Cooperativity (β)~12 (Positive)[4]

Detailed Experimental Protocols

1. GTPγ³⁵S Binding Assay

This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

  • Materials:

    • HEK cells expressing human DOR (HEK-hDOPr)

    • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

    • GDP (Guanosine diphosphate)

    • [³⁵S]GTPγS

    • This compound and orthosteric ligands (e.g., SNC80)

    • Scintillation vials and fluid

    • Glass fiber filters (e.g., Whatman GF/C)

  • Methodology:

    • Membrane Preparation: Homogenize HEK-hDOPr cells in ice-cold Membrane Preparation Buffer. Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Resuspend the membrane pellet in Assay Buffer.

    • Assay Setup: In a 96-well plate, add membrane protein (10-20 µg per well), GDP (to a final concentration of 10-30 µM), and varying concentrations of this compound or other test ligands.

    • Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM) to each well to start the reaction.

    • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

    • Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. Specific binding is calculated and plotted against ligand concentration to determine EC₅₀ and Eₘₐₓ values.

2. β-Arrestin 2 Recruitment Assay (e.g., PRESTO-TANGO)

This assay measures the recruitment of β-arrestin 2 to the activated receptor, a key step in receptor desensitization and an indicator of a distinct signaling pathway.

  • Materials:

    • Cells co-expressing a tagged DOR and a β-arrestin-reporter fusion protein (e.g., tTA transcription factor).

    • Cell culture medium

    • This compound and other ligands

    • Luciferase substrate

    • Luminometer

  • Methodology:

    • Cell Plating: Seed the engineered cells in a 96-well plate and allow them to adhere overnight.

    • Ligand Stimulation: Treat the cells with varying concentrations of this compound or a control agonist (like SNC80) for a specified period (e.g., several hours to overnight, as this is a transcriptional assay).

    • Assay Development: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.

    • Signal Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of β-arrestin 2 recruited to the receptor.

    • Data Analysis: Normalize the data to a positive control (e.g., a known full agonist) and plot the concentration-response curves to determine EC₅₀ and Eₘₐₓ.

3. ERK1/2 Phosphorylation Assay (e.g., AlphaScreen SureFire)

This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a downstream event following the activation of some GPCR signaling pathways.

  • Materials:

    • Cells expressing DOR

    • Serum-free medium

    • This compound and other ligands

    • AlphaScreen SureFire p-ERK1/2 kit (or similar proximity-based assay kit)

    • Alpha-enabled plate reader

  • Methodology:

    • Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, starve the cells by replacing the growth medium with serum-free medium for at least 4 hours or overnight to reduce basal ERK phosphorylation.

    • Ligand Stimulation: Stimulate the cells with this compound or other ligands for a short period, typically 5-10 minutes at 37°C.[5]

    • Cell Lysis: Remove the stimulation medium and add the lysis buffer provided in the kit.

    • Assay Procedure: Transfer the lysate to a 384-well plate. Add the AlphaScreen acceptor and donor beads as per the manufacturer's protocol.

    • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

    • Signal Reading: Read the plate on an Alpha-enabled plate reader.

    • Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated ERK1/2. Plot the signal against ligand concentration to generate dose-response curves.

Visualizations

BMS986187_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS This compound DOR δ-Opioid Receptor (DOR) BMS->DOR Allosteric Site Ortho_Agonist Orthosteric Agonist Ortho_Agonist->DOR Orthosteric Site G_Protein Gαi/o Protein DOR->G_Protein Strong Activation Arrestin β-Arrestin 2 DOR->Arrestin Weak Recruitment cAMP ↓ cAMP G_Protein->cAMP GTPgS ↑ GTPγS Binding G_Protein->GTPgS ERK Weak pERK1/2 Arrestin->ERK Internalization Minimal Internalization Arrestin->Internalization

Caption: Biased signaling pathway of this compound at the δ-opioid receptor.

GTPgS_Workflow start Start prep Prepare Membranes from DOR-expressing cells start->prep setup Add Membranes, GDP, and Test Ligand (this compound) to plate prep->setup initiate Initiate reaction with [³⁵S]GTPγS setup->initiate incubate Incubate at 30°C for 60 min initiate->incubate terminate Terminate by rapid filtration on glass fiber filters incubate->terminate count Quantify radioactivity with a scintillation counter terminate->count analyze Analyze Data: Calculate EC₅₀ and Eₘₐₓ count->analyze end End analyze->end Troubleshooting_Logic start Unexpected Result Observed q1 Is there G-protein activation without an orthosteric agonist? start->q1 a1_yes Expected Ago-PAM Activity. Quantify this baseline activation. q1->a1_yes Yes q2 Is β-arrestin signal weak despite strong G-protein signal? q1->q2 No a2_yes Expected Biased Agonism. This is a key finding. q2->a2_yes Yes q3 Does PAM effect vary with different orthosteric agonists? q2->q3 No a3_yes Expected Probe Dependence. Keep agonist consistent for comparisons. q3->a3_yes Yes a_other Check for solubility issues or potential off-target effects. Optimize assay conditions. q3->a_other No

References

How to control for BMS-986187's partial agonist activity in PAM assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions for researchers working with positive allosteric modulators (PAMs) that also exhibit partial agonist activity, often referred to as "ago-PAMs".

Clarification on BMS-986187

Initial Query: How to control for this compound's partial agonist activity in mGluR5 PAM assays.

Clarification: Current scientific literature primarily identifies this compound as a potent positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and κ-opioid receptor (KOR), where it also demonstrates G-protein biased agonist activity (an "ago-PAM").[1][2][3][4][5] It is not characterized as a modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).

However, the experimental principles for controlling for partial agonist activity are broadly applicable. This guide will therefore address the challenge of working with mGluR5 ago-PAMs, using established examples from the literature.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a pure PAM and an ago-PAM?

A pure Positive Allosteric Modulator (PAM) has no or minimal intrinsic activity on its own but enhances the effect of an orthosteric agonist (like glutamate for mGluR5) by increasing the agonist's binding affinity or efficacy.[6][7][8] An ago-PAM, on the other hand, can both enhance the effect of an orthosteric agonist and directly activate the receptor, albeit often partially, in the absence of the orthosteric agonist.[9] Compounds like VU0424465 and VU0360172 are examples of molecules that exhibit ago-PAM activity at mGluR5.[10]

Q2: Why is it critical to control for the partial agonist activity of an mGluR5 modulator?

Controlling for partial agonist activity is crucial for several reasons:

  • Accurate Potentiation Measurement: Intrinsic agonist activity can confound the measurement of potentiation, leading to an overestimation of the PAM effect.

  • Understanding Mechanism of Action: Differentiating between direct activation and potentiation is key to characterizing the compound's true pharmacological profile.

  • Translational Relevance: The level of intrinsic agonism can have significant implications for in vivo effects and potential side effects. Excessive mGluR5 activation by ago-PAMs has been linked to adverse effects in preclinical studies.[11]

Q3: Can the level of receptor expression in my cell line affect the observed agonist activity of a PAM?

Yes, the expression level of the receptor can significantly influence whether a PAM behaves as a pure PAM or an ago-PAM.[9] In cell lines with high levels of mGluR5 expression, some compounds are more likely to show agonist activity, whereas they may act as pure PAMs in systems with lower, more physiologically relevant receptor expression levels.[8][9]

Troubleshooting Guide

Issue 1: My putative mGluR5 PAM shows activity in the absence of glutamate.

  • Problem: The compound is likely an allosteric agonist or an ago-PAM.

  • Solution: To quantify the intrinsic agonist activity, perform a concentration-response curve of the compound alone. This will determine its EC50 (potency) and Emax (maximal efficacy) as an agonist.[6] This data is essential to subtract from or compare against the potentiation data.

Issue 2: I am not sure if my compound is a PAM or just a partial agonist.

  • Problem: The observed effect could be simple additive agonism rather than allosteric potentiation.

  • Solution: A key experiment is to test the compound in the presence of a fixed, low concentration of an orthosteric agonist (e.g., an EC20 concentration of glutamate).[6][12] A true PAM will produce a synergistic effect, resulting in a response significantly greater than the sum of the responses to the agonist and the compound when applied alone.

Issue 3: How can I separate the effect on agonist potency (affinity) from the effect on efficacy (maximal response)?

  • Problem: A PAM can shift the agonist's EC50 (potency), increase its Emax (efficacy), or both.[8][13]

  • Solution: Perform a full concentration-response curve for the orthosteric agonist (e.g., glutamate or a selective agonist like DHPG) in the absence and presence of a fixed concentration of your PAM.

    • A leftward shift in the EC50 indicates the PAM is increasing the agonist's potency.[14]

    • An increase in the Emax indicates the PAM is enhancing the agonist's efficacy.[15] This allows for a quantitative analysis of the cooperativity between your compound and the orthosteric agonist.[6]

Data Presentation

The following tables summarize hypothetical data from experiments designed to characterize an mGluR5 ago-PAM ("Compound X").

Table 1: Intrinsic Agonist Activity of Compound X Assay: Intracellular Calcium Mobilization in HEK293-mGluR5 cells.

Concentration of Compound X (nM)Response (% of Max Glutamate Response)
0.11.5
12.1
105.8
10015.2
100025.0
1000026.1
EC50 250 nM
Emax 26%

Table 2: Potentiation of Glutamate Response by Compound X Assay: Intracellular Calcium Mobilization with a fixed EC20 concentration of Glutamate.

Concentration of Compound X (nM)Response (% of Max Glutamate Response)
0.122.1
138.5
1065.4
10089.7
100098.2
1000099.1
EC50 8.5 nM
Emax ~100%

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

This functional assay is used to measure Gq-coupled GPCR activation, such as mGluR5, which leads to an increase in intracellular calcium ([Ca2+]i).

Materials:

  • HEK293 cells stably expressing rat or human mGluR5.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Orthosteric agonist (Glutamate).

  • Test compound (e.g., this compound analogue for mGluR5).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Plate mGluR5-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.[12]

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 45-60 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compound and the orthosteric agonist in Assay Buffer.

  • Assay Execution:

    • To measure intrinsic agonist activity: Add varying concentrations of the test compound to the cells and measure the fluorescence response over time.

    • To measure PAM activity: Add varying concentrations of the test compound to the cells, incubate for a designated period (e.g., 2-5 minutes), and then add a fixed, sub-maximal (EC20) concentration of glutamate.[14] Measure the fluorescence response.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in [Ca2+]i. Normalize the data to the maximal response induced by a saturating concentration of glutamate. Calculate EC50 and Emax values using a nonlinear regression curve fit.[16]

Protocol 2: ERK1/2 Phosphorylation Assay

This assay measures a downstream signaling event following mGluR5 activation. Some ago-PAMs show bias towards this pathway.[11]

Materials:

  • Primary cortical neurons or mGluR5-expressing cell lines.

  • Serum-free media.

  • Orthosteric agonist (Glutamate or DHPG).

  • Test compound.

  • Lysis buffer.

  • Antibodies: Primary antibodies against phosphorylated ERK1/2 (pERK) and total ERK1/2. Secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Detection system (e.g., Western blot apparatus, ELISA reader).

Methodology:

  • Cell Culture and Starvation: Culture cells to desired confluency, then serum-starve for 4-6 hours prior to the experiment to reduce basal pERK levels.[4]

  • Stimulation:

    • Agonist mode: Treat cells with varying concentrations of the test compound for a short period (e.g., 5-10 minutes).

    • PAM mode: Pre-incubate cells with the test compound for 5 minutes, then stimulate with an EC20 concentration of glutamate for 5 minutes.

  • Lysis: Immediately terminate the stimulation by washing with ice-cold PBS and adding lysis buffer.

  • Detection (Western Blot Example):

    • Determine total protein concentration for each lysate.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies for pERK and total ERK.

    • Incubate with the appropriate secondary antibody.

    • Visualize bands and quantify the pERK/total ERK ratio.

  • Data Analysis: Normalize the pERK/total ERK ratio to the vehicle control. Plot concentration-response curves to determine EC50 and Emax values.

Visualizations

G cluster_0 mGluR5 Signaling Pathway Glu Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor Glu->mGluR5 Binds Orthosteric Site agoPAM ago-PAM (e.g., this compound analogue) agoPAM->mGluR5 Binds Allosteric Site Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC ERK ERK1/2 Phosphorylation Gq->ERK IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca G cluster_1 Experimental Workflow to Differentiate Agonist vs. PAM Activity start Start: Prepare mGluR5 expressing cells assay_mode Select Assay Mode start->assay_mode agonist_mode Agonist Mode: Add compound alone assay_mode->agonist_mode Test for Agonism pam_mode PAM Mode: Add compound + EC20 Glutamate assay_mode->pam_mode Test for Potentiation measure Measure Functional Response (e.g., Ca2+ flux, pERK) agonist_mode->measure pam_mode->measure analyze_agonist Analyze Agonist CRC: Calculate EC50 & Emax measure:e->analyze_agonist:w analyze_pam Analyze PAM CRC: Calculate EC50 & Emax measure:e->analyze_pam:w result_agonist Result: Quantifies intrinsic agonist activity analyze_agonist->result_agonist result_pam Result: Quantifies allosteric potentiation analyze_pam->result_pam compare Compare Results result_agonist->compare result_pam->compare conclusion Conclusion: Characterize as Pure PAM, Partial Agonist, or ago-PAM compare->conclusion

References

Minimizing experimental artifacts when working with BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing experimental artifacts when working with BMS-986187, a potent and selective positive allosteric modulator (PAM) and G-protein-biased agonist of the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR) and κ-opioid receptor (KOR).[1] It binds to a site on the receptor that is distinct from the binding site of endogenous ligands (orthosteric site). This binding enhances the affinity and/or efficacy of orthosteric agonists like leu-enkephalin.[2][3][4] Additionally, this compound can directly activate the receptor in the absence of an orthosteric agonist, a characteristic referred to as "ago-PAM" activity.[1]

Q2: What is meant by "G-protein biased agonism" of this compound?

A2: this compound is a G-protein biased agonist.[5][6][7] This means that it preferentially activates the G-protein signaling pathway over the β-arrestin 2 recruitment pathway.[5][7] This biased signaling can lead to a pharmacological profile distinct from non-biased agonists and is an important consideration when interpreting experimental data.[5][8] For instance, this compound shows potent G-protein activation but has a low potency for recruiting β-arrestin 2.[5][7]

Q3: What is the selectivity profile of this compound?

A3: this compound exhibits selectivity for the δ-opioid receptor (DOR) and κ-opioid receptor (KOR) over the μ-opioid receptor (MOR).[1] It has been reported to have approximately 100-fold selectivity for potentiating DOR over MOR.[1] It is not a PAM for the nociceptin (B549756) receptor.[1]

Q4: How should I prepare and store this compound stock solutions?

A4: Based on available information, this compound is typically dissolved in DMSO to prepare stock solutions. For long-term storage, it is recommended to store the lyophilized powder at -20°C. In solution, it should be stored at -20°C and used within one month to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.

Troubleshooting Guide

Issue/Artifact Potential Cause Recommended Solution
High variability in experimental results Probe Dependence: The modulatory effect of this compound can vary significantly depending on the orthosteric agonist used.[4]Characterize the effect of this compound with multiple orthosteric agonists (e.g., SNC80, leu-enkephalin) to understand the probe-dependent nature of its activity in your specific assay. Report the orthosteric agonist used in all experiments.
Cell Line Specific Effects: The expression levels of the target receptor and downstream signaling components can differ between cell lines, leading to varied responses.Confirm the expression of the δ-opioid receptor in your chosen cell line. Consider using multiple cell lines to validate key findings.
Unexpected or lack of activity Compound Precipitation: this compound may have limited solubility in aqueous solutions, leading to precipitation and a lower effective concentration.Ensure complete solubilization of the compound in DMSO before diluting in aqueous buffers. Visually inspect solutions for any signs of precipitation. Consider performing a solubility test in your experimental buffer.
Incorrect Assay Conditions: As a PAM, the activity of this compound is dependent on the presence of an orthosteric agonist (unless evaluating its ago-PAM activity).When testing for PAM activity, ensure the presence of an appropriate concentration (e.g., EC20) of an orthosteric agonist. For ago-PAM activity, ensure no orthosteric agonist is present.
Misinterpretation of signaling data Biased Agonism: Interpreting results without considering the G-protein bias of this compound can lead to incorrect conclusions about its overall activity.[5]When assessing the functional effects of this compound, it is crucial to use assays that measure both G-protein signaling (e.g., GTPγS binding, cAMP inhibition) and β-arrestin recruitment. This will provide a more complete picture of its pharmacological profile.
Potential off-target effects High Concentrations: At high concentrations, the selectivity of this compound for DOR/KOR over MOR may decrease, potentially leading to off-target effects.Use the lowest effective concentration of this compound possible. Determine a full dose-response curve to identify the optimal concentration range for your experiments. Include appropriate controls, such as testing the effect of this compound in cells that do not express the target receptor.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssayReceptorOrthosteric AgonistParameterValueReference
DOR PAM Activityδ-Opioid Receptor-EC5030 nM[1]
G-protein Signaling (Ago-PAM)δ-Opioid Receptor-EC50301 nM[1]
β-arrestin Recruitment (Ago-PAM)δ-Opioid Receptor-EC50579 µM[1]
MOR PAM Activityμ-Opioid Receptor-EC503,000 nM[1]

Experimental Protocols

Protocol 1: GTPγS Binding Assay to Measure G-Protein Activation

This protocol is adapted from studies characterizing the G-protein biased agonism of this compound.[7]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the δ-opioid receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, GDP, and [35S]GTPγS in an assay buffer.

  • Compound Addition: Add varying concentrations of this compound (for ago-PAM activity) or a fixed concentration of an orthosteric agonist (e.g., SNC80) with varying concentrations of this compound (for PAM activity).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine EC50 and Emax values.

Protocol 2: β-Arrestin Recruitment Assay

This protocol is based on methods used to assess the biased agonism of this compound.[7]

  • Cell Culture: Use a cell line engineered to express the δ-opioid receptor fused to a component of a reporter system (e.g., PathHunter β-Arrestin assay).

  • Compound Addition: Plate the cells in a 96-well plate and add varying concentrations of this compound or a reference agonist.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the detection reagents according to the manufacturer's instructions.

  • Signal Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the data and use non-linear regression to determine EC50 and Emax values.

Visualizations

This compound Signaling Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor G_protein G-protein (Gi/o) DOR->G_protein Activation (Strong) beta_arrestin β-Arrestin 2 DOR->beta_arrestin Recruitment (Weak) Downstream_G Downstream G-protein Signaling (e.g., ↓cAMP) G_protein->Downstream_G Downstream_beta Downstream β-Arrestin Signaling beta_arrestin->Downstream_beta BMS986187 This compound BMS986187->DOR Allosteric Binding (Ago-PAM) Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->DOR Orthosteric Binding

Caption: Signaling pathway of this compound at the δ-opioid receptor.

Experimental Workflow: Assessing this compound Activity start Start: Prepare this compound Stock Solution (DMSO) assay_choice Choose Assay Type start->assay_choice pam_assay PAM Activity Assay assay_choice->pam_assay PAM ago_pam_assay Ago-PAM Activity Assay assay_choice->ago_pam_assay Ago-PAM add_orthosteric Add Orthosteric Agonist (e.g., EC20) pam_assay->add_orthosteric add_bms Add varying concentrations of this compound ago_pam_assay->add_bms add_orthosteric->add_bms run_assay Perform Functional Assay (e.g., GTPγS, cAMP) add_bms->run_assay analyze_data Data Analysis (Dose-Response Curves) run_assay->analyze_data end End: Determine EC50/Emax analyze_data->end Troubleshooting Logic for Unexpected Results start Unexpected/Variable Results check_solubility Check for Compound Precipitation start->check_solubility remake_solution Remake Stock and Working Solutions check_solubility->remake_solution Yes check_probe Investigate Probe Dependence check_solubility->check_probe No review_protocol Review Protocol and Re-run Experiment remake_solution->review_protocol test_agonists Test with Different Orthosteric Agonists check_probe->test_agonists Yes check_bias Consider Biased Agonism check_probe->check_bias No test_agonists->review_protocol run_orthogonal_assays Run Orthogonal Assays (G-protein vs. β-arrestin) check_bias->run_orthogonal_assays Yes check_bias->review_protocol No run_orthogonal_assays->review_protocol

References

Validation & Comparative

A Comparative Guide to δ-Opioid Receptor Activation: BMS-986187 vs. SNC80

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The δ-opioid receptor (DOR), a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for managing chronic pain and depression.[1][2] This guide provides a detailed comparison of two key research compounds that activate the DOR: BMS-986187, a novel positive allosteric modulator and biased agonist, and SNC80, a well-established orthosteric agonist. We will delve into their distinct mechanisms of action, signaling profiles, and the experimental data that underpins our current understanding of these molecules.

At a Glance: Key Differences

FeatureThis compoundSNC80
Mechanism of Action Positive Allosteric Modulator (PAM) & Allosteric AgonistOrthosteric Agonist
Binding Site Allosteric site on the DOROrthosteric binding pocket of the DOR
Signaling Bias G protein-biasedGenerally considered a full agonist, but can recruit β-arrestin
β-Arrestin Recruitment Very low potencyRecruits β-arrestin
Receptor Internalization LowInduces receptor internalization
Therapeutic Potential Potential for improved therapeutic profile with fewer side effectsEfficacy demonstrated in preclinical models, but potential for convulsions at high doses

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the key pharmacological parameters of this compound and SNC80 at the δ-opioid receptor, based on data from various in vitro assays.

Table 1: G Protein Activation ([³⁵S]GTPγS Binding Assay)

This assay measures the activation of G proteins, the primary downstream signaling event for many GPCRs.

CompoundCell Type/TissueEC₅₀ (nM)Eₘₐₓ (% of SNC80)Reference
This compound HEK-hDOPr cell membranes301 ± 8599 ± 6[2]
Mouse brain homogenates1681 ± 244~138[2]
SNC80 HEK-hDOPr cell membranes19 ± 11100[2]
Mouse brain homogenates203 ± 31100[2]

Table 2: β-Arrestin 2 Recruitment

β-arrestin recruitment is a key pathway involved in receptor desensitization, internalization, and can also initiate its own signaling cascades.

CompoundAssay SystemEC₅₀ (μM)Reference
This compound HTLA cells with hDOR-TANGO579[3]
SNC80 Not explicitly quantified in the same study, but shown to be potent.

Table 3: Potentiation of Orthosteric Agonist (Leu-enkephalin) Affinity

As a PAM, this compound can enhance the binding and/or efficacy of endogenous or exogenous orthosteric ligands.

CompoundEffect on Leu-enkephalinFold-Increase in AffinityReference
This compound Increases affinity for the DOR32[3]

Signaling Pathways and Mechanisms of Action

This compound and SNC80 activate the δ-opioid receptor through fundamentally different mechanisms, leading to distinct downstream signaling profiles.

SNC80: The Orthosteric Agonist

SNC80 binds to the same site as the endogenous opioid peptides (the orthosteric site). This binding event induces a conformational change in the receptor, leading to the activation of both G protein-dependent and β-arrestin-dependent signaling pathways.

This compound: The G Protein-Biased Allosteric Agonist

This compound binds to a topographically distinct site on the DOR, known as an allosteric site.[4] From this site, it can act in two ways:

  • Positive Allosteric Modulator (PAM): It can enhance the binding and/or efficacy of an orthosteric agonist like SNC80 or the endogenous ligand Leu-enkephalin.[3][5]

  • Allosteric Agonist: It can directly activate the receptor in the absence of an orthosteric ligand.[1][2]

Crucially, the activation of the DOR by this compound is heavily biased towards the G protein signaling pathway, with very weak engagement of the β-arrestin pathway.[1][2][3] This "biased agonism" is a key feature that distinguishes it from SNC80 and is thought to be responsible for a potentially improved side effect profile, as β-arrestin recruitment is often associated with receptor desensitization, tolerance, and certain adverse effects.

Signaling_Pathways cluster_SNC80 SNC80 (Orthosteric Agonist) cluster_BMS986187 This compound (Allosteric Agonist & PAM) SNC80 SNC80 DOR_SNC80 δ-Opioid Receptor (Orthosteric Site) SNC80->DOR_SNC80 Binds to G_Protein_SNC80 G Protein Activation DOR_SNC80->G_Protein_SNC80 Beta_Arrestin_SNC80 β-Arrestin Recruitment DOR_SNC80->Beta_Arrestin_SNC80 Analgesia, Antidepressant Effects Analgesia, Antidepressant Effects G_Protein_SNC80->Analgesia, Antidepressant Effects Receptor Internalization,\nDesensitization, Side Effects Receptor Internalization, Desensitization, Side Effects Beta_Arrestin_SNC80->Receptor Internalization,\nDesensitization, Side Effects BMS This compound DOR_BMS δ-Opioid Receptor (Allosteric Site) BMS->DOR_BMS Binds to G_Protein_BMS G Protein Activation (Strong) DOR_BMS->G_Protein_BMS Beta_Arrestin_BMS β-Arrestin Recruitment (Weak) DOR_BMS->Beta_Arrestin_BMS G_Protein_BMS->Analgesia, Antidepressant Effects Orthosteric_Agonist Orthosteric Agonist (e.g., Leu-enkephalin) Orthosteric_Agonist->DOR_BMS Potentiated by this compound

Caption: Comparative signaling pathways of SNC80 and this compound at the δ-opioid receptor.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key assays used to characterize this compound and SNC80.

[³⁵S]GTPγS Binding Assay

This assay is a functional measure of G protein activation.

  • Principle: Inactive G proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of incorporated radioactivity is proportional to the extent of G protein activation.

  • General Protocol:

    • Prepare cell membranes or tissue homogenates expressing the δ-opioid receptor.

    • Incubate the membranes with varying concentrations of the test compound (this compound or SNC80) in the presence of GDP and [³⁵S]GTPγS.

    • After incubation, the reaction is stopped, and the membranes are collected by filtration.

    • The amount of bound [³⁵S]GTPγS is quantified using liquid scintillation counting.

    • Data are analyzed to determine the EC₅₀ and Eₘₐₓ values.

GTP_gamma_S_Workflow start Start prep Prepare Receptor-Expressing Membranes start->prep incubate Incubate with Ligand, GDP, and [³⁵S]GTPγS prep->incubate filter Filter to Separate Bound and Unbound [³⁵S]GTPγS incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (EC₅₀, Eₘₐₓ) quantify->analyze end End analyze->end

Caption: Workflow for a typical [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay (e.g., PathHunter™ or TANGO Assay)

These are cell-based assays designed to measure the interaction of β-arrestin with an activated GPCR.

  • Principle: These assays often utilize enzyme complementation (e.g., β-galactosidase in PathHunter™) or a transcription factor-based reporter system (TANGO). When the agonist activates the receptor, a β-arrestin fusion protein is recruited to the receptor. This brings the two parts of the enzyme or the transcription factor into proximity, generating a measurable signal (e.g., chemiluminescence or fluorescence).[6]

  • General Protocol:

    • Use a cell line engineered to co-express the δ-opioid receptor fused to a component of the reporter system and β-arrestin fused to the complementary component.

    • Plate the cells and treat with a range of concentrations of the test compound.

    • After an incubation period, add the substrate for the reporter enzyme.

    • Measure the resulting signal (e.g., luminescence) using a plate reader.

    • Analyze the data to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of β-arrestin recruitment.

Beta_Arrestin_Workflow start Start cells Culture Engineered Cells (Receptor + β-Arrestin Fusions) start->cells treat Treat Cells with Test Compound cells->treat incubate Incubate to Allow β-Arrestin Recruitment treat->incubate add_substrate Add Reporter Substrate incubate->add_substrate measure Measure Signal (e.g., Luminescence) add_substrate->measure analyze Data Analysis (EC₅₀, Eₘₐₓ) measure->analyze end End analyze->end

Caption: Generalized workflow for a β-arrestin recruitment assay.

Logical Relationship and Therapeutic Implications

The distinct pharmacological profiles of this compound and SNC80 have significant implications for their potential therapeutic applications and as research tools.

Logical_Relationship cluster_ligands Ligands cluster_receptor δ-Opioid Receptor cluster_signaling Downstream Signaling cluster_outcomes Potential Outcomes SNC80 SNC80 (Orthosteric Agonist) DOR DOR Activation SNC80->DOR G_Protein G Protein Pathway SNC80->G_Protein Activates Beta_Arrestin β-Arrestin Pathway SNC80->Beta_Arrestin Activates BMS This compound (Allosteric Ago-PAM) BMS->DOR BMS->G_Protein Strongly Favors BMS->Beta_Arrestin Weakly Engages DOR->G_Protein DOR->Beta_Arrestin Therapeutic Therapeutic Effects (Analgesia, Antidepressant) G_Protein->Therapeutic Side_Effects Adverse Effects (Convulsions, Tolerance) Beta_Arrestin->Side_Effects

Caption: Logical flow from ligand binding to potential therapeutic outcomes.

  • SNC80 represents a traditional approach to receptor activation. Its engagement of both G protein and β-arrestin pathways, while effective in producing desired therapeutic effects in preclinical models, may also be responsible for its dose-limiting side effects, such as convulsions.[7][8]

  • This compound exemplifies a more nuanced, modern approach to GPCR drug discovery. By selectively modulating receptor function through an allosteric site and biasing signaling towards the G protein pathway, it holds the potential to separate the therapeutic effects from the adverse effects associated with β-arrestin recruitment.[1][2] Furthermore, as a PAM, it can enhance the effects of endogenous opioids, offering a more physiological approach to receptor modulation. In vivo studies have shown that this compound can produce antidepressant-like effects without the convulsions seen with SNC80.[9][10]

Conclusion

This compound and SNC80 are both valuable tools for studying δ-opioid receptor function, but they operate through distinct mechanisms with different downstream consequences. SNC80 acts as a conventional orthosteric agonist, activating the full spectrum of DOR signaling. In contrast, this compound is a G protein-biased allosteric agonist and positive allosteric modulator that offers a more selective approach to receptor activation. The comparison between these two compounds highlights the evolving landscape of opioid pharmacology, where the concept of biased agonism and allosteric modulation presents exciting new avenues for the development of safer and more effective therapeutics. Researchers should carefully consider the distinct signaling properties of these compounds when designing experiments and interpreting results.

References

A Preclinical Comparative Guide to Delta-Opioid Receptor Positive Allosteric Modulators: BMS-986187 and BMS-986188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of two selective delta-opioid receptor (DOR) positive allosteric modulators (PAMs), BMS-986187 and its close structural analog, BMS-986188. The information presented is collated from various preclinical studies to facilitate an objective evaluation of their performance and pharmacological profiles.

Introduction to DOR PAMs

The delta-opioid receptor (DOR) is a promising therapeutic target for the treatment of pain, depression, and anxiety. Unlike traditional opioid agonists that directly activate the receptor, DOR PAMs bind to a distinct allosteric site, enhancing the receptor's response to endogenous opioids like enkephalins. This mechanism is hypothesized to offer a more nuanced and potentially safer therapeutic approach, with a lower risk of tolerance, dependence, and other side effects associated with conventional opioid therapies. This compound and BMS-986188 have emerged as potent and selective tool compounds in the exploration of DOR allosteric modulation.

Comparative Quantitative Data

ParameterThis compoundBMS-986188Orthosteric Agonist UsedAssay Type
PAM Potency (EC50) 30 nM[1]50 nM[2]Leu-enkephalinNot Specified
G-Protein Activation (EC50) 301 nM[1]Not AvailableNone (ago-PAM activity)GTPγS Binding
G-Protein Activation (Emax) 92%[1]Not AvailableNone (ago-PAM activity)GTPγS Binding
β-Arrestin Recruitment (EC50) 579 µM[1]Not AvailableNone (ago-PAM activity)β-Arrestin Recruitment
Receptor Selectivity 100-fold for DOR over MOR[1]Not AvailableNot ApplicableNot Specified

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to characterizing these compounds, the following diagrams are provided.

DOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_arrestin β-Arrestin Pathway DOR DOR G_protein Gαi/o-βγ DOR->G_protein Activation Arrestin β-Arrestin DOR->Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition ERK_Pathway MAPK/ERK Pathway G_protein->ERK_Pathway Activation cAMP cAMP AC->cAMP Converts ATP to cAMP Endogenous_Opioid Endogenous Opioid (e.g., Enkephalin) Endogenous_Opioid->DOR Binds to orthosteric site PAM DOR PAM (this compound) PAM->DOR Binds to allosteric site Downstream_Signaling Cellular Response (e.g., Analgesia) cAMP->Downstream_Signaling Decreased levels lead to altered signaling Cellular_Effects Gene Expression, Cell Proliferation ERK_Pathway->Cellular_Effects Internalization Receptor Internalization Arrestin->Internalization Promotes

DOR Signaling Pathway and PAM Action

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Compound_Synthesis Compound Synthesis (this compound / BMS-986188) Primary_Screening Primary Screening (e.g., β-Arrestin Recruitment Assay) Compound_Synthesis->Primary_Screening G_Protein_Assay G-Protein Activation Assay ([³⁵S]GTPγS Binding) Primary_Screening->G_Protein_Assay cAMP_Assay cAMP Accumulation Assay Primary_Screening->cAMP_Assay ERK_Assay ERK Phosphorylation Assay Primary_Screening->ERK_Assay Selectivity_Panel Receptor Selectivity Profiling Primary_Screening->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Pain_Models Analgesic Efficacy Models (e.g., Hot Plate, Formalin Test) PK_Studies->Pain_Models Anxiety_Models Anxiolytic Efficacy Models (e.g., Elevated Plus Maze) PK_Studies->Anxiety_Models Safety_Tox Safety and Toxicology Studies Pain_Models->Safety_Tox Anxiety_Models->Safety_Tox

Experimental Workflow for DOR PAMs

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on standard practices in the field.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the DOR upon ligand binding, a key event in receptor desensitization and signaling.

  • Cell Line: HEK293 or CHO cells stably co-expressing the human delta-opioid receptor (hDOR) and a β-arrestin-enzyme fragment complementation system (e.g., DiscoveRx PathHunter).

  • Procedure:

    • Cells are seeded into 384-well white, clear-bottom microplates and cultured overnight.

    • For PAM mode, cells are pre-incubated with varying concentrations of the test compound (this compound or BMS-986188) for a specified time (e.g., 30 minutes).

    • An EC20 concentration of a DOR agonist (e.g., SNC80 or Leu-enkephalin) is then added. For ago-PAM activity, only the test compound is added.

    • The plates are incubated for 60-90 minutes at 37°C.

    • Detection reagents for the enzyme fragment complementation system are added according to the manufacturer's instructions.

    • After a final incubation period (e.g., 60 minutes) at room temperature, luminescence is measured using a plate reader.

  • Data Analysis: Luminescence signals are normalized to a positive control (e.g., a saturating concentration of a full agonist) and a vehicle control. Concentration-response curves are generated using non-linear regression to determine EC50 and Emax values.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO-hDOR) or brain tissue expressing the DOR.

  • Procedure:

    • Membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

    • For PAM studies, a fixed concentration of a DOR agonist is included. For assessing ago-PAM activity, no orthosteric agonist is added.

    • The reaction is incubated at 30°C for 60 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • The filters are washed with ice-cold buffer, and the bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Data are normalized to basal and agonist-stimulated controls, and concentration-response curves are fitted to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the functional consequence of Gαi/o-protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

  • Cell Line: CHO-hDOR cells.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Varying concentrations of the test compound are added, with or without a fixed concentration of a DOR agonist, followed by stimulation with forskolin (B1673556) to increase basal cAMP levels.

    • After incubation (e.g., 30 minutes at 37°C), cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The amount of cAMP produced is inversely proportional to the activation of the Gαi/o-coupled DOR. Data are used to generate concentration-response curves and calculate IC50 values for the inhibition of forskolin-stimulated cAMP accumulation.

ERK Phosphorylation Assay

This assay measures the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of DOR activation.

  • Cell Line: HEK293 or CHO cells expressing hDOR.

  • Procedure:

    • Cells are seeded in 96-well plates and serum-starved overnight to reduce basal ERK phosphorylation.

    • Cells are stimulated with varying concentrations of the test compound, with or without a DOR agonist, for a short period (e.g., 5-10 minutes) at 37°C.

    • The stimulation is terminated, and the cells are lysed.

    • The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as Western blotting, ELISA, or cell-based immunoassays (e.g., In-Cell Western).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated and normalized to vehicle-treated cells. Concentration-response curves are plotted to determine the EC50 and Emax for ERK phosphorylation.

Conclusion

This compound and BMS-986188 are both potent and selective positive allosteric modulators of the delta-opioid receptor. The available preclinical data suggest that they have similar in vitro potencies for their PAM activity. This compound also exhibits direct, albeit less potent, G-protein biased agonism. The lack of direct comparative studies necessitates careful interpretation of the available data. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the pharmacological nuances between these two compounds and to better predict their therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these important pharmacological tools.

References

Assessing the Therapeutic Index of BMS-986187: A Comparison with Orthosteric Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective analgesics has led to the exploration of novel mechanisms of action at opioid receptors. One promising strategy is the use of positive allosteric modulators (PAMs) that fine-tune receptor activity rather than directly activating it in the manner of traditional orthosteric agonists. This guide provides a detailed comparison of BMS-986187, a δ-opioid receptor (DOR) and κ-opioid receptor (KOR) positive allosteric modulator, with conventional orthosteric agonists, focusing on its therapeutic index.

Executive Summary

This compound is a potent, selective, and G-protein biased "ago-PAM" of the δ-opioid receptor.[1][2] Unlike orthosteric agonists, which can indiscriminately activate all signaling pathways leading to both therapeutic effects and adverse events, this compound demonstrates a preference for the G-protein signaling pathway over the β-arrestin pathway.[3][4] This biased agonism is thought to contribute to a wider therapeutic window, enhancing the desired analgesic and antidepressant-like effects of orthosteric agonists like SNC80 while mitigating adverse effects such as convulsions.[1][5] Experimental data suggests that this compound functionally increases the therapeutic index of SNC80, presenting a potentially safer alternative for the treatment of pain and depression.[1][5]

Data Presentation

The following tables summarize the quantitative data comparing the in vitro pharmacological properties of this compound and the orthosteric agonist SNC80.

Table 1: In Vitro Potency and Efficacy at the δ-Opioid Receptor

CompoundTargetAssayEC50Emax (% of SNC80)Reference
This compoundDORG-protein activation (GTPγS)301 nM92%[1]
β-arrestin 2 recruitment579 µMLow[1][4]
DOR PAM(in presence of Leu-enkephalin)30 nM-[1]
SNC80DORG-protein activation (GTPγS)-100%[4]
β-arrestin 2 recruitment-High[4]

Table 2: Selectivity Profile of this compound

ReceptorActivityEC50Selectivity (vs. MOR)Reference
δ-opioid (DOR)PAM30 nM100-fold[1]
κ-opioid (KOR)PAMPotent~20-30 fold higher affinity than MOR[1]
µ-opioid (MOR)PAM3,000 nM-[1]

Signaling Pathways

This compound's mechanism of action as a biased ago-PAM results in a distinct signaling profile compared to orthosteric agonists.

cluster_orthosteric Orthosteric Agonist (e.g., SNC80) cluster_bms This compound (Ago-PAM) ortho_agonist Orthosteric Agonist d_receptor_ortho δ-Opioid Receptor ortho_agonist->d_receptor_ortho Binds to Orthosteric Site g_protein_ortho G-Protein Activation d_receptor_ortho->g_protein_ortho b_arrestin_ortho β-Arrestin Recruitment d_receptor_ortho->b_arrestin_ortho analgesia_ortho Analgesia g_protein_ortho->analgesia_ortho convulsions_ortho Convulsions b_arrestin_ortho->convulsions_ortho bms This compound d_receptor_bms δ-Opioid Receptor bms->d_receptor_bms Binds to Allosteric Site g_protein_bms G-Protein Activation d_receptor_bms->g_protein_bms b_arrestin_bms β-Arrestin Recruitment (Low) d_receptor_bms->b_arrestin_bms analgesia_bms Analgesia g_protein_bms->analgesia_bms no_convulsions No Convulsions b_arrestin_bms->no_convulsions

Caption: Signaling pathways of an orthosteric agonist versus this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GTPγS Binding Assay (G-Protein Activation)

This assay measures the activation of G-proteins, a key step in the signaling cascade of GPCRs.

start Prepare cell membranes expressing δ-opioid receptors incubate Incubate membranes with This compound or SNC80 and [35S]GTPγS start->incubate separate Separate bound and free [35S]GTPγS via filtration incubate->separate measure Measure radioactivity of bound [35S]GTPγS using scintillation counting separate->measure analyze Analyze data to determine EC50 and Emax measure->analyze

Caption: Workflow for the GTPγS binding assay.

Protocol:

  • Cell membranes from HEK293 cells stably expressing the human δ-opioid receptor are prepared.

  • Membranes are incubated in a buffer containing GDP, the test compound (this compound or SNC80) at varying concentrations, and [35S]GTPγS.

  • The reaction is incubated to allow for G-protein activation and binding of [35S]GTPγS.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate protein-bound [35S]GTPγS from free [35S]GTPγS.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the EC50 and Emax values for G-protein activation.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin 2 to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

Protocol:

  • HEK293 cells are co-transfected with a δ-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin 2 fused to a complementary fragment.

  • Cells are plated in microplates and incubated with varying concentrations of the test compound (this compound or SNC80).

  • Upon receptor activation and β-arrestin 2 recruitment, the two protein fragments come into close proximity, leading to the formation of a functional enzyme.

  • A substrate for the enzyme is added, and the resulting chemiluminescent signal is measured.

  • The signal intensity is proportional to the extent of β-arrestin 2 recruitment.

  • Data are analyzed to determine the potency and efficacy of the compounds in recruiting β-arrestin 2.

In Vivo Assessment of Therapeutic Index

The therapeutic index is assessed by comparing the dose-response curves for desired therapeutic effects (e.g., analgesia, antidepressant-like effects) with those for adverse effects (e.g., convulsions).

cluster_therapeutic Therapeutic Effect cluster_adverse Adverse Effect analgesia Acetic Acid-Induced Writhing Test (Analgesia) antidepressant Forced Swim Test (Antidepressant-like effect) convulsions Observation for Convulsive Behavior administer Administer this compound +/- SNC80 to mice administer->analgesia administer->antidepressant administer->convulsions

References

Cross-Receptor Activity of BMS-986187: A Comparative Analysis of Mu-Opioid Receptor Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of BMS-986187 at the mu-opioid receptor (MOR) relative to its primary targets, the delta-opioid (DOR) and kappa-opioid (KOR) receptors. The information presented is supported by experimental data from publicly available scientific literature.

Overview of this compound

This compound is a potent positive allosteric modulator (PAM) of the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR).[1] As a PAM, it binds to a site on the receptor distinct from the orthosteric site where endogenous ligands bind, thereby modulating the affinity and/or efficacy of the primary agonist.[2] Notably, this compound has also been characterized as a G-protein biased allosteric agonist at the DOR, meaning it can directly activate G-protein signaling pathways with minimal recruitment of β-arrestin.[1][3] This biased agonism is a sought-after characteristic in drug development for its potential to separate therapeutic effects from adverse side effects. While its primary activity is at the DOR and KOR, this compound also exhibits weak cross-receptor activity at the mu-opioid receptor (MOR).[1]

Comparative Quantitative Data

The following table summarizes the in vitro pharmacological parameters of this compound at the mu, delta, and kappa opioid receptors. This data highlights the selectivity profile of the compound.

ReceptorParameterValueNotes
Delta-Opioid Receptor (DOR) EC50 (PAM activity)30 nMPotent positive allosteric modulator.[1][4][5]
EC50 (G protein signaling)301 nMActs as a direct allosteric agonist.[1]
Emax (G protein signaling)92%[1]
EC50 (β-arrestin recruitment)579 µMDemonstrates significant G-protein bias.[1]
Bias Factor (G protein vs. β-arrestin)1787[1]
Mu-Opioid Receptor (MOR) EC50 (PAM activity)3,000 nMWeak positive allosteric modulator.[1]
Selectivity DOR vs. MOR (PAM activity)100-fold[1][4][5]
DOR/KOR vs. MOR (allosteric site affinity)~20- to 30-fold higher[1]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the delta-opioid receptor when activated by an agonist in the presence of this compound, and the mu-opioid receptor.

DOR_Signaling_with_this compound Delta-Opioid Receptor Signaling with this compound cluster_0 Cell Membrane This compound This compound DOR DOR This compound->DOR Allosteric Binding Agonist Agonist Agonist->DOR Orthosteric Binding G_Protein Gαi/o DOR->G_Protein Activation β-arrestin β-arrestin DOR->β-arrestin Minimal Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion MOR_Signaling Canonical Mu-Opioid Receptor Signaling cluster_1 Cell Membrane Agonist Agonist MOR MOR Agonist->MOR Orthosteric Binding G_Protein Gαi/o MOR->G_Protein Activation β-arrestin β-arrestin MOR->β-arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Off_Target_Screening_Workflow Experimental Workflow for Off-Target Activity Screening Start Start: Compound of Interest (e.g., this compound) Primary_Target_Assay Primary Target Assay (e.g., DOR functional assay) Start->Primary_Target_Assay Off_Target_Panel Off-Target Receptor Panel (e.g., MOR, KOR, etc.) Start->Off_Target_Panel Data_Analysis Data Analysis and Selectivity Profiling Primary_Target_Assay->Data_Analysis Binding_Assay Initial Binding Assay (Affinity Determination) Off_Target_Panel->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS, β-arrestin) Binding_Assay->Functional_Assay If significant binding is observed Functional_Assay->Data_Analysis Conclusion Conclusion: Quantify Cross-Receptor Activity Data_Analysis->Conclusion

References

Validating the Lack of β-arrestin 2 Recruitment by BMS-986187: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional selectivity of BMS-986187, a positive allosteric modulator of the δ-opioid receptor (DOR), with a focus on its lack of β-arrestin 2 recruitment. Experimental data and detailed methodologies are presented to support the validation of this compound as a G-protein biased agonist.

Introduction

This compound has been identified as a positive allosteric modulator (PAM) of the δ-opioid receptor (DOR)[1][2][3]. It has demonstrated a unique signaling profile, acting as a G-protein-biased agonist. This means that while it effectively activates G-protein signaling pathways, it shows a significantly reduced ability to engage the β-arrestin 2 pathway[1][4]. This property is of significant interest in drug development, as β-arrestin 2 recruitment is often associated with adverse effects of opioid receptor activation[5]. This guide compares the β-arrestin 2 recruitment profile of this compound with the well-characterized full DOR agonist, SNC80, which is known to be a potent recruiter of β-arrestin 2[5][6].

Quantitative Data Summary

The following table summarizes the quantitative data for β-arrestin 2 recruitment and G-protein activation for this compound and the comparator compound, SNC80. The data clearly illustrates the G-protein bias of this compound.

CompoundTarget ReceptorAssay TypeParameterValueReference
This compound δ-Opioid Receptorβ-arrestin 2 Recruitment (PRESTO-Tango)EC50579 µM[1]
G-protein Activation (GTPγS Binding)EC50301 nM[1]
Emax92%[1]
SNC80 δ-Opioid Receptorβ-arrestin 2 Recruitment-Potent recruitment[5][6][7]
G-protein Activation-Full agonist[4]

Experimental Protocols

β-arrestin 2 Recruitment Assay (PRESTO-Tango)

The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Transcriptional Output) assay is a robust method for measuring G-protein independent β-arrestin 2 recruitment to GPCRs[8][9][10].

Principle: This assay utilizes a modified GPCR tagged with a transcription factor (tTA) at its C-terminus, preceded by a TEV protease cleavage site. A fusion protein of β-arrestin 2 and TEV protease is also expressed. Upon agonist-induced GPCR activation, the β-arrestin 2-TEV fusion protein is recruited to the receptor. This brings the TEV protease in proximity to its cleavage site, leading to the release of the tTA transcription factor. The liberated tTA then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase, which can be quantified[9][11].

Detailed Protocol:

  • Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein, are used[12]. Cells are plated in 384-well plates coated with poly-L-lysine[8][13]. The GPCR-tTA construct of interest is then transiently transfected into the HTLA cells[8].

  • Compound Treatment: Following an overnight incubation to allow for receptor expression, the cell culture medium is replaced with a starving medium[8]. The test compounds (e.g., this compound, SNC80) at various concentrations are then added to the wells.

  • Incubation: The plates are incubated for an extended period (typically overnight) to allow for reporter gene expression[11].

  • Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader. The luminescence signal is proportional to the extent of β-arrestin 2 recruitment.

  • Data Analysis: The data is normalized to the response of a reference agonist and vehicle control. Concentration-response curves are generated to determine the EC50 and Emax values.

G-protein Activation Assay ([35S]GTPγS Binding)

The [35S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins following agonist binding to a GPCR[14][15][16].

Principle: In the inactive state, G-proteins are bound to GDP. Upon GPCR activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS. When a GPCR is activated, [35S]GTPγS binds to the Gα subunit, and this binding can be quantified by measuring the incorporated radioactivity[15][16][17].

Detailed Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest.

  • Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and other components to optimize the binding reaction.

  • Incubation: The membranes are incubated with the test compounds, [35S]GTPγS, and GDP at room temperature.

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membranes with the bound [35S]GTPγS.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Specific binding is calculated by subtracting non-specific binding from total binding. Concentration-response curves are then plotted to determine the EC50 and Emax for G-protein activation.

Visualizations

Below are diagrams illustrating the signaling pathway and the experimental workflow for the β-arrestin 2 recruitment assay.

G_Protein_vs_Arrestin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist DOR δ-Opioid Receptor Agonist->DOR Binding G_Protein G-protein (GDP) DOR->G_Protein Activation Beta_Arrestin β-arrestin 2 DOR->Beta_Arrestin Recruitment (Low for this compound) G_Protein_Active G-protein (GTP) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Activation G_Protein_Active->Effector Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization Desensitization PRESTO_Tango_Workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_readout Data Acquisition cluster_analysis Data Analysis Plate_Cells Plate HTLA cells in 384-well plate Transfect Transfect with GPCR-tTA construct Plate_Cells->Transfect Add_Compound Add test compounds (e.g., this compound) Transfect->Add_Compound Incubate Incubate overnight Add_Compound->Incubate Add_Substrate Add luciferase substrate Incubate->Add_Substrate Read_Luminescence Measure luminescence Add_Substrate->Read_Luminescence Analyze Generate dose-response curves and calculate EC50/Emax Read_Luminescence->Analyze

References

Comparative Analysis of δ-Opioid Receptor Positive Allosteric Modulators: BMS-986187 and BMS-986188

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two promising compounds for targeted opioid receptor modulation, providing key performance data and experimental insights for researchers in drug discovery and development.

This guide presents a comparative study of two selective positive allosteric modulators (PAMs) of the δ-opioid receptor (DOR), BMS-986187 and BMS-986188. Developed by Bristol Myers Squibb, these compounds represent a significant advancement in the field of opioid pharmacology, offering the potential for more targeted and safer therapeutic interventions. This document summarizes their pharmacological properties, supported by experimental data, and provides detailed methodologies for key assays to facilitate further research.

Introduction to this compound and BMS-986188

This compound and BMS-986188 are potent, selective, and structurally related positive allosteric modulators of the δ-opioid receptor.[1][2] Unlike traditional opioid agonists that directly activate the receptor at the orthosteric site, PAMs bind to a distinct allosteric site, enhancing the effect of endogenous opioids like enkephalins.[1][2] This mechanism of action is believed to offer several advantages, including a lower risk of tolerance, dependence, and other adverse effects associated with conventional opioid therapies.

This compound has been characterized as a G-protein biased allosteric agonist, demonstrating a preference for activating G-protein signaling pathways over the recruitment of β-arrestin 2.[3][4] This bias is a sought-after characteristic in drug development, as β-arrestin recruitment is often linked to the undesirable side effects of opioids. BMS-986188, a close analog of this compound, has been shown to be a highly selective δ-opioid receptor PAM.[5]

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and BMS-986188, primarily derived from the seminal publication by Burford et al. in the Journal of Medicinal Chemistry (2015).

CompoundAssayCell LineTargetEC50 (µM)% Max Response (vs. Leu-enkephalin)
This compound β-arrestin recruitmentCHO-OPRD1δ-opioid receptor0.03[5]100[5]
β-arrestin recruitmentCHO-OPRM1µ-opioid receptor>10[5]-
BMS-986188 β-arrestin recruitmentCHO-OPRD1δ-opioid receptor0.05[5]100[5]
β-arrestin recruitmentCHO-OPRM1µ-opioid receptor>10[5]-
This compound GTPγS Binding (G protein activation)HEK-hDOPr membranesδ-opioid receptor0.301[3]99% (relative to SNC80)[3]

Signaling Pathway and Experimental Workflow

The diagrams below, generated using Graphviz, illustrate the signaling pathway of the δ-opioid receptor with allosteric modulation and a typical experimental workflow for assessing compound activity.

DOR_Signaling_Pathway cluster_membrane Cell Membrane DOR δ-Opioid Receptor (inactive) DOR_active δ-Opioid Receptor (active) DOR->DOR_active conformational change G_protein Gαi/o-GDP DOR_active->G_protein activates beta_arrestin β-arrestin DOR_active->beta_arrestin recruits G_protein_active Gαi/o-GTP G_protein->G_protein_active GDP/GTP exchange AC Adenylyl Cyclase G_protein_active->AC inhibits ERK ERK Activation G_protein_active->ERK activates Endogenous_Opioid Endogenous Opioid (e.g., Enkephalin) Endogenous_Opioid->DOR binds to orthosteric site PAM This compound or BMS-986188 PAM->DOR binds to allosteric site cAMP ↓ cAMP AC->cAMP Signaling_Response Cellular Response (e.g., Analgesia) cAMP->Signaling_Response ERK->Signaling_Response

Figure 1. Simplified signaling pathway of the δ-opioid receptor with positive allosteric modulation.

Experimental_Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Culture (e.g., CHO-OPRD1 cells) start->cell_culture assay_prep Assay Preparation (plate cells, prepare reagents) cell_culture->assay_prep compound_treatment Compound Treatment (this compound or BMS-986188 +/- orthosteric agonist) assay_prep->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Luminescence reading) incubation->data_acquisition data_analysis Data Analysis (EC50, Emax determination) data_acquisition->data_analysis end End: Pharmacological Profile data_analysis->end

Figure 2. General experimental workflow for in vitro characterization of δ-opioid receptor PAMs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key assays used in the characterization of this compound and BMS-986188.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated δ-opioid receptor, a key step in receptor desensitization and an indicator of a compound's potential for inducing opioid-related side effects. The PathHunter assay from DiscoverX is a widely used platform for this purpose.[5][6]

Materials:

  • CHO-K1 cells stably co-expressing the human δ-opioid receptor (OPRD1) fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment (DiscoverX).

  • Cell plating reagent (DiscoverX).

  • Test compounds (this compound, BMS-986188) and reference agonist (e.g., Leu-enkephalin).

  • PathHunter Detection Reagents (DiscoverX).

  • White, opaque 384-well microplates.

Procedure:

  • Cell Plating: On day one, plate the CHO-OPRD1 cells in the 384-well plates at a density of 2,500 cells per well in 10 µL of cell plating reagent. Incubate overnight at 37°C in 5% CO2.

  • Compound Preparation: On day two, prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer. For PAM mode, prepare solutions containing a fixed concentration of the reference agonist (e.g., EC20 of Leu-enkephalin) along with varying concentrations of the test compound.

  • Cell Treatment: Add 2.5 µL of the compound solutions to the respective wells of the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C in 5% CO2.

  • Detection: After incubation, add 6 µL of PathHunter assay buffer to each well and incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the chemiluminescent signal using a plate reader (e.g., FlexStation3).

  • Data Analysis: Normalize the data to the response of the reference agonist and plot concentration-response curves to determine EC50 and Emax values.

[35S]GTPγS Binding Assay (G Protein Activation)

This functional assay measures the activation of G proteins coupled to the δ-opioid receptor upon agonist binding. It provides a direct measure of a compound's ability to initiate the G protein-dependent signaling cascade.

Materials:

  • Membranes from HEK293 cells stably expressing the human δ-opioid receptor (HEK-hDOPr).

  • [35S]GTPγS (PerkinElmer).

  • GDP, unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, pH 7.4.

  • Test compounds and reference agonist (e.g., SNC80).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from HEK-hDOPr cells according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

    • 25 µL of diluted test compound or reference agonist.

    • 50 µL of membrane suspension (typically 10-20 µg of protein per well).

    • 50 µL of GDP (final concentration 50 µM).

  • Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of [35S]GTPγS (final concentration 50 pM) to each well to start the reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Conclusion

This compound and BMS-986188 are valuable research tools for investigating the therapeutic potential of δ-opioid receptor positive allosteric modulation. While both compounds exhibit potent PAM activity at the δ-opioid receptor, BMS-986188 demonstrates enhanced selectivity over the µ-opioid receptor. The G-protein bias of this compound further highlights its potential for a favorable safety profile. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their exploration of these and other novel allosteric modulators. Further in vivo studies are warranted to fully elucidate the therapeutic utility of these compounds in conditions such as chronic pain and depression.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of BMS-986187

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with BMS-986187, a potent and selective positive allosteric modulator of the δ-opioid receptor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe handling and disposal. This guide offers procedural, step-by-step information to address operational questions regarding the disposal of this compound.

I. Immediate Safety and Handling Precautions

Given that this compound is a potent opioid receptor modulator, it should be handled with care to avoid accidental exposure.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.

Solutions of this compound are often prepared in dimethyl sulfoxide (B87167) (DMSO).[3] DMSO is a combustible liquid and can readily penetrate the skin; therefore, appropriate gloves, such as butyl rubber, should be used.[4] All handling of the compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area or a chemical fume hood.

II. Step-by-Step Disposal Procedures

The proper disposal of this compound, like any research chemical, is governed by institutional protocols and local regulations. The following steps provide a general guideline that should be adapted to your specific institutional requirements.

Step 1: Waste Categorization and Segregation

The first crucial step is to correctly categorize the waste. Since this compound is typically dissolved in DMSO, the resulting waste stream is generally considered a chemical waste, specifically an organic solvent waste.[4][5]

  • Solid Waste: Unused or expired pure this compound powder should be treated as chemical waste. It should not be disposed of in the regular trash.

  • Liquid Waste: Solutions of this compound in DMSO or other organic solvents must be collected as hazardous chemical waste.[4][6] Do not mix with aqueous waste or other incompatible chemical waste streams. Halogenated and non-halogenated solvent wastes should typically be kept separate.[7]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste. These items should be collected in a designated, clearly labeled hazardous waste container.[5] Empty containers that held acutely hazardous waste may require triple rinsing before being disposed of as regular trash.[7][8]

Step 2: Proper Waste Containment and Labeling

Proper containment is essential to prevent leaks and accidental exposure.

  • Use appropriate, chemically resistant containers for liquid waste.[5] Plastic is often preferred for storing chemical waste.[6]

  • Ensure all waste containers are securely closed when not in use.[6][7]

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name of all contents (e.g., "this compound in Dimethyl Sulfoxide")

    • The approximate concentrations and volumes

    • The associated hazards (e.g., "Combustible," "Toxic")

    • The accumulation start date[5]

Step 3: Storage of Chemical Waste

Waste should be stored in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[6] Ensure that incompatible wastes are segregated to prevent dangerous reactions.[9]

Step 4: Arrange for Professional Disposal

Never dispose of this compound or its solutions down the sink or in the regular trash.[8][9] Your institution's Environmental Health and Safety (EHS) department is responsible for the collection and proper disposal of chemical waste.[6] Follow your institution's specific procedures for requesting a waste pickup.

III. Spill Management

In the event of a spill, the primary concern is to prevent exposure and the spread of contamination.

  • Small Spills: If a small amount of this compound solution is spilled, it can be absorbed with an inert material from a spill kit. The absorbent material should then be placed in a sealed container and disposed of as hazardous waste.[10]

  • Large Spills: For larger spills, evacuate the area and notify your institution's EHS or emergency response team immediately.

IV. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the table below summarizes key properties of its common solvent, DMSO, which are relevant to its handling and disposal.

PropertyValueSource
This compound
Molecular Weight470.61 g/mol [3]
FormulaC₃₁H₃₄O₄[3]
SolubilitySoluble to 20 mM in DMSO[3]
Dimethyl Sulfoxide (DMSO)
Hazard ClassificationCombustible Liquid[4]
Disposal RecommendationDispose of with other organic solvents[4]

Experimental Protocols and Methodologies

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. Researchers should refer to relevant scientific literature for methodologies related to their specific experiments. The primary "protocol" for disposal is the institutional chemical hygiene plan and waste management procedures.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal process for this compound, the following diagrams illustrate the key decision points and pathways.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_handling Handling and Segregation cluster_storage Storage cluster_disposal Final Disposal start Generate this compound Waste solid_waste Solid Waste (Unused Powder) start->solid_waste liquid_waste Liquid Waste (DMSO Solution) start->liquid_waste contaminated_materials Contaminated Materials (Gloves, Vials, etc.) start->contaminated_materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Contaminated Waste Container contaminated_materials->collect_contaminated store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_contaminated->store ehs_pickup Request EHS Waste Pickup store->ehs_pickup final_disposal Professional Disposal (Incineration/Treatment) ehs_pickup->final_disposal

Caption: Workflow for this compound waste disposal.

This compound Spill Response spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Small large_spill Large Spill assess->large_spill Large absorb Absorb with Inert Material small_spill->absorb evacuate Evacuate Area large_spill->evacuate collect Collect Absorbed Material in Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose notify Notify EHS/ Emergency Response evacuate->notify

Caption: Decision tree for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
BMS-986187
Reactant of Route 2
Reactant of Route 2
BMS-986187

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。